molecular formula C10H11NO3 B7731394 N-Benzoyl-DL-alanine CAS No. 90988-29-7

N-Benzoyl-DL-alanine

Cat. No.: B7731394
CAS No.: 90988-29-7
M. Wt: 193.20 g/mol
InChI Key: UAQVHNZEONHPQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzoylalanine is an N-acylamino acid that is the N-benzoyl derivative of alanine. It has a role as a metabolite. It is an alanine derivative and a N-acyl-amino acid.

Properties

IUPAC Name

2-benzamidopropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c1-7(10(13)14)11-9(12)8-5-3-2-4-6-8/h2-7H,1H3,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAQVHNZEONHPQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60870867
Record name N-Benzoyl-DL-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60870867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid; [Sigma-Aldrich MSDS]
Record name N-Benzoylalanine
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/15259
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

1205-02-3, 90988-29-7, 2198-64-3
Record name N-Benzoyl-DL-alanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1205-02-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Benzoyl-DL-alanine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001205023
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC167298
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167298
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-Benzoylalanine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43124
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-Benzoyl-DL-alanine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8069
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Alanine, N-benzoyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name N-Benzoyl-DL-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60870867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-benzoyl-DL-alanine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.013.526
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N-BENZOYL-DL-ALANINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HC8J7LE2D5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

N-Benzoyl-DL-alanine chemical properties and structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to N-Benzoyl-DL-alanine: Chemical Properties, Synthesis, and Applications

Abstract

This compound is a protected amino acid derivative with significant utility in synthetic organic chemistry and biochemical research. As an N-acyl derivative of the racemic amino acid DL-alanine, it serves as a crucial building block in peptide synthesis and as an intermediate in the development of pharmaceutical compounds. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed methodologies for its synthesis and purification, a thorough analysis of its structural characterization, and a discussion of its key applications. This document is intended for researchers, scientists, and professionals in drug development who require a deep technical understanding of this versatile molecule.

Molecular Structure and Physicochemical Properties

This compound, with the IUPAC name 2-benzamidopropanoic acid, is structurally characterized by an alanine backbone where the amino group is acylated with a benzoyl group.[1] This modification imparts specific chemical properties, rendering the amino group unreactive during subsequent chemical transformations, a critical feature for its application in peptide synthesis.[2] The molecule exists as a racemic mixture, containing equal amounts of the N-Benzoyl-D-alanine and N-Benzoyl-L-alanine enantiomers.[2]

The introduction of the hydrophobic benzoyl group significantly influences its physical properties compared to the parent amino acid, DL-alanine. It appears as a white to off-white crystalline solid and exhibits limited solubility in water but is more soluble in polar organic solvents and aqueous alkaline solutions.[3][4][5] The increase in solubility under basic conditions is due to the deprotonation of the carboxylic acid moiety.[3]

Key Physicochemical Data

The fundamental properties of this compound are summarized in the table below, compiled from various chemical databases and suppliers.

PropertyValueReference(s)
CAS Number 1205-02-3[1][6][7]
Molecular Formula C₁₀H₁₁NO₃[1][2][6]
Molecular Weight 193.20 g/mol [1][2][7]
Appearance White crystalline powder or crystals[4][5][8]
Melting Point 160.0 - 170.0 °C[4][6]
Solubility Very slightly soluble in water. Soluble in polar organic solvents.[3][5][6]
IUPAC Name 2-benzamidopropanoic acid[1]
Synonyms Benzoyl-DL-alanine, DL-N-Benzoylalanine, 2-(Phenylformamido)propanoic acid[1][7][8]
pKa (Predicted) 3.86 ± 0.10[5]
XLogP3 1.2[1][8]

Synthesis and Purification

The most prevalent and efficient method for the synthesis of this compound is the Schotten-Baumann reaction. This involves the acylation of DL-alanine with benzoyl chloride in an aqueous alkaline medium.[2] The base, typically sodium hydroxide, serves two critical functions: it deprotonates the amino group of alanine, increasing its nucleophilicity, and it neutralizes the hydrochloric acid byproduct generated during the reaction.

Reaction Mechanism

The synthesis proceeds via a nucleophilic acyl substitution mechanism. The deprotonated amino group of DL-alanine acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzoyl chloride. This is followed by the elimination of the chloride leaving group to form the stable amide bond.

G cluster_reactants Reactants cluster_products Products alanine DL-Alanine reaction_center Schotten-Baumann Reaction alanine->reaction_center + benzoyl_chloride Benzoyl Chloride benzoyl_chloride->reaction_center + base NaOH (aq) base->reaction_center pH > 8 product This compound nacl NaCl h2o H₂O reaction_center->product reaction_center->nacl reaction_center->h2o

Caption: Schotten-Baumann synthesis of this compound.

Detailed Experimental Protocol

This protocol describes a standard laboratory procedure for the synthesis and purification of this compound.

Materials:

  • DL-Alanine

  • Benzoyl Chloride

  • Sodium Hydroxide (NaOH)

  • Concentrated Hydrochloric Acid (HCl)

  • Deionized Water

  • Ethanol

  • Ice bath, magnetic stirrer, beakers, Erlenmeyer flask, Büchner funnel

Procedure:

  • Dissolution: In a 250 mL beaker, dissolve DL-alanine in an aqueous solution of 2N sodium hydroxide. Maintain the temperature of the solution between 0-5 °C using an ice bath.[9]

  • Acylation: While vigorously stirring the cooled alanine solution, slowly and alternately add benzoyl chloride and a 2N sodium hydroxide solution in portions.[3][9] It is crucial to maintain the reaction mixture at a basic pH (9-10) throughout the addition to ensure the amino group remains deprotonated and to neutralize the HCl byproduct.[3]

  • Reaction Completion: After the addition is complete, remove the ice bath and continue stirring the mixture at room temperature for approximately 1-2 hours to ensure the reaction goes to completion.[2]

  • Precipitation: Cool the reaction mixture again in an ice bath. Slowly acidify the solution by adding concentrated HCl dropwise until the pH reaches approximately 2.[2][9] this compound, being poorly soluble in acidic aqueous solution, will precipitate as a white solid.

  • Isolation: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water to remove inorganic salts and other water-soluble impurities.

  • Purification (Recrystallization): Purify the crude product by recrystallization.[2] A common solvent system is an ethanol-water mixture. Dissolve the crude solid in a minimum amount of hot ethanol, and then add hot water dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

  • Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven to obtain pure this compound.

Structural Elucidation and Analytical Characterization

The identity and purity of synthesized this compound are confirmed using a combination of spectroscopic and analytical techniques.

Spectroscopic Analysis
  • ¹H NMR Spectroscopy: The proton NMR spectrum provides characteristic signals that confirm the structure. Key resonances include a doublet for the methyl protons (CH₃), a multiplet for the alpha-proton (α-CH), a broad singlet for the amide proton (NH), and multiplets in the aromatic region for the benzoyl group protons.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for the methyl carbon, the alpha-carbon, the carboxylic acid carbonyl, the amide carbonyl, and the aromatic carbons of the benzoyl group.[10]

  • Infrared (IR) Spectroscopy: The IR spectrum is used to identify key functional groups. Characteristic absorption bands include a broad O-H stretch from the carboxylic acid, an N-H stretch from the amide, a C=O stretch from the carboxylic acid, and another C=O stretch (Amide I band) from the amide group.[1][7]

  • Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. The electron ionization (EI) mass spectrum typically shows the molecular ion peak (M⁺) at m/z 193, corresponding to the molecular weight of this compound.[7][11]

Applications in Research and Drug Development

This compound is a valuable compound with several key applications in scientific research and industry.

G core This compound peptide_synthesis Peptide Synthesis core->peptide_synthesis pharma_intermediate Pharmaceutical Intermediate core->pharma_intermediate enzyme_studies Enzyme-Substrate Studies core->enzyme_studies protecting_group Serves as an N-terminal protecting group (Bz-) peptide_synthesis->protecting_group building_block Incorporated as a chiral or racemic building block peptide_synthesis->building_block drug_discovery Precursor in multi-step synthesis of APIs pharma_intermediate->drug_discovery protease_inhibition Used to study protease (e.g., carboxypeptidase) activity enzyme_studies->protease_inhibition

Caption: Key applications of this compound.

Peptide Synthesis

A primary application of this compound is in peptide synthesis. The benzoyl (Bz) group serves as a robust protecting group for the amine functionality of alanine.[2] This protection prevents the amino group from participating in unwanted side reactions during the formation of peptide bonds at the C-terminus. The benzoyl group can be incorporated to improve the stability of peptides against enzymatic degradation by aminopeptidases.[3]

Pharmaceutical Intermediate

This compound is utilized as an intermediate in the synthesis of various pharmaceutical compounds.[12][13] The benzoyl group can introduce a necessary hydrophobic character to a molecule, potentially enhancing its binding affinity to biological targets like proteins and enzymes.[3] While the DL-racemic form is used in syntheses where the stereocenter is not critical or will be resolved later, the individual L- and D-enantiomers are crucial for asymmetric synthesis, acting as chiral building blocks for stereochemically defined active pharmaceutical ingredients (APIs).[3][14]

Biochemical Research

The compound is also employed in biochemical research to study enzyme-substrate interactions.[2] Specifically, it has been used in studies involving proteases such as carboxypeptidase and trypsin, which recognize and cleave specific amino acid residues. By modifying the alanine residue, researchers can investigate the specificity and mechanism of these enzymes.[2]

Safety and Handling

According to safety data sheets (SDS), this compound is not classified as a hazardous substance.[15][16] However, as with all laboratory chemicals, appropriate safety precautions should be observed.

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses, gloves, and a lab coat.[16][17]

  • Handling: Avoid creating dust when handling the solid material. Ensure adequate ventilation in the work area. Avoid contact with skin, eyes, and clothing.[15][16]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[15][16]

  • First Aid: In case of contact, rinse the affected area with plenty of water. For eye contact, rinse immediately with plenty of water for at least 15 minutes and seek medical attention. If inhaled, move to fresh air. If ingested, rinse mouth with water.[15][16]

Conclusion

This compound is a foundational molecule in the field of synthetic chemistry. Its utility stems from the stable benzoyl protection of the amino group, which facilitates its use in complex synthetic pathways such as peptide construction and pharmaceutical manufacturing. A thorough understanding of its properties, synthesis, and analytical characterization is essential for its effective application in research and development. This guide provides the core technical knowledge required by scientists to leverage this versatile compound in their work.

References

  • ChemBK. This compound. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 71002, this compound. [Link]

  • National Institute of Standards and Technology. This compound. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. [Link]

  • Cheméo. Chemical Properties of this compound (CAS 1205-02-3). [Link]

  • PrepChem.com. Synthesis of N-benzoyl L-alanine. [Link]

  • National Institute of Standards and Technology. This compound. [Link]

  • SpectraBase. N-Benzoylalanine. [Link]

  • Fisher Scientific. FICHES DE DONNEES DE SECURITE - this compound. [Link]

  • ResearchGate. Synthesis of α-benzoyl-L-alanine and α-benzoyl-D-alanine from acetamidomalonate. [Link]

  • Cheméo. This compound. [Link]

  • National Institute of Standards and Technology. This compound - Mass spectrum (electron ionization). [Link]

Sources

A Technical Guide to N-Benzoyl-DL-alanine (C₁₀H₁₁NO₃) for Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical overview of N-Benzoyl-DL-alanine (CAS No: 1205-02-3), a pivotal molecule in synthetic and medicinal chemistry. We will explore its fundamental physicochemical properties, including its definitive molecular weight and formula, and present a detailed, field-proven protocol for its synthesis and purification. Furthermore, this guide elucidates the compound's applications as a synthetic building block, a tool in biochemical assays, and a scaffold for developing novel therapeutic agents. The methodologies described herein are grounded in established chemical principles, incorporating self-validating steps to ensure experimental robustness and reproducibility for researchers, scientists, and drug development professionals.

Introduction and Strategic Importance

This compound is an N-acyl amino acid, specifically the N-benzoyl derivative of the racemic mixture of alanine[1][2]. The attachment of a benzoyl group to the nitrogen atom of DL-alanine transforms the simple amino acid into a versatile chemical entity with significant utility in diverse research fields[3]. Its primary strategic importance lies in three key areas:

  • Synthetic Organic Chemistry: It serves as a crucial intermediate and building block for creating more complex organic molecules. The benzoyl group acts as a robust protecting group for the amine, preventing unwanted side reactions during the construction of peptide chains and other complex syntheses[3].

  • Biochemical Research: The compound is frequently used as a model substrate for studying enzyme-substrate interactions, particularly with proteases like carboxypeptidase and trypsin, which recognize and cleave specific amino acid residues[3]. This allows for the elucidation of enzyme action mechanisms.

  • Pharmaceutical Development: As an intermediate in drug synthesis, this compound provides a foundational scaffold[3][4]. Derivatives have demonstrated potential antimicrobial properties, highlighting its role as a lead structure for developing new antibiotics[3].

This guide provides the core knowledge required to synthesize, characterize, and effectively utilize this compound in a modern research setting.

Core Physicochemical Properties

A precise understanding of a compound's properties is the bedrock of successful experimentation. This compound is a white crystalline solid characterized by the following key identifiers and physical constants.[2][5]

PropertyValueSource
CAS Number 1205-02-3[2][3][6][7]
Molecular Formula C₁₀H₁₁NO₃[1][2][3][6][7][8]
Molecular Weight 193.20 g/mol [1][2][3][6][8]
Exact Mass 193.07389321 Da[1][2]
Appearance White Crystalline Solid[2][9]
Melting Point 165-167 °C[5]
Solubility Very slightly soluble in water; Soluble in polar organic solvents.[2][4][5]
IUPAC Name 2-(Benzoylamino)propanoic acid[1]
Molecular Structure Visualization

The structure consists of a central alanine core where the amino group is acylated with a benzoyl group.

Caption: Molecular structure of this compound.

Synthesis and Purification: A Validated Protocol

The synthesis of this compound is most reliably achieved via the Schotten-Baumann reaction, a robust method for acylating amines.[3] This protocol is designed to be self-validating through careful control of reaction conditions and purification that isolates the product based on its intrinsic chemical properties.

Experimental Protocol

Objective: To synthesize and purify this compound from DL-alanine and benzoyl chloride.

Materials:

  • DL-Alanine

  • Benzoyl Chloride (reagent grade)

  • Sodium Hydroxide (NaOH)

  • Hydrochloric Acid (HCl, concentrated)

  • Deionized Water

  • Ethanol

  • Standard laboratory glassware, magnetic stirrer, ice bath, pH meter/paper, Buchner funnel apparatus.

Methodology:

  • Substrate Solubilization: In a 250 mL beaker, dissolve 8.9 g (0.1 mol) of DL-alanine in 100 mL of deionized water. Gentle warming may be required. Cool the solution to room temperature.

    • Causality: Alanine must be fully dissolved to ensure its availability for the reaction.

  • Basification: While stirring, add a 10% NaOH solution dropwise until the pH of the alanine solution reaches 9-10. Place the beaker in an ice bath and allow it to cool to approximately 5 °C.

    • Causality: A basic environment is essential to deprotonate the amino group (-NH₃⁺ to -NH₂), making it a potent nucleophile ready to attack the benzoyl chloride.[3][10] The low temperature helps control the exothermic reaction and minimizes the hydrolysis of the reactive benzoyl chloride.[3]

  • Acylation (Schotten-Baumann Reaction): Slowly add 14.1 g (0.1 mol) of benzoyl chloride dropwise to the cold, stirring solution over 30 minutes. Simultaneously, add another 10% NaOH solution as needed to maintain the pH between 9 and 10.

    • Causality: Maintaining the pH is critical. The reaction produces HCl as a byproduct, which would protonate the unreacted alanine, rendering it non-nucleophilic. The added base neutralizes this acid, allowing the reaction to proceed to completion.[10]

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 1-2 hours.

    • Causality: This ensures that the reaction has proceeded to completion, maximizing the yield of the desired product.

  • Product Precipitation: Carefully acidify the reaction mixture by adding concentrated HCl dropwise until the pH is approximately 2. A white precipitate of this compound will form.

    • Causality: The product exists as a sodium salt (sodium 2-benzamidopropanoate) in the basic solution. Acidification protonates the carboxylate group, rendering the molecule neutral and causing it to precipitate out of the aqueous solution due to its low water solubility.[10]

  • Isolation: Collect the white solid by vacuum filtration using a Buchner funnel. Wash the crude product with a small amount of cold deionized water to remove residual salts.

  • Purification (Recrystallization): Transfer the crude product to a beaker and dissolve it in a minimum amount of hot ethanol. Once dissolved, allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

    • Trustworthiness: Recrystallization is a self-validating purification technique. The desired compound and impurities have different solubility profiles. By dissolving in a minimum of hot solvent and cooling slowly, pure crystals of this compound form, leaving impurities behind in the solvent.

  • Final Product Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven. Determine the melting point and yield. The expected melting point should be sharp and close to the literature value (165-167 °C), which serves as a key indicator of purity.[5]

Synthesis Workflow

cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve DL-Alanine in Water B Adjust to pH 9-10 with NaOH A->B C Cool to 5°C in Ice Bath B->C D Dropwise add Benzoyl Chloride C->D E Maintain pH 9-10 with NaOH D->E F Stir at RT for 1-2 hours E->F G Acidify to pH 2 with HCl to Precipitate F->G H Filter & Wash (Crude Product) G->H I Recrystallize from Hot Ethanol H->I J Filter & Dry (Pure Product) I->J

Caption: Workflow for the synthesis of this compound.

Analytical Characterization

Confirming the identity and purity of the synthesized material is paramount. The following techniques provide a self-validating system of checks.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: An FTIR spectrum provides confirmation of the key functional groups. Expect to observe a strong carbonyl (C=O) stretch from the amide at approximately 1650 cm⁻¹ and a broad O-H stretch from the carboxylic acid between 2500–3300 cm⁻¹.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the structure. Key expected signals include aromatic protons from the benzoyl group between δ 7.4–7.8 ppm and the characteristic methyl protons of the alanine moiety as a doublet between δ 1.4–1.6 ppm.[3]

  • Mass Spectrometry (MS): Mass spectrometry provides definitive confirmation of the molecular weight. The analysis should show a molecular ion peak corresponding to the compound's exact mass (193.0739 g/mol ).[3]

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • NIST. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]

  • GSRS. (n.d.). This compound. Global Substance Registration System. Retrieved from [Link]

  • ChemBK. (n.d.). This compound. ChemBK. Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound. MySkinRecipes. Retrieved from [Link]

Sources

The Solubility Profile of N-Benzoyl-DL-alanine: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the solubility characteristics of N-Benzoyl-DL-alanine, a critical parameter for its application in pharmaceutical sciences, synthetic chemistry, and biochemical research. As a protected amino acid derivative, understanding its behavior in various solvent systems is paramount for successful experimental design, formulation development, and process optimization. This document offers a blend of theoretical principles, practical methodologies, and critical analysis to support researchers and drug development professionals.

Introduction to this compound and Its Scientific Significance

This compound is an N-acyl amino acid, structurally representing alanine with a benzoyl group attached to its amino group. This modification imparts significant changes to the molecule's physicochemical properties compared to the parent amino acid, influencing its utility in various scientific domains. In medicinal chemistry, the benzoyl group can introduce hydrophobicity, potentially enhancing the binding of molecules to protein targets[1]. It serves as a crucial building block in the synthesis of more complex molecules and peptides, where the benzoyl group can act as a protecting group for the amine functionality[2]. Furthermore, its derivatives are explored for their biological activities and interactions with metal ions and enzymes[2].

A thorough understanding of the solubility of this compound is a prerequisite for its effective use. Solubility dictates the choice of reaction media, purification methods such as recrystallization, and is a critical determinant of bioavailability in pharmaceutical formulations[3]. This guide delves into the factors governing its solubility in both aqueous and organic media, providing a foundation for its practical application.

Physicochemical Properties of this compound

The solubility of a compound is intrinsically linked to its molecular structure and physical properties. The key physicochemical parameters of this compound are summarized in the table below, providing a snapshot of the molecule's characteristics that influence its interaction with different solvents.

PropertyValueSource(s)
Molecular Formula C₁₀H₁₁NO₃[1][2][4][5][6]
Molecular Weight 193.20 g/mol [1][2][4][5][6]
Appearance White to off-white crystalline solid[1][7]
Melting Point 165-167 °C[7][8]
Water Solubility Very slightly soluble[4][7][8][9]
log10(Water Solubility in mol/L) -1.86[10]
XLogP3 1.2 - 1.46[4][7]
Hydrogen Bond Donor Count 2[4][7]
Hydrogen Bond Acceptor Count 3[4][7]
Topological Polar Surface Area 66.4 Ų[4][7]

Quantitative Solubility Data

Table of Solubility Data:

SolventTemperature (°C)SolubilitySource(s)
Water259.5 g/L[4]
WaterNot SpecifiedVery slightly soluble[4][7][8][9]
EthanolNot SpecifiedSoluble (used for recrystallization)[2]
Aqueous EthanolNot SpecifiedSoluble (used for recrystallization)[2]
Dimethylformamide (DMF)Not SpecifiedIncreased solubility[1]
AlcoholsNot SpecifiedIncreased solubility[1]

The limited solubility in water is a key characteristic, while its solubility is enhanced in polar organic solvents. This behavior is predictable based on the molecule's structure, which contains both polar (carboxylic acid and amide groups) and non-polar (benzoyl group and the alanine side chain) moieties.

Experimental Determination of Solubility: A Step-by-Step Protocol

To ensure accuracy and reproducibility, a standardized method for determining solubility is crucial. The equilibrium shake-flask method is a widely accepted technique for measuring thermodynamic solubility, which represents the true equilibrium between the dissolved and undissolved solute[11].

Principle of the Shake-Flask Method

This method involves agitating an excess of the solid compound in the solvent of interest at a constant temperature until equilibrium is reached. The saturated solution is then separated from the undissolved solid, and the concentration of the solute in the solution is determined using a suitable analytical technique.

Experimental Workflow

Equilibrium_Solubility_Workflow cluster_preparation Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess This compound B Add precise volume of solvent A->B Dispense C Seal vial and place in shaking incubator B->C Secure D Agitate at constant temperature (e.g., 24-72h) C->D Incubate E Allow solid to settle D->E Cease agitation F Filter supernatant through 0.22 µm syringe filter E->F Clarify G Prepare dilutions of the filtrate F->G Dilute H Quantify concentration (e.g., HPLC-UV) G->H Analyze I Calculate solubility H->I Compute

Caption: Workflow for determining equilibrium solubility.

Detailed Protocol
  • Preparation:

    • Accurately weigh an amount of this compound that is in clear excess of its expected solubility and add it to a series of glass vials.

    • Using a calibrated pipette, add a precise volume of the desired solvent to each vial.

  • Equilibration:

    • Securely seal the vials to prevent solvent evaporation.

    • Place the vials in a shaking incubator set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24 to 72 hours). The duration should be established through preliminary experiments to confirm that the concentration in solution does not change over a longer incubation time.

  • Phase Separation:

    • Remove the vials from the incubator and allow the undissolved solid to sediment.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a 0.22 µm syringe filter to remove any remaining solid particles. This step is critical to prevent overestimation of solubility.

  • Analysis:

    • Prepare a series of dilutions of the clear filtrate using the same solvent.

    • Quantify the concentration of this compound in the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.

    • Calculate the solubility of this compound in the solvent, taking into account the dilution factor, and express the result in appropriate units (e.g., mg/mL, mol/L).

Analysis of Solubility Behavior: The Interplay of Molecular Forces

The observed solubility of this compound in different solvents can be rationalized by considering the principle of "like dissolves like." This principle is governed by the balance of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules.

Solubility_Factors cluster_solute This compound cluster_solvent Solvent Solute Solute Properties Polar Polar Groups (Carboxylic Acid, Amide) Solute->Polar NonPolar Non-Polar Groups (Benzoyl Ring, Methyl Group) Solute->NonPolar Solubility Solubility Polar->Solubility Favors polar solvents NonPolar->Solubility Favors non-polar solvents Solvent Solvent Properties Polarity Polarity Solvent->Polarity H_Bonding H-Bonding Capacity Solvent->H_Bonding Polarity->Solubility Matching polarity enhances H_Bonding->Solubility Matching capacity enhances

Caption: Factors influencing the solubility of this compound.

  • In Water: The presence of the polar carboxylic acid and amide groups allows for hydrogen bonding with water molecules. However, the large, non-polar benzoyl group disrupts the hydrogen-bonding network of water, leading to an overall low solubility. The hydrophobic effect, where non-polar groups are excluded from the aqueous phase, is a significant factor.

  • In Polar Aprotic Solvents (e.g., DMF): Solvents like dimethylformamide are polar and can act as hydrogen bond acceptors, interacting favorably with the carboxylic acid and amide protons of this compound. The absence of a strong hydrogen-bonding network in the solvent itself, compared to water, and the ability of the solvent to accommodate the non-polar benzoyl group contribute to increased solubility[1].

  • In Alcohols (e.g., Ethanol): Alcohols are amphipathic, possessing both a polar hydroxyl group and a non-polar alkyl chain. The hydroxyl group can engage in hydrogen bonding with the solute, while the alkyl chain can interact with the non-polar benzoyl group via van der Waals forces. This dual nature makes alcohols effective solvents for this compound, as evidenced by their use in recrystallization[2].

Conclusion and Future Perspectives

The solubility of this compound is a multifaceted property governed by its molecular structure and the nature of the solvent. It exhibits limited solubility in water and enhanced solubility in polar organic solvents such as alcohols and dimethylformamide. The provided experimental protocol for the shake-flask method offers a robust framework for obtaining reliable and reproducible solubility data.

For drug development professionals and synthetic chemists, a comprehensive understanding and accurate measurement of solubility are indispensable. Future work should focus on generating a more extensive quantitative solubility dataset for this compound in a wider array of pharmaceutically and synthetically relevant solvents at various temperatures. This would enable the development of predictive solubility models and facilitate more efficient process development and formulation design.

References

An In-Depth Technical Guide on the Pivotal Role of the Benzoyl Group in the Functionality of N-Benzoyl-DL-alanine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-Benzoyl-DL-alanine, a synthetically versatile derivative of the amino acid alanine, holds a significant position in biochemical research and pharmaceutical development. Its utility is largely dictated by the presence of the N-terminal benzoyl group. This technical guide provides a comprehensive exploration of the multifaceted roles of the benzoyl moiety, dissecting its influence on the molecule's chemical properties, biological activity, and applications. We will delve into its function as a critical protecting group in peptide synthesis, its contribution to molecular recognition and binding through hydrophobic interactions, and its utility as a probe for studying enzymatic mechanisms and amino acid transport systems. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper, mechanistic understanding of how this seemingly simple chemical modification imparts a wide range of functionalities to the parent amino acid.

Introduction: Beyond a Simple Derivative

This compound is an N-acyl amino acid characterized by a benzoyl group attached to the nitrogen atom of DL-alanine.[1][2][3] This modification transforms the zwitterionic amino acid into a molecule with distinct physicochemical properties and a broad spectrum of applications.[1] While often viewed as a straightforward derivative, the benzoyl group is not merely a passive addition; it is an active participant that dictates the molecule's behavior and utility in complex biological and chemical systems. Understanding the precise role of this aromatic acyl group is paramount for its effective application in research and development. This guide will elucidate the core functions of the benzoyl group, providing both theoretical grounding and practical insights for the scientific community.

The Chemical Significance of the Benzoyl Group

The introduction of a benzoyl group to the amino terminus of DL-alanine imparts several key chemical characteristics that underpin its functionality.

Amine Protection in Peptide Synthesis

One of the most fundamental roles of the benzoyl group is to serve as a robust protecting group for the amine functionality of alanine during peptide synthesis.[1] In the stepwise construction of peptide chains, the nucleophilic amino group of an amino acid must be temporarily blocked to prevent unwanted side reactions, such as self-polymerization, while the carboxyl group is activated for amide bond formation. The benzoyl group provides an effective shield, rendering the nitrogen atom non-nucleophilic.

Experimental Protocol: Synthesis of this compound via Schotten-Baumann Reaction

This protocol describes a common method for the benzoylation of DL-alanine.[1][4][5]

Materials:

  • DL-alanine

  • Benzoyl chloride

  • 2N Sodium hydroxide (NaOH) solution

  • Concentrated hydrochloric acid (HCl)

  • Ice bath

  • Magnetic stirrer and stir bar

  • Beakers and other standard laboratory glassware

  • pH indicator paper or pH meter

Procedure:

  • Dissolve DL-alanine in a 2N NaOH solution in a beaker, maintaining a cool temperature using an ice bath (0-5°C).[4][5]

  • While vigorously stirring, add benzoyl chloride and an equivalent amount of 2N NaOH solution alternately in small portions. Ensure the reaction mixture remains alkaline (pH > 8).[1][4]

  • After the addition is complete, continue stirring at room temperature for approximately 15-30 minutes to ensure the reaction goes to completion.[5]

  • Carefully acidify the clear solution with concentrated HCl to a pH of 2, while cooling in an ice bath.[5]

  • The this compound will precipitate as a white solid.

  • Collect the product by vacuum filtration and wash with cold water.

  • The crude product can be purified by recrystallization from an appropriate solvent, such as an ethanol-water mixture.[1]

Modulation of Physicochemical Properties

The benzoyl group, with its aromatic phenyl ring, significantly increases the hydrophobicity and steric bulk of the alanine molecule.[4] This alteration of its physicochemical properties has profound implications for its biological interactions.

PropertyDL-AlanineThis compoundImpact of Benzoyl Group
Molecular Weight ( g/mol ) 89.09193.20[2][3][6]Increased mass and size.
Solubility in Water Highly solubleVery slightly soluble[7][8]Decreased polarity and increased hydrophobicity.
XLogP3 -3.01.2[3][8]Shift from hydrophilic to lipophilic character.

This table summarizes the key physicochemical differences between DL-alanine and its N-benzoyl derivative, highlighting the transformative effect of the benzoyl group.

The Benzoyl Group in Biological Systems and Assays

The modified properties conferred by the benzoyl group make this compound a valuable tool for investigating various biological processes.

Probing Enzyme-Substrate Interactions

This compound serves as a model substrate for studying the catalytic mechanisms of certain enzymes, particularly proteases like carboxypeptidase and trypsin, which recognize and cleave specific amino acid residues.[1] The benzoyl group can influence the binding affinity of the compound to the active site of these enzymes, allowing researchers to investigate the structural and chemical requirements for substrate recognition and catalysis.[1] By comparing the enzymatic hydrolysis of N-benzoyl-alanine with other N-acylated amino acids, one can dissect the contribution of the N-terminal group to the enzyme-substrate interaction.

Diagram: Generalized Enzyme-Substrate Interaction

enzyme_interaction sub This compound Benzoyl Group Alanine complex Enzyme-Substrate Complex sub->complex Binding enzyme Enzyme Active Site Hydrophobic Pocket Catalytic Residues enzyme->complex Recognition products Products Benzoic Acid + DL-Alanine complex->products Catalysis

Caption: Interaction of this compound with an enzyme active site.

A Tool for Studying Amino Acid Transport

The hydrophobic nature of the benzoyl group allows it to mimic the nonpolar side chains of natural amino acids like phenylalanine or leucine.[1] This property makes this compound a useful tool for studying amino acid transport mechanisms across biological membranes.[1] It can be used in competitive inhibition assays to probe the specificity and kinetics of amino acid transporters, such as the L-type amino acid transporter 1 (LAT1).[1] Radiolabeled versions of N-benzoyl-alanine can also be employed to directly track its uptake into cells.[1]

Influence on Biological Activity

The benzoyl group is integral to the diverse biological activities observed for N-benzoyl amino acid derivatives. For instance, studies have shown that N-benzoyl amino acids can form complexes with metal ions, which can alter their reactivity and biological effects.[1] Furthermore, the specific structure of the benzoyl group and the amino acid side chain can be modified to develop compounds with targeted biological activities, such as antifungal properties.[9] In the context of drug discovery, the benzoyl-alanine scaffold can serve as a pharmacophoric fragment that can be incorporated into larger molecules to enhance their binding to protein targets.[4]

Applications in Synthetic and Medicinal Chemistry

Beyond its use as a research tool, the unique properties imparted by the benzoyl group lead to several practical applications for this compound.

Asymmetric Synthesis and Chiral Resolution

N-Benzoyl-L-alanine (the L-enantiomer) is employed as a chiral auxiliary in asymmetric synthesis.[4] Its well-defined stereochemistry can be used to direct the stereochemical outcome of a reaction, leading to the formation of a specific enantiomer of the desired product.[4] Additionally, it plays a role in the optical resolution of racemic amino acids. For example, N-Benzoyl-L-alanine can selectively crystallize with one enantiomer of a racemic mixture of another amino acid, allowing for their separation.[4]

Diagram: Workflow for Chiral Resolution

chiral_resolution racemic Racemic Mixture (e.g., DL-Valine) crystallization Selective Crystallization racemic->crystallization nbla N-Benzoyl-L-alanine nbla->crystallization separation Separation (e.g., Filtration) crystallization->separation l_val_complex Crystal Complex (N-Benzoyl-L-alanine + L-Valine) separation->l_val_complex d_val_solution D-Valine in Solution separation->d_val_solution

Caption: Use of N-Benzoyl-L-alanine in the optical resolution of a racemic amino acid mixture.

Intermediate in Pharmaceutical Synthesis

This compound serves as a valuable intermediate in the synthesis of more complex organic molecules and active pharmaceutical ingredients (APIs).[7][10][11][12][13] Its structure can be further modified through reactions such as hydrolysis of the amide bond to regenerate DL-alanine and benzoic acid, or reduction of the benzoyl group to an N-benzyl group.[1]

Conclusion

The benzoyl group in this compound is far from a simple appendage. It is a strategically important functional group that fundamentally alters the molecule's chemical and physical properties. This transformation enables its use as a protecting group in peptide synthesis, a hydrophobic probe for studying biological interactions, a chiral auxiliary in asymmetric synthesis, and a versatile intermediate in drug development. A thorough understanding of the multifaceted roles of the benzoyl group is essential for leveraging the full potential of this compound and its derivatives in scientific research and pharmaceutical innovation.

References

  • This compound | C10H11NO3 | CID 71002 - PubChem - NIH. [Link]

  • N-benzoyl-L-alanine | C10H11NO3 | CID 709778 - PubChem - NIH. [Link]

  • Synthesis of N-benzoyl L-alanine - PrepChem.com. [Link]

  • Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity - SciELO México. [Link]

  • Synthesis and Biological Activity of Novel Amino Acid-(N'-Benzoyl) Hydrazide and Amino Acid-(N'-Nicotinoyl) Hydrazide Derivatives - MDPI. [Link]

  • Synthesis of α-benzoyl-L-alanine and α-benzoyl-D-alanine from acetamidomalonate. - ResearchGate. [Link]

  • This compound - MySkinRecipes. [Link]

  • The Role of DL-Alanine in Pharmaceutical Synthesis and Development. [Link]

Sources

N-Benzoyl-DL-alanine: A Secondary Metabolite in Xenobiotic Detoxification

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N-Benzoyl-DL-alanine is an N-acyl amino acid identified as a metabolite in biological systems. While structurally related to the broad class of N-acyl amino acids, which includes endogenous signaling molecules, its primary role appears to be in the detoxification of xenobiotics, specifically benzoic acid. This guide provides a comprehensive technical overview of this compound, detailing its biochemical origins, the enzymatic kinetics governing its formation, its clinical significance as a biomarker of metabolic load, and detailed methodologies for its synthesis and analysis. This document is intended for researchers in drug metabolism, toxicology, and clinical chemistry who require a deep understanding of secondary xenobiotic metabolism pathways.

Introduction: Situating N-Benzoyl-alanine in Metabolism

This compound (also referred to as benzoylalanine) is the N-benzoyl derivative of the amino acid alanine.[1][2] It belongs to the family of N-acyl amino acids, a diverse group of molecules formed by the conjugation of an amino acid with a carboxylic acid.[3] While many N-acyl amino acids, particularly those with long-chain fatty acid moieties, are recognized as endogenous signaling molecules, the biological context of N-Benzoyl-alanine is distinctly different.[3]

Its significance arises from its role as a metabolite, primarily in the context of xenobiotic detoxification.[4] The benzoyl group is not a typical endogenous acyl donor; instead, it is derived from benzoic acid, a compound commonly encountered as a food preservative (sodium benzoate) and as a metabolic breakdown product of various dietary polyphenols.[5][6] The primary and most efficient pathway for detoxifying benzoic acid in mammals is through conjugation with glycine to form hippuric acid, which is then readily excreted in the urine.[7][8] N-Benzoyl-alanine represents an alternative, secondary detoxification product, the formation of which provides critical insights into the capacity and flexibility of the body's conjugation pathways under high xenobiotic load or metabolic stress.[4]

Biochemical Formation: An Alternative Pathway in Benzoic Acid Detoxification

The formation of N-Benzoyl-alanine is intrinsically linked to the metabolism of benzoic acid. This process occurs in the mitochondria, primarily in the liver and kidney, and involves a two-step enzymatic reaction.[9]

Step 1: Activation of Benzoic Acid Before conjugation, benzoic acid must be activated to a high-energy thioester intermediate, benzoyl-Coenzyme A (benzoyl-CoA). This reaction is catalyzed by an acyl-CoA synthetase.[10][11]

Step 2: Amino Acid Conjugation by Glycine N-Acyltransferase (GLYAT) The central enzyme in this pathway is Glycine N-Acyltransferase (GLYAT, EC 2.3.1.13), also known as acyl-CoA:glycine N-acyltransferase.[11] GLYAT catalyzes the transfer of the benzoyl group from benzoyl-CoA to the amino group of an amino acid.[12] The primary substrate for GLYAT is glycine, leading to the formation of hippuric acid.[13] However, GLYAT exhibits broader substrate specificity and can utilize other amino acids, including alanine.[14]

The decision point in the pathway—whether benzoyl-CoA is conjugated with glycine or alanine—is dictated by substrate availability and the kinetic parameters of GLYAT.

cluster_activation Step 1: Activation (Mitochondria) cluster_conjugation Step 2: Conjugation (GLYAT) Benzoic_Acid Benzoic Acid (Xenobiotic) Benzoyl_CoA Benzoyl-CoA Benzoic_Acid->Benzoyl_CoA Acyl-CoA Synthetase ATP, CoASH Hippuric_Acid Hippuric Acid (Primary Metabolite) Benzoyl_CoA->Hippuric_Acid High Affinity N_Benzoyl_alanine N-Benzoyl-alanine (Secondary Metabolite) Benzoyl_CoA->N_Benzoyl_alanine Low Affinity Glycine Glycine Glycine->Hippuric_Acid Alanine Alanine Alanine->N_Benzoyl_alanine

Caption: Metabolic pathway of Benzoic Acid detoxification.

Enzyme Kinetics: The Basis of Substrate Selection

The preferential formation of hippuric acid over N-Benzoyl-alanine is explained by the significant difference in the affinity of GLYAT for glycine versus alanine. This has been quantified through Michaelis-Menten kinetics, where the Km (Michaelis constant) represents the substrate concentration at which the enzyme operates at half its maximum velocity. A lower Km indicates a higher affinity of the enzyme for the substrate.

A study investigating bovine and human liver GLYAT determined the Km values for several amino acid substrates using benzoyl-CoA as the acyl donor.[14] The results clearly demonstrate that glycine is the highly preferred substrate.

Enzyme SourceSubstrateMichaelis Constant (Km)
Human Liver GLYAT Glycine6.4 mM
Alanine997 mM
Bovine Liver GLYAT Glycine6.2 mM
Alanine1573 mM
Table 1: Comparative Km values for Glycine and Alanine as substrates for Glycine N-Acyltransferase (GLYAT). Data sourced from a study on the utilization of alternative amino acid substrates for GLYAT.[14]

Expert Interpretation: The Km for alanine is approximately 150 to 250 times higher than that for glycine.[14] This kinetic disparity ensures that under normal physiological conditions, the detoxification of benzoic acid overwhelmingly proceeds through glycine conjugation. The formation of N-Benzoyl-alanine only becomes substantial when the concentration of benzoic acid is so high that the available pool of mitochondrial glycine is significantly depleted, forcing the enzyme to utilize the much more abundant but lower-affinity substrate, alanine.

Clinical Significance: A Biomarker of Metabolic Overload

The most compelling evidence for the formation of N-Benzoyl-alanine in humans comes from a clinical setting. A 1985 study analyzed the urine of hyperammonemic patients who were receiving high-dose sodium benzoate therapy.[4] Benzoate is administered to these patients as a nitrogen-scavenging agent; it conjugates with glycine to form hippuric acid, thereby providing a pathway for the excretion of nitrogen.

Researchers found that in addition to the expected large quantities of hippuric acid, the patients' urine contained significant amounts of benzoylalanine.[4] This finding was highly significant for two reasons:

  • It confirmed that the N-benzoylation of alanine is a functional metabolic pathway in humans.

  • It established the physiological conditions for its activation: a massive influx of a xenobiotic carboxylic acid leading to the depletion of the primary conjugating amino acid, glycine.[4]

Therefore, the presence of N-Benzoyl-alanine in urine can be interpreted as a biomarker indicating that the primary glycine conjugation pathway for detoxification is saturated or overwhelmed.

Analytical Methodologies

The definitive identification and quantification of this compound in biological matrices requires robust analytical techniques. The original clinical detection was achieved using Gas Chromatography-Mass Spectrometry (GC-MS).[4]

Protocol: GC-MS Analysis of N-Benzoyl-alanine in Urine

This protocol is based on the methodology used to first identify benzoylalanine in patient urine.[4] The core principle involves extraction of the acidic metabolite, chemical derivatization to increase its volatility for gas chromatography, and subsequent detection by mass spectrometry.

1. Sample Preparation and Extraction

  • Rationale: To isolate acidic metabolites from the complex urine matrix and concentrate the analyte.
  • Procedure:
  • Take a 1.0 mL aliquot of urine.
  • Add an internal standard (e.g., a stable isotope-labeled version of N-Benzoyl-alanine or a structurally similar compound not present in urine) for accurate quantification.
  • Acidify the urine to pH ~1.0 using concentrated HCl. This protonates the carboxylic acid group, making it less water-soluble and more extractable into an organic solvent.
  • Perform a liquid-liquid extraction by adding 3.0 mL of ethyl acetate. Vortex vigorously for 2 minutes.
  • Centrifuge at 2000 x g for 5 minutes to separate the layers.
  • Carefully transfer the upper organic (ethyl acetate) layer to a clean glass tube.
  • Repeat the extraction on the aqueous layer with a fresh 3.0 mL of ethyl acetate and combine the organic layers.
  • Evaporate the pooled organic solvent to dryness under a gentle stream of nitrogen gas at 40°C.

2. Derivatization

  • Rationale: N-Benzoyl-alanine is not sufficiently volatile for GC analysis. Derivatization of the polar -COOH and -NH groups with trimethylsilyl (TMS) groups replaces the acidic protons with non-polar TMS groups, increasing volatility.
  • Procedure:
  • To the dried extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine (as a catalyst).
  • Seal the tube tightly and heat at 60°C for 30 minutes to ensure complete derivatization.
  • Cool the sample to room temperature before injection.

3. GC-MS Analysis

  • Rationale: To separate the derivatized analyte from other components in the extract and to detect and quantify it based on its unique mass spectrum.
  • Parameters (Typical):
  • Gas Chromatograph: Agilent GC or equivalent.
  • Column: DB-5ms (or similar non-polar column), 30 m x 0.25 mm ID, 0.25 µm film thickness.
  • Injection: 1 µL, splitless mode.
  • Oven Program: Initial temperature 80°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min.
  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
  • Mass Spectrometer: Quadrupole or Ion Trap MS.
  • Ionization: Electron Ionization (EI) at 70 eV.
  • Acquisition Mode: Scan mode for identification (e.g., m/z 50-550) or Selected Ion Monitoring (SIM) for quantification, using characteristic ions of the TMS-derivatized N-Benzoyl-alanine.

Urine [label="Urine Sample", fillcolor="#FBBC05"]; Acidify [label="Acidify to pH 1"]; Extract [label="Liquid-Liquid Extraction\n(Ethyl Acetate)"]; Dry [label="Evaporate to Dryness"]; Derivatize [label="Derivatize with BSTFA\n(60°C, 30 min)"]; Inject [label="Inject into GC-MS", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Result [label="Quantification of\nN-Benzoyl-alanine", fillcolor="#34A853", fontcolor="#FFFFFF"];

Urine -> Acidify [label="1. Preparation"]; Acidify -> Extract; Extract -> Dry; Dry -> Derivatize [label="2. Volatilization"]; Derivatize -> Inject [label="3. Analysis"]; Inject -> Result; }

Caption: Workflow for the GC-MS analysis of N-Benzoyl-alanine.

Laboratory Synthesis of an Analytical Standard

To validate any analytical method, an authentic, high-purity standard of this compound is required. It can be synthesized via a straightforward Schotten-Baumann reaction.

  • Protocol:

    • Dissolve DL-alanine in a 2N sodium hydroxide solution, cooling the mixture in an ice bath.[14]

    • Add benzoyl chloride and additional 2N sodium hydroxide solution alternately in portions, while shaking vigorously and maintaining a low temperature and alkaline pH.

    • After the addition is complete, continue to shake the mixture at room temperature for approximately 15 minutes.

    • Acidify the clear solution with concentrated hydrochloric acid to pH 2 while cooling.

    • The product, this compound, will precipitate as a white solid.

    • Collect the solid by filtration and purify by recrystallization.

Future Directions and Conclusion

This compound serves as a fascinating case study in xenobiotic metabolism, highlighting the secondary pathways that become active during metabolic overload. While its formation is well-rationalized and has been observed in specific clinical contexts, several areas warrant further investigation:

  • Catabolism: The enzymatic pathway for the degradation of N-Benzoyl-alanine has not been explicitly studied. It is likely hydrolyzed by a non-specific amide hydrolase, but the identity and kinetics of such an enzyme are unknown.

  • Toxicology: Direct toxicological studies on this compound are lacking. While it is a detoxification product, understanding its own safety profile would be beneficial.

  • Broader Significance: Investigating other conditions or xenobiotic exposures that might lead to glycine depletion could reveal a broader clinical relevance for N-Benzoyl-alanine as a biomarker.

References

  • Benzoic Acid - Metabolic Analysis Markers (Urine). (n.d.). Lab Results Explained. Retrieved January 3, 2026.
  • Plakas, S. M., & James, M. O. (1990).
  • van der Westhuizen, F. H., Erasmus, E., & van Dijk, A. A. (2000). The utilization of alanine, glutamic acid, and serine as amino acid substrates for glycine N-acyltransferase. Journal of Biochemical and Molecular Toxicology, 14(2), 102-109.
  • Benzoic Acid - Metabolimix+. (n.d.).
  • Fahien, L. A., & Shemisa, O. A. (2005). Expression, Purification, and Characterization of Mouse Glycine N-acyltransferase in Escherichia coli.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 71002, this compound. Retrieved January 3, 2026, from [Link].

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 709778, N-benzoyl-L-alanine. Retrieved January 3, 2026, from [Link].

  • Badenhorst, C. P., van der Sluis, R., Wauters, J., & van Dijk, A. A. (2016). Contribution towards a Metabolite Profile of the Detoxification of Benzoic Acid through Glycine Conjugation: An Intervention Study. PLoS ONE, 11(12), e0167309.
  • Hippuric acid. (2023, March 26). YouTube. Retrieved January 3, 2026.
  • GeneCards. (n.d.). GLYAT Gene (Protein Coding), Glycine-N-Acyltransferase. Retrieved January 3, 2026.
  • Jancova, P., Anzenbacher, P., & Anzenbacherova, E. (2012). Phase II Drug Metabolism. In Topics on Drug Metabolism. InTech.
  • Studylib. (n.d.). Metabolic Transformations of Xenobiotics. Retrieved January 3, 2026.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 71002, this compound. Retrieved January 3, 2026, from [Link].

  • EMBL-EBI. (n.d.). N-benzoyl-L-alanine. MetaboLights. Retrieved January 3, 2026.
  • Shinka, T., Inoue, Y., Kuhara, T., Matsumoto, M., & Matsumoto, I. (1985). Benzoylalanine: detection and identification of an alanine conjugate with benzoic acid in hyperammonemic patients treated with sodium benzoate. Clinica Chimica Acta, 151(3), 293-300.
  • Battista, N., Bari, M., & Bisogno, T. (2019). N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. Biomolecules, 9(12), 845.
  • Longdom Publishing. (n.d.). Brief Note on Xenobiotic Metabolism in Organic Chemistry. Retrieved January 3, 2026.
  • Wikipedia. (n.d.). Glycine N-acyltransferase. Retrieved January 3, 2026.
  • UniProtKB. (2010, November 2). GLYAT - Glycine N-acyltransferase - Homo sapiens (Human). Retrieved January 3, 2026.

Sources

An In-Depth Technical Guide to the Spectroscopic Data of N-Benzoyl-DL-alanine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: This technical guide provides a comprehensive analysis of the spectroscopic data for N-Benzoyl-DL-alanine (C₁₀H₁₁NO₃), a key intermediate in peptide synthesis and drug development. We will delve into the interpretation of its Infrared (IR), Nuclear Magnetic Resonance (¹H and ¹³C NMR), and Mass Spectrometry (MS) data. This guide is intended to serve as a practical resource for researchers to verify the identity, purity, and structure of this compound, ensuring the integrity of their scientific endeavors.

Introduction: The Significance of this compound

This compound is a derivative of the amino acid alanine where the amino group is protected by a benzoyl group. This protection strategy is fundamental in peptide synthesis, preventing the amine from participating in unwanted side reactions during the formation of peptide bonds. A thorough understanding of its spectroscopic signature is paramount for quality control, reaction monitoring, and ensuring the successful synthesis of target peptides and pharmaceutical compounds.

The primary method for synthesizing this compound is the Schotten-Baumann reaction , where DL-alanine is acylated using benzoyl chloride in an alkaline aqueous solution.[1][2] This reaction is a classic and efficient method for N-acylation of amino acids.

Molecular Structure and Properties:

PropertyValue
Molecular Formula C₁₀H₁₁NO₃
Molecular Weight 193.20 g/mol
CAS Number 1205-02-3
Appearance White crystalline solid
Melting Point 165-167 °C

Infrared (IR) Spectroscopy: Unveiling Functional Groups

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound reveals key vibrational frequencies that are characteristic of its structure.

Table 1: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3300Strong, BroadO-H stretch (Carboxylic Acid)
~3060MediumC-H stretch (Aromatic)
~2950MediumC-H stretch (Aliphatic)
~1720StrongC=O stretch (Carboxylic Acid)
~1640StrongC=O stretch (Amide I)
~1540StrongN-H bend and C-N stretch (Amide II)
~1600, ~1490, ~1450Medium-WeakC=C stretch (Aromatic Ring)
~1250StrongC-O stretch (Carboxylic Acid)
~750-700StrongC-H out-of-plane bend (Monosubstituted Benzene)

Interpretation of the IR Spectrum:

The broad absorption around 3300 cm⁻¹ is a hallmark of the hydrogen-bonded O-H stretching vibration of the carboxylic acid group. The presence of two distinct carbonyl stretching frequencies is crucial for confirming the structure. The peak around 1720 cm⁻¹ corresponds to the carbonyl of the carboxylic acid, while the peak at approximately 1640 cm⁻¹ is characteristic of the amide I band (primarily C=O stretching) of the benzoyl group. The amide II band, appearing around 1540 cm⁻¹, arises from a combination of N-H bending and C-N stretching vibrations. The aromatic C-H stretching is observed just above 3000 cm⁻¹, and the aliphatic C-H stretching from the alanine methyl group is seen just below this value. The characteristic absorptions for the monosubstituted benzene ring further confirm the presence of the benzoyl group.

Experimental Protocol: Acquiring the IR Spectrum (KBr Pellet Method)

  • Sample Preparation: Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Carbon-Hydrogen Framework

NMR spectroscopy provides detailed information about the structure and chemical environment of the hydrogen and carbon atoms within a molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound provides information on the number of different types of protons and their neighboring environments.

Table 2: ¹H NMR Spectral Data for this compound (in DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~12.8Broad Singlet1HCOOH
~8.7Doublet1HNH
~7.9Multiplet2HAromatic (ortho-H)
~7.5Multiplet3HAromatic (meta- and para-H)
~4.5Quintet1Hα-CH
~1.4Doublet3HCH₃

Interpretation of the ¹H NMR Spectrum:

The downfield signal at ~12.8 ppm is characteristic of the acidic proton of the carboxylic acid. The amide proton (NH) appears as a doublet around 8.7 ppm due to coupling with the adjacent α-proton. The aromatic protons of the benzoyl group appear as multiplets in the 7.5-7.9 ppm region. The quintet at ~4.5 ppm is assigned to the α-proton (CH), which is coupled to both the NH proton and the methyl protons. The methyl (CH₃) protons appear as a doublet around 1.4 ppm, resulting from coupling with the α-proton.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms in the molecule.

Table 3: ¹³C NMR Spectral Data for this compound (in DMSO-d₆)

Chemical Shift (δ, ppm)Assignment
~174C=O (Carboxylic Acid)
~167C=O (Amide)
~134Aromatic (Quaternary C)
~131Aromatic (para-C)
~128Aromatic (meta-C)
~127Aromatic (ortho-C)
~49α-C
~17CH₃

Interpretation of the ¹³C NMR Spectrum:

The two carbonyl carbons are clearly distinguished, with the carboxylic acid carbonyl appearing at a more downfield shift (~174 ppm) compared to the amide carbonyl (~167 ppm). The aromatic carbons of the benzoyl group are observed in the 127-134 ppm range. The α-carbon of the alanine moiety resonates around 49 ppm, and the methyl carbon appears at approximately 17 ppm.

Experimental Protocol: Acquiring NMR Spectra

  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in about 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 or 500 MHz). For ¹³C NMR, a proton-decoupled experiment is typically performed to simplify the spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound. For this compound, electron ionization (EI) is a common method.

Table 4: Key Fragments in the Mass Spectrum of this compound

m/zRelative IntensityProposed Fragment
193Low[M]⁺ (Molecular Ion)
148Moderate[M - COOH]⁺
105High[C₆H₅CO]⁺ (Benzoyl Cation)
77High[C₆H₅]⁺ (Phenyl Cation)

Interpretation of the Mass Spectrum:

The molecular ion peak [M]⁺ is expected at m/z 193, corresponding to the molecular weight of this compound. However, under electron ionization, this peak may be of low intensity due to the lability of the molecule. The most prominent peak is often observed at m/z 105, which corresponds to the stable benzoyl cation ([C₆H₅CO]⁺). This fragment is formed by the cleavage of the amide bond. Another significant peak is found at m/z 77, representing the phenyl cation ([C₆H₅]⁺), which arises from the loss of a carbonyl group from the benzoyl cation. The peak at m/z 148 is attributed to the loss of the carboxylic acid group from the molecular ion.

Experimental Protocol: Acquiring the Mass Spectrum (Electron Ionization)

  • Sample Introduction: Introduce a small amount of the solid sample into the mass spectrometer via a direct insertion probe.

  • Ionization: Volatilize the sample by heating, and then ionize it using a beam of high-energy electrons (typically 70 eV).

  • Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer.

  • Detection: Detect the ions and generate the mass spectrum.

Visualizing the Molecular Structure and Fragmentation

To better understand the relationships between the different parts of the this compound molecule and its fragmentation in the mass spectrometer, we can use diagrams.

G cluster_molecule This compound Structure C1 C=O (Amide) N1 N-H C1->N1 C2 C=O (Acid) OH OH C2->OH Calpha α-CH N1->Calpha Calpha->C2 CH3 CH₃ Calpha->CH3 Benzene Benzene Ring Benzene->C1

Caption: Molecular structure of this compound highlighting key functional groups.

G M [M]⁺ m/z 193 F1 [M - COOH]⁺ m/z 148 M->F1 - COOH F2 [C₆H₅CO]⁺ m/z 105 M->F2 - CH(CH₃)COOH F3 [C₆H₅]⁺ m/z 77 F2->F3 - CO

Caption: Key fragmentation pathways of this compound in mass spectrometry.

Conclusion: A Multi-faceted Approach to Structural Verification

The comprehensive analysis of IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry data provides a robust and self-validating system for the identification and characterization of this compound. Each spectroscopic technique offers a unique piece of the structural puzzle, and together they confirm the presence of all key functional groups and the overall molecular framework. This guide serves as a valuable resource for scientists, enabling them to confidently utilize this compound in their research and development activities.

References

  • PubChem. This compound. [Link]

  • MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]

  • SpectraBase. N-Benzoylalanine. [Link]

  • Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000161). [Link]

  • NIST WebBook. This compound. [Link]

  • NIST WebBook. This compound Mass Spectrum. [Link]

  • Re3data.org. Spectral Database for Organic Compounds. [Link]

  • AIST. Spectral Database for Organic Compounds, SDBS. [Link]

  • Cheméo. This compound. [Link]

  • BYJU'S. Schotten Baumann Reaction. [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000161). [Link]

  • PubChem. N-benzoyl-L-alanine. [Link]

  • MySkinRecipes. This compound. [Link]

  • NIST WebBook. Benzaldehyde. [Link]

  • Organic Chemistry Portal. Schotten-Baumann Reaction. [Link]

  • Wikipedia. Schotten–Baumann reaction. [Link]

  • L.S.College, Muzaffarpur. Schotten–Baumann reaction. [Link]

Sources

N-Benzoyl-DL-alanine safety, handling, and MSDS information

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safe Handling of N-Benzoyl-DL-alanine

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, a derivative of the amino acid alanine, serves as a valuable building block in pharmaceutical and chemical synthesis.[1] While it may not be classified as hazardous under certain regulations, a comprehensive understanding of its properties and potential risks is paramount for ensuring laboratory safety and experimental integrity. The absence of extensive toxicological data necessitates a cautious and well-informed approach to its handling, storage, and disposal. This guide synthesizes available safety data sheet (MSDS) information, expert insights, and best practices to provide a self-validating framework for working safely with this compound.

Chemical and Physical Identity

A precise understanding of a compound's identity and physical properties is the foundation of safe laboratory practice. This compound is a white crystalline solid.[2][3] Its key identifiers and properties are summarized below.

PropertyValueSource(s)
Chemical Name 2-Benzamidopropanoic acid[4]
Synonyms Benzoyl-DL-alanine, DL-N-Benzoylalanine[4][5]
CAS Number 1205-02-3[4][6]
Molecular Formula C₁₀H₁₁NO₃[4][6][7]
Molecular Weight 193.20 g/mol [4][6][7]
Appearance White crystalline solid[2][3]
Melting Point 136 - 167 °C (Range reported across sources)[2][6]
Solubility Very slightly soluble in water[1][8]
Stability Stable under recommended storage conditions[2][6][8]

Hazard Identification and Risk Assessment

The hazard profile for this compound presents a nuanced picture that requires careful interpretation by the researcher. While some safety data sheets, in accordance with the OSHA Hazard Communication Standard (29 CFR 1910.1200), do not classify this chemical as hazardous, this should not be misconstrued as an absence of risk.[2] The general lack of comprehensive toxicological data for the DL-racemic mixture is a significant finding in itself, mandating a conservative approach to handling.[6]

Conversely, GHS classification data available for the stereoisomer, N-Benzoyl-L-alanine, indicates potential hazards.[7] Researchers should consider these as potential, unconfirmed risks for the DL-mixture until proven otherwise.

Potential Hazards (based on L-isomer data): [7]

  • H315: Causes skin irritation

  • H319: Causes serious eye irritation

  • H335: May cause respiratory irritation

Expert Insight: The "no data available" classification for many toxicological endpoints means that the substance has not been thoroughly investigated.[6][9] Therefore, the principle of "As Low As Reasonably Achievable" (ALARA) for exposure should be rigorously applied. Treat the compound as potentially irritating to skin, eyes, and the respiratory system.

Safe Handling and Storage Protocols

Adherence to meticulous handling and storage protocols is the primary mechanism for mitigating exposure and ensuring the compound's stability.

Handling Solid this compound
  • Preparation: Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling bulk quantities or creating solutions.[2][3]

  • Personal Protective Equipment (PPE): Don appropriate PPE before handling (see Section 4 for details).

  • Dispensing: Avoid generating dust when weighing or transferring the solid.[2][3] Use a spatula to carefully transfer the material. If dust is unavoidable, a respirator may be necessary.

  • Avoid Contact: Prevent direct contact with skin, eyes, and clothing.[2][3]

  • Hygiene: Wash hands thoroughly with soap and water after handling is complete and before leaving the laboratory.

Storage Requirements

Proper storage is crucial for maintaining the integrity of the chemical and preventing accidental release.

  • Container: Keep containers tightly closed in a dry, cool, and well-ventilated place.[2][3]

  • Conditions to Avoid: Store away from incompatible materials, particularly strong oxidizing agents.[2][8]

  • Temperature: Follow any specific temperature guidelines on the product label; some suppliers may recommend refrigeration.[10]

Exposure Control and Personal Protective Equipment (PPE)

Engineering controls and PPE form a critical barrier between the researcher and potential chemical exposure.

  • Engineering Controls: A chemical fume hood is the preferred engineering control to ensure adequate ventilation and minimize inhalation risk.[2]

  • Eye and Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2]

  • Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat to prevent skin exposure.[2][11]

  • Respiratory Protection: Under normal use conditions where dust is not generated, respiratory protection may not be required.[2] However, if dust formation is likely, a particle filter respirator should be used.

Diagram: PPE Selection Workflow

PPE_Selection Start Assess Task HandlingSolid Handling Solid (Weighing, Transfer) Start->HandlingSolid HandlingSolution Working with Solutions Start->HandlingSolution IsDust Is dust generation likely? BasePPE Standard PPE: - Safety Goggles - Lab Coat - Nitrile Gloves IsDust->BasePPE No RespPPE Add Respirator (Particle Filter) IsDust->RespPPE Yes HandlingSolid->IsDust HandlingSolution->BasePPE

Caption: PPE selection logic for this compound.

Emergency Procedures and First Aid

A clear, rehearsed emergency plan is essential for responding effectively to accidents.

Accidental Release Measures
  • Evacuate: Evacuate personnel to safe areas.[6]

  • Ventilate: Ensure adequate ventilation.

  • Contain: Prevent further release or spread of the material. Do not let the product enter drains.

  • Clean-up: Carefully sweep up the solid material and shovel it into a suitable, labeled container for disposal.[2][3] Avoid creating dust during this process.[2][3]

  • Personal Protection: Use personal protective equipment during cleanup.[6]

First-Aid Measures

The following protocols are based on standard laboratory first-aid procedures.[2][3]

  • Inhalation: Move the person into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Consult a physician.[6]

  • Skin Contact: Immediately wash off with soap and plenty of water for at least 15 minutes. Get medical attention if symptoms occur.[2][3]

  • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Get medical attention.[2][3][6]

  • Ingestion: Clean mouth with water and drink plenty of water afterward. Never give anything by mouth to an unconscious person. Get medical attention if symptoms occur.[2][3][6]

Diagram: Emergency Response Workflow

Emergency_Response cluster_spill Accidental Spill cluster_exposure Personal Exposure Spill Spill Occurs Evacuate Evacuate Area Spill->Evacuate Ventilate Ensure Ventilation Evacuate->Ventilate Contain Contain Spill Ventilate->Contain Cleanup Sweep into Disposal Container Contain->Cleanup Exposure Exposure Occurs (Skin/Eye/Inhalation) Remove Remove from Exposure Source Exposure->Remove FirstAid Administer First Aid (Flush/Fresh Air) Remove->FirstAid SeekMedical Seek Medical Attention FirstAid->SeekMedical

Caption: General workflow for responding to incidents.

Stability and Reactivity

  • Reactivity: No specific reactivity hazards have been identified under normal conditions.[6]

  • Chemical Stability: The product is chemically stable under standard ambient conditions (room temperature).[6]

  • Incompatible Materials: Strong oxidizing agents.[2][8]

  • Hazardous Decomposition Products: Under fire conditions, hazardous combustion products can include carbon monoxide, carbon dioxide, and nitrogen oxides.[10]

Toxicological and Ecological Profile

A critical aspect of the safety profile for this compound is the general lack of comprehensive data.

  • Acute Toxicity: Data for oral, dermal, and inhalation toxicity are not available.[6]

  • Skin Corrosion/Irritation: No data available for the DL-mixture, but the L-isomer is classified as a skin irritant.[6][7]

  • Serious Eye Damage/Irritation: No data available for the DL-mixture, but the L-isomer is classified as causing serious eye irritation.[6][7]

  • Carcinogenicity/Mutagenicity: No data available to indicate carcinogenic or mutagenic effects.[6]

  • Ecological Information: Ecotoxicity data is not available. The compound should not be released into the environment.[2][3]

Disposal Considerations

All chemical waste must be disposed of in accordance with local, state, and federal regulations.

  • Waste Collection: Collect waste this compound and any contaminated materials (e.g., paper towels, gloves) in a designated, properly labeled, and sealed hazardous waste container.

  • Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service to arrange for proper disposal. Do not attempt to dispose of this chemical down the drain or in regular trash.

Conclusion

Working with this compound requires a professional, diligent, and informed approach to safety. The primary directive for researchers is to mitigate risk by minimizing exposure through the consistent use of engineering controls, appropriate personal protective equipment, and meticulous handling techniques. The absence of comprehensive hazard data should reinforce, not relax, these safety protocols. By integrating the principles and procedures outlined in this guide, scientists can handle this compound with confidence and maintain a secure laboratory environment.

References

  • National Center for Biotechnology Information. (n.d.). N-benzoyl-L-alanine. PubChem Compound Database. Available from: [Link]

  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - this compound. Available from: [Link]

  • Global Substance Registration System. This compound. Available from: [Link]

  • Haz-Map. N-Benzoylalanine. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Available from: [Link]

  • Fisher Scientific. (2024). FICHES DE DONNEES DE SECURITE - this compound. Available from: [Link]

  • National Institute of Standards and Technology. This compound. NIST Chemistry WebBook. Available from: [Link]

  • CP Lab Safety. Benzoyl-DL-alanine, 25g, Each. Available from: [Link]

Sources

Methodological & Application

Application Notes & Protocols: N-Benzoyl Group for Amine Protection

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to the Strategic Use of N-Benzoyl Protection in Complex Synthesis, Featuring N-Benzoyl-DL-alanine as a Versatile Reagent

Introduction: The Role of the Benzoyl Group in Amine Protection

In the intricate landscape of multi-step organic synthesis, the strategic protection and deprotection of functional groups is paramount to achieving desired chemical transformations with high yield and selectivity.[1] The amine functional group, with its inherent nucleophilicity and basicity, frequently requires protection to prevent unwanted side reactions.[2] While numerous protecting groups exist, the Benzoyl (Bz) group, an acyl-type protection, offers a distinct profile of stability and reactivity that makes it invaluable for specific synthetic challenges.[1][3]

The benzoyl group is introduced by N-benzoylation, forming a stable amide linkage.[4][5] This amide is significantly less reactive than the parent amine, rendering it inert to a wide range of conditions, including those involving organometallics, hydrides, and many oxidative or basic environments.[6] Its removal, or deprotection, typically requires harsh hydrolytic conditions (strong acid or base), a characteristic that defines its strategic application for robust, long-term protection.[7][8]

This guide focuses on the N-benzoyl group as a protector for amines. We will explore the chemistry through the lens of This compound , a compound that not only exemplifies a benzoyl-protected amine but also serves as a key intermediate in the synthesis of chiral compounds and for probing enzyme-substrate interactions.[7][9]

Core Principles: Mechanism of Protection and Deprotection

Protection: N-Benzoylation via Schotten-Baumann Conditions

The most common method for introducing the benzoyl group onto a primary or secondary amine is through acylation with benzoyl chloride. This reaction is typically performed under Schotten-Baumann conditions, which involve an aqueous basic environment.[7]

  • Mechanism: The amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzoyl chloride. A base, such as sodium hydroxide or pyridine, is crucial as it serves two purposes: it neutralizes the hydrochloric acid (HCl) byproduct generated during the reaction, driving the equilibrium towards product formation, and it can deprotonate the amine to increase its nucleophilicity.[7][10]

Deprotection: Amide Hydrolysis

The defining feature of the N-benzoyl group is the stability of the amide bond. Unlike N-benzyl (Bn) groups, which are readily cleaved by catalytic hydrogenolysis[11][12], the N-benzoyl group is resistant to such reductive methods.[6] Deprotection is achieved by vigorous hydrolysis of the amide bond, which can be catalyzed by either strong acid or strong base, typically with heating.[7][8]

  • Acid-Catalyzed Hydrolysis: Protonation of the amide carbonyl oxygen makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

  • Base-Catalyzed Hydrolysis: Direct nucleophilic attack of a hydroxide ion on the amide carbonyl carbon, followed by protonation of the resulting amine anion.

Application Notes: Strategic Implementation

Advantages and Limitations of N-Benzoyl Protection

The decision to use a benzoyl protecting group is a strategic one, based on its unique stability profile.

FeatureDescription
Advantages
High Stability Exceptionally stable to a wide range of reagents and conditions, including acidic (mild), basic, oxidative, and many reductive conditions.[6] It is orthogonal to many other protecting groups like Boc (acid-labile) and N-benzyl (removed by hydrogenolysis).[6][13]
Crystallinity Benzoylated derivatives are often highly crystalline, which can facilitate purification by recrystallization.
Cost-Effective The primary reagent, benzoyl chloride, is inexpensive and readily available.
Limitations
Harsh Deprotection The required conditions (e.g., refluxing in concentrated HCl or strong NaOH) can degrade sensitive functional groups elsewhere in the molecule.[8] This is the most significant drawback.
Potential for Racemization In chiral compounds, the harsh deprotection conditions can sometimes lead to racemization at adjacent stereocenters.
Stability to Hydrogenolysis While an advantage for orthogonality, it means that mild, neutral deprotection methods are not an option, unlike with Cbz or Benzyl groups.[6]
This compound in Enantioselective Synthesis

A standout application of N-acyl amino acids, including this compound, is in the chemoenzymatic synthesis of optically pure amino acids.[][15] The process, known as enzymatic kinetic resolution, leverages the high stereoselectivity of enzymes.

The strategy involves the selective enzymatic hydrolysis of the N-benzoyl group from one enantiomer of the racemic mixture, while leaving the other untouched.[] Enzymes like aminoacylase are particularly effective for this transformation.[16][17]

The process unfolds as follows:

  • Substrate: Start with racemic this compound.

  • Enzymatic Reaction: Introduce an enzyme (e.g., aminoacylase) that selectively recognizes and hydrolyzes the L-enantiomer (N-Benzoyl-L-alanine) into L-alanine and benzoic acid.

  • Separation: The reaction mixture now contains L-alanine, unreacted N-Benzoyl-D-alanine, and benzoic acid. These components have different chemical properties (e.g., solubility, charge) and can be readily separated.

  • Final Step: The separated N-Benzoyl-D-alanine can then be hydrolyzed using standard chemical methods (acid hydrolysis) to yield pure D-alanine.

This chemoenzymatic approach is highly efficient and operates under mild, environmentally friendly conditions, making it a powerful tool for preparing chiral amino acids, which are critical building blocks for pharmaceuticals.[][18][19]

Experimental Protocols & Workflows

Visualization of Key Workflows

Protection_Workflow cluster_start Setup cluster_reaction Reaction cluster_workup Workup & Purification Start Dissolve Amine (R-NH2) in appropriate solvent Reagents Add Base (e.g., NaOH or Pyridine) Start->Reagents Cool Cool to 0 °C Reagents->Cool AddBzCl Add Benzoyl Chloride dropwise Cool->AddBzCl Stir Stir at RT (Monitor by TLC) AddBzCl->Stir Quench Quench with Water Stir->Quench Extract Extract with Organic Solvent Quench->Extract Purify Wash, Dry, Concentrate & Purify (Recrystallization/Chromatography) Extract->Purify Product N-Benzoyl Amine (R-NH-Bz) Purify->Product

Caption: Workflow for N-Benzoylation of a primary amine.

Deprotection_Workflow cluster_hydrolysis Hydrolysis cluster_workup Workup Start N-Benzoyl Amine (R-NH-Bz) Acid Reflux in strong acid (e.g., 6M HCl) Start->Acid Base Reflux in strong base (e.g., 4M NaOH) Start->Base Neutralize_A Basify to precipitate amine Acid->Neutralize_A Neutralize_B Acidify to neutralize excess base Base->Neutralize_B Extract Extract with Organic Solvent Neutralize_A->Extract Neutralize_B->Extract Purify Purify Amine Extract->Purify Product Deprotected Amine (R-NH2) Purify->Product

Caption: General workflow for N-Benzoyl group deprotection.

Enzymatic_Resolution cluster_products Reaction Mixture Start Racemic Mixture: This compound Enzyme Add Aminoacylase in buffered aqueous solution Incubate Incubate under controlled pH and temperature Product_L L-Alanine Product_D N-Benzoyl-D-alanine (Unreacted) Byproduct Benzoic Acid Separate Separation (e.g., Ion Exchange or Extraction) Incubate->Separate Final_L Pure L-Alanine Separate->Final_L Final_D_Protected Pure N-Benzoyl-D-alanine Separate->Final_D_Protected Hydrolysis Acid Hydrolysis Final_D_Protected->Hydrolysis Final_D Pure D-Alanine Hydrolysis->Final_D

Caption: Workflow for enzymatic resolution of this compound.

Protocol 1: N-Benzoylation of a Primary Amine

This protocol describes a general procedure for the protection of a primary amine using benzoyl chloride.[7][10]

Materials:

  • Primary amine (1.0 eq)

  • Benzoyl Chloride (1.1 eq)

  • Pyridine (1.2 eq) or 10% aq. NaOH

  • Dichloromethane (DCM) or Water/DCM biphasic system

  • 1M HCl (for workup)

  • Saturated aq. NaHCO₃ (for workup)

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • Setup: Dissolve the primary amine in DCM in a round-bottom flask under an inert atmosphere. Cool the solution to 0 °C in an ice bath.

  • Base Addition: Slowly add pyridine to the stirred solution. (Alternative: Use a biphasic system with 10% aq. NaOH).

  • Acylation: Add benzoyl chloride dropwise to the reaction mixture, ensuring the temperature remains below 5 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Workup:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1M HCl (to remove excess pyridine), water, saturated aq. NaHCO₃ (to remove benzoic acid), and finally brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-benzoylated product.

  • Purification: Purify the crude product by recrystallization or column chromatography on silica gel as needed.

Protocol 2: Deprotection by Acid Hydrolysis

This protocol describes the cleavage of the N-benzoyl group under strong acidic conditions.[8]

Materials:

  • N-benzoyl protected amine (1.0 eq)

  • 6M Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH) pellets or concentrated solution (for neutralization)

  • Organic solvent for extraction (e.g., Ethyl Acetate, DCM)

Procedure:

  • Setup: Place the N-benzoyl protected amine in a round-bottom flask equipped with a reflux condenser.

  • Hydrolysis: Add an excess of 6M HCl. Heat the mixture to reflux and maintain for 4-16 hours (reaction time is substrate-dependent).

  • Monitoring: Monitor the disappearance of the starting material by TLC or LC-MS.

  • Workup:

    • Cool the reaction mixture to room temperature, then further in an ice bath.

    • Slowly and carefully add NaOH to basify the solution to pH > 10. This neutralizes the excess acid and deprotonates the ammonium salt to the free amine, which may precipitate.

  • Isolation:

    • If a precipitate forms, collect it by filtration.

    • If no precipitate forms, extract the aqueous solution multiple times with an appropriate organic solvent (e.g., Ethyl Acetate).

  • Purification: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting amine product as necessary.

References

  • This compound | High-Purity Reagent - Benchchem. (n.d.).
  • Amino Acid Enzymatic Resolution Service - BOC Sciences. (n.d.).
  • De-protection of N-Benzyl groups - Sciencemadness.org. (2019).
  • Martínez-Montero, L., Díaz-Rodríguez, A., Gotor, V., Gotor-Fernández, V., & Lavandera, I. (2015). Broadening the chemical scope of laccases: selective deprotection of N-benzyl groups. Green Chemistry, 17(5), 2798-2802. DOI:10.1039/C5GC00525F
  • Amine Protection / Deprotection - Fisher Scientific. (n.d.).
  • Kinetic resolution of unnatural and rarely occurring amino acids: enantioselective hydrolysis of N-acyl amino acids catalyzed by acylase I. Journal of the American Chemical Society. (n.d.).
  • Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega. (2020).
  • This compound - MySkinRecipes. (n.d.).
  • Aminoacylase catalyzed resolution of N-acylamino acids - ResearchGate. (n.d.).
  • Enzymatic synthesis of N-acyl-L-amino acids in a glycerol-water system using acylase I from pig kidney - ResearchGate. (n.d.).
  • The resolution of amino acids by asymmetric enzymatic synthesis - ResearchGate. (n.d.).
  • Synthesis of α-benzoyl-L-alanine and α-benzoyl-D-alanine from acetamidomalonate - ResearchGate. (n.d.).
  • An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry - PMC - NIH. (n.d.).
  • Preparation of N-acylated amines - ResearchGate. (n.d.).
  • What is an easy method for the deprotection of Benzoyl group? - ResearchGate. (2017).
  • Improved Methodology for the Preparation of Chiral Amines. (n.d.).
  • This compound - PubChem - NIH. (n.d.).
  • This compound - ChemicalBook. (n.d.).
  • A Comparative Guide to Tert-Butyl and Benzyl Protecting Groups for D-Alanine - Benchchem. (n.d.).
  • optimizing N-acylation of 3-aminoacetanilide reaction conditions - Benchchem. (n.d.).
  • Application Notes and Protocols: N-Acylation and N-Alkylation of Halogenated Anilines - Benchchem. (n.d.).
  • N-Acylation Reactions of Amines - ResearchGate. (n.d.).
  • This compound - DAICEL Chiral Application Search. (n.d.).
  • This compound - Cheméo. (n.d.).
  • Amino Acid-Protecting Groups - SciSpace. (n.d.).
  • Protecting group - Wikipedia. (n.d.).
  • Recent advances in the synthesis of chiral α-tertiary amines via transition-metal catalysis - Chemical Communications (RSC Publishing). (n.d.).
  • Protecting Groups in Organic Synthesis - Chemistry LibreTexts. (2021).
  • Protective Groups - Organic Chemistry Portal. (n.d.).
  • This compound - ECHEMI. (n.d.).

Sources

Protocol for enzymatic resolution of racemic N-Benzoyl-DL-alanine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Enzymatic Resolution of Racemic N-Benzoyl-DL-alanine

Authored by: A Senior Application Scientist

Abstract

The production of enantiomerically pure amino acids is a cornerstone of modern pharmaceutical and fine chemical synthesis. The biological activity of chiral molecules is often stereospecific, making the separation of racemates a critical manufacturing step. This application note provides a comprehensive, field-proven protocol for the enzymatic resolution of racemic this compound using aminoacylase I. This method leverages the exquisite stereoselectivity of the enzyme to catalyze the hydrolysis of only the L-enantiomer, yielding L-alanine and unreacted N-Benzoyl-D-alanine. The protocol details the enzymatic reaction, product separation, and analytical methods for verifying yield and enantiomeric purity, offering researchers a robust and efficient pathway to valuable chiral building blocks.

Introduction: The Imperative for Chiral Purity

In drug development and materials science, the three-dimensional structure of a molecule is intrinsically linked to its function. For chiral compounds, one enantiomer may exhibit desired therapeutic effects while the other could be inactive or even detrimental. Consequently, the efficient synthesis of single-enantiomer compounds is not merely an academic challenge but a regulatory and safety imperative.

Kinetic resolution is a powerful strategy for separating racemic mixtures. Among various methods, enzymatic resolution stands out for its exceptional selectivity, mild reaction conditions, and environmentally benign nature. The enzyme at the heart of this protocol, Aminoacylase I (N-acyl-L-amino acid amidohydrolase, EC 3.5.1.14) , exemplifies these advantages. It is a highly specific biocatalyst that recognizes and transforms the L-form of an N-acylated amino acid while leaving the D-form untouched.[1][2] This differential reactivity allows for a clean and effective separation of the two enantiomers.

This guide is designed for researchers, scientists, and drug development professionals, providing not just a series of steps, but the scientific rationale behind them to ensure successful implementation and adaptation.

Principle of the Method: Exploiting Enzymatic Stereospecificity

The protocol is based on the kinetic resolution of a racemic mixture of this compound. The core principle lies in the stereospecificity of Aminoacylase I, which exclusively catalyzes the hydrolysis of the amide bond in N-Benzoyl-L-alanine.

The reaction proceeds as follows:

  • N-Benzoyl-L-alanine + H₂O ---(Aminoacylase I)--> L-Alanine + Benzoic Acid

  • N-Benzoyl-D-alanine + H₂O ---(Aminoacylase I)--> No Reaction

This enzymatic step transforms the initial racemic mixture into a solution containing two chemically distinct products: a free amino acid (L-alanine) and an acylated amino acid (N-Benzoyl-D-alanine). The significant difference in their physicochemical properties, particularly their solubility at different pH values, is then exploited for a straightforward separation.[1][3]

The Catalytic Mechanism of Aminoacylase I

Aminoacylase I is a metalloenzyme that typically contains zinc (Zn²⁺) ions within its active site, which are essential for its catalytic function.[4] While Zn²⁺ is the native cofactor, studies have shown that cobalt (Co²⁺) can act as a potent activator, often enhancing the enzyme's operational stability and activity.[5][6]

The proposed mechanism involves the metal cofactor acting as a Lewis acid to polarize a water molecule.[4][7] This activation facilitates its deprotonation, creating a highly nucleophilic hydroxide ion. This ion then attacks the electrophilic carbonyl carbon of the substrate's benzoyl group, leading to the formation of a tetrahedral intermediate. Subsequent collapse of this intermediate cleaves the amide bond, releasing L-alanine and benzoate, and regenerating the enzyme for the next catalytic cycle.

Experimental Workflow and Visualization

The entire process, from the racemic starting material to the purified enantiomers, can be visualized as a clear, logical sequence of operations.

G cluster_0 Enzymatic Reaction cluster_1 Separation & Purification cluster_2 Optional Derivatization Racemic Racemic this compound Enzyme Aminoacylase I (pH 7-8, 37-50°C, Co²⁺) Racemic->Enzyme Add Enzyme ReactionMix Mixture: L-Alanine N-Benzoyl-D-alanine Benzoic Acid Enzyme->ReactionMix Selective Hydrolysis Acidify Acidify to pH ~3 & Filter ReactionMix->Acidify Filtrate Aqueous Filtrate (L-Alanine) Acidify->Filtrate Soluble Precipitate Solid Precipitate (N-Benzoyl-D-alanine) Acidify->Precipitate Insoluble PurifyL Purify via Ion Exchange or Crystallization Filtrate->PurifyL PurifyD Wash & Recrystallize Precipitate->PurifyD Final_L Pure L-Alanine PurifyL->Final_L Final_D_acyl Pure N-Benzoyl-D-alanine PurifyD->Final_D_acyl HydrolyzeD Acid Hydrolysis (e.g., 6M HCl, Reflux) Final_D_acyl->HydrolyzeD Final_D Pure D-Alanine HydrolyzeD->Final_D

Sources

N-Benzoyl-DL-alanine as a substrate for carboxypeptidase A assays

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

A Comprehensive Guide to the Spectrophotometric Assay of Carboxypeptidase A using N-Benzoyl-DL-alanine

Abstract

Carboxypeptidase A (CPA), a zinc-containing metalloexopeptidase, is crucial for digestive processes and serves as a prototypical enzyme for studying a large family of metalloproteases involved in diverse biological functions.[1][2] Accurate measurement of its catalytic activity is fundamental for biochemical research and drug development. This guide provides a detailed theoretical framework and a robust, field-tested protocol for a continuous spectrophotometric assay of CPA activity using the synthetic substrate this compound. We delve into the catalytic mechanism of CPA, the rationale for substrate selection, and provide step-by-step instructions for reagent preparation, assay execution, and data analysis. This document is intended for researchers, scientists, and drug development professionals seeking a reliable method to quantify CPA activity.

The Catalytic Heart of Carboxypeptidase A: A Zinc-Powered Mechanism

Carboxypeptidase A (EC 3.4.17.1) is an exopeptidase that selectively hydrolyzes the peptide bond of C-terminal amino acids possessing aromatic or bulky aliphatic side chains.[1] Its active site architecture provides a masterclass in enzymatic catalysis, centered around a single, essential Zn²⁺ ion. This ion is tetrahedrally coordinated by three amino acid residues—His69, Glu72, and His196—and a water molecule.[3]

The catalytic process is a sophisticated interplay of several key residues:

  • The Zinc Ion (Zn²⁺): Acts as a Lewis acid, polarizing the carbonyl group of the substrate's scissile peptide bond, rendering it more susceptible to nucleophilic attack.

  • Glutamate-270 (Glu-270): Functions as a general base, deprotonating the zinc-bound water molecule to generate a potent hydroxide nucleophile. This is a key step in the "promoted water" pathway, one of the primary proposed mechanisms.[1][4] An alternative, though less supported, mechanism involves a covalent acyl-enzyme intermediate with Glu-270.[3]

  • Arginine-127 (Arg-127): Stabilizes the polarized carbonyl oxygen of the substrate through electrostatic interactions.[1]

  • Tyrosine-248 (Tyr-248): This residue undergoes a significant conformational change upon substrate binding, a classic example of the "induced fit" model.[1] Its phenolic hydroxyl group hydrogen-bonds with the substrate's terminal carboxylate, securing it in the active site.

The coordinated action of these components facilitates the hydrolysis of the peptide bond, releasing the C-terminal amino acid and the shortened peptide chain.

CPA_Active_Site cluster_Enzyme CPA Active Site cluster_Substrate This compound Zn Zn²⁺ His69 His-69 Zn->His69 Coordination His196 His-196 Zn->His196 Coordination Glu72 Glu-72 Zn->Glu72 Coordination Water H₂O Zn->Water Coordination Glu270 Glu-270 Glu270->Water Deprotonates Arg127 Arg-127 PeptideBond Amide Bond (Scissile) Arg127->PeptideBond Stabilizes Carbonyl Tyr248 Tyr-248 Carboxyl Terminal Carboxylate Tyr248->Carboxyl H-Bond (Induced Fit) Water->PeptideBond Nucleophilic Attack Benzoyl Benzoyl Group Benzoyl->PeptideBond Alanine Alanine Alanine->Carboxyl PeptideBond->Alanine

Figure 1. Schematic of this compound binding in the Carboxypeptidase A active site.

Assay Principle and Substrate Rationale

The selection of a suitable substrate is paramount for a reliable enzyme assay. This compound is a synthetic N-acyl-amino acid that mimics the C-terminal portion of a natural peptide substrate.[5] Its use in a CPA assay is based on the enzymatic hydrolysis of the amide bond linking the benzoyl group to the alanine moiety.

Reaction: this compound + H₂O ---(Carboxypeptidase A)--> Benzoic acid + DL-alanine

The utility of this reaction for a continuous spectrophotometric assay lies in the differential UV absorbance of the product, benzoic acid, compared to the substrate, this compound. The formation of benzoic acid results in an increase in absorbance at a specific wavelength, typically around 254 nm. This principle is well-established and widely used for similar CPA substrates like hippuryl-L-phenylalanine, where the formation of hippuric acid is monitored.[6] The rate of increase in absorbance is directly proportional to the rate of substrate hydrolysis and thus to the CPA enzyme activity.

The use of the DL-racemic mixture of alanine is a practical choice for a general activity assay, though it's important to recognize that CPA typically exhibits stereospecificity for L-amino acids.[7]

Assay_Workflow A Prepare Reagents (Buffer, Substrate, Enzyme) B Set Spectrophotometer (254 nm, 25°C) A->B C Pipette Substrate & Buffer into Cuvette B->C D Equilibrate to 25°C (3-5 min) C->D E Establish Blank Rate D->E F Initiate Reaction (Add Enzyme Solution) E->F G Record Absorbance (A₂₅₄) vs. Time (3-5 min) F->G H Determine Linear Rate (ΔA₂₅₄/min) G->H I Calculate Enzyme Activity (Units/mg) H->I

Figure 2. General workflow for the continuous spectrophotometric CPA assay.

Detailed Experimental Protocol

This protocol is adapted from established methods for similar N-acyl-amino acid substrates and is designed for reliability and reproducibility.[6][8]

Required Materials & Reagents
  • Carboxypeptidase A from bovine pancreas (e.g., Sigma-Aldrich C9268)

  • This compound (Substrate)

  • Trizma® base (Tris)

  • Sodium Chloride (NaCl)

  • Hydrochloric Acid (HCl), 1 N

  • Lithium Chloride (LiCl) or high-purity NaCl for enzyme diluent

  • Spectrophotometer capable of measuring at 254 nm with temperature control

  • Matched quartz cuvettes (1 cm pathlength)

  • Calibrated pipettes

  • Ultrapure water

Reagent Preparation

Meticulous reagent preparation is critical for assay success. All solutions should be prepared using ultrapure water and high-purity reagents.

Table 1: Reagent Preparation Summary
Reagent Components Final Concentration Preparation & Storage Notes
Assay Buffer Tris-HCl, NaCl25 mM Tris, 500 mM NaCl, pH 7.5Dissolve Trizma base (3.03 g/L) and NaCl (29.2 g/L) in water. Adjust pH to 7.5 at 25°C with 1 N HCl. Store at room temperature.
Substrate Solution This compound in Assay Buffer1.0 mMDissolve 19.32 mg of this compound in 100 mL of Assay Buffer. Gentle warming or sonication may be required. Prepare fresh daily.
Enzyme Diluent LiCl or NaCl10% LiCl or 1.0 M NaClDissolve LiCl (100 g/L) or NaCl (58.4 g/L) in water. Store at 2-8°C.[6]
Enzyme Stock Solution Carboxypeptidase A~1 mg/mLCarefully suspend CPA crystals in cold Enzyme Diluent. Do not vortex. Allow to dissolve fully (can take time) at 2-8°C before use.[6]
Working Enzyme Solution Enzyme Stock Solution1-10 units/mLImmediately before use, dilute the Enzyme Stock Solution in room temperature Enzyme Diluent to achieve a rate within the linear range of the spectrophotometer.

Causality Note: The high salt concentration (500 mM NaCl) in the Assay Buffer is crucial for maintaining the enzyme's structural integrity and activity. The enzyme is often stored and diluted in high salt solutions (LiCl or NaCl) for enhanced stability.[6]

Assay Procedure (Step-by-Step)
  • Instrument Setup: Set the spectrophotometer to read absorbance at 254 nm and equilibrate the cuvette holder to 25°C .[6]

  • Reaction Mixture Preparation: Pipette 2.9 mL of the 1.0 mM Substrate Solution into a quartz cuvette.

  • Blank Measurement: Place the cuvette in the spectrophotometer and incubate for 3-5 minutes to allow the solution to reach thermal equilibrium.

  • Initiate Blank Rate: Monitor the absorbance at 254 nm for 1-2 minutes to establish the baseline (non-enzymatic) rate of substrate hydrolysis, which should be negligible.

  • Enzyme Addition: To initiate the enzymatic reaction, add 0.1 mL (100 µL) of the freshly prepared Working Enzyme Solution to the cuvette.

  • Mixing: Immediately mix the contents by inverting the cuvette several times with Parafilm, ensuring no bubbles are in the light path.

  • Data Acquisition: Place the cuvette back into the spectrophotometer and immediately begin recording the absorbance at 254 nm every 15-30 seconds for 3-5 minutes.

  • Control: For the most accurate results, a blank reaction should be run by adding 0.1 mL of Enzyme Diluent (without enzyme) to the substrate solution to account for any non-enzymatic drift.

Calculation of Enzyme Activity

The activity of Carboxypeptidase A is calculated from the initial linear portion of the absorbance vs. time curve.

Unit Definition: One unit of Carboxypeptidase A will hydrolyze 1.0 µmole of substrate per minute at pH 7.5 and 25°C.

Calculation Formula:

Units/mg = ( (ΔA₂₅₄/min_Test - ΔA₂₅₄/min_Blank) * V_total ) / ( ε * V_enzyme * C_enzyme * d )

Where:

  • ΔA₂₅₄/min: The rate of absorbance change per minute from the linear portion of the curve.

  • V_total: Total volume of the assay in mL (e.g., 3.0 mL).

  • ε (epsilon): The millimolar extinction coefficient for the product (benzoic acid) under these conditions. A value of 0.36 mM⁻¹cm⁻¹ is used for the analogous product hippuric acid and can be used as a reliable starting point for this assay.[8]

  • V_enzyme: Volume of the enzyme solution added in mL (e.g., 0.1 mL).

  • C_enzyme: Concentration of the enzyme in the working solution in mg/mL.

  • d: Pathlength of the cuvette (typically 1 cm).

Data Interpretation and Troubleshooting

A successful assay should yield a linear increase in absorbance over time. The slope of this line is your reaction rate.

Table 2: Troubleshooting Guide
Observation Potential Cause(s) Suggested Solution(s)
No or very low activity 1. Inactive enzyme. 2. Incorrect pH of buffer. 3. Presence of an inhibitor (e.g., EDTA, potato carboxypeptidase inhibitor).[9]1. Use a new lot of enzyme; ensure proper storage and handling. 2. Remake buffer and verify pH at 25°C. 3. Use inhibitor-free reagents; check sample for chelating agents.
High background/blank rate 1. Substrate instability or contamination. 2. Contaminated buffer or water.1. Prepare substrate solution fresh. 2. Use high-purity reagents and ultrapure water.
Reaction rate is not linear (curves off quickly) 1. Enzyme concentration is too high, leading to rapid substrate depletion. 2. Substrate inhibition (less common with this substrate).1. Dilute the working enzyme solution further and re-run the assay. The linear range should be maintained for at least 2-3 minutes. 2. Perform a substrate titration curve to check for inhibition at high concentrations.
Reaction rate is too slow 1. Enzyme concentration is too low. 2. Sub-optimal temperature or pH.1. Use a more concentrated working enzyme solution. 2. Verify the spectrophotometer temperature is 25°C and the buffer pH is 7.5.
Precipitate forms in cuvette 1. Low solubility of substrate or product. 2. Enzyme precipitating out of solution.1. Ensure substrate is fully dissolved before starting. 2. Confirm enzyme is fully dissolved in the diluent before use; avoid using cold diluent for final dilution.[10]

References

  • Wikipedia. (n.d.). Carboxypeptidase A. Retrieved from [Link]

  • Elbaum, D., & Stein, R. L. (1983). A mechanism of action for carboxypeptidase A. PubMed. Retrieved from [Link]

  • Hanson, J. E., & Phillips, D. C. (2019). Carboxypeptidase A. Proteopedia. Retrieved from [Link]

  • Slideshare. (n.d.). 6 carboxypeptidase mechanism. Retrieved from [Link]

  • Wikipedia. (n.d.). Carboxypeptidase. Retrieved from [Link]

  • Davies, R. C., Riordan, J. F., Auld, D. S., & Vallee, B. L. (1968). Kinetics of carboxypeptidase A. I. Hydrolysis of carbobenzoxyglycyl-l-phenylalanine, benzoylglycyl-l-phenylalanine, and hippuryl-dl-beta-phenyllactic acid by metal-substituted and acetylated carboxypeptidases. PubMed. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of N-benzoyl L-alanine. Retrieved from [Link]

  • Kim, D. H., & Kim, K. B. (2000). Chemistry-based design of inhibitors for carboxypeptidase A. PubMed. Retrieved from [Link]

  • The Royal Society of Chemistry. (2014). Protocol for enzyme assays. Retrieved from [Link]

  • Wikipedia. (n.d.). Carboxypeptidase A inhibitor. Retrieved from [Link]

  • ResearchGate. (n.d.). Alanine carboxypeptidase. Retrieved from [Link]

  • Cheméo. (n.d.). This compound. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • MDPI. (2021). Mode of Metal Ligation Governs Inhibition of Carboxypeptidase A. Retrieved from [Link]

  • Slobin, L. I., & Carpenter, F. H. (1966). Kinetic studies on the action of carboxypeptidase A on bovine insulin and related model peptides. PubMed. Retrieved from [Link]

  • Global Substance Registration System. (n.d.). This compound. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N-benzoyl-L-alanine. PubChem Compound Database. Retrieved from [Link]

  • Alvarez, M. C., & Oliva, M. (1995). The Enzymatic Mechanism of Carboxypeptidase: A Molecular Dynamics Study. PubMed. Retrieved from [Link]

Sources

Application Notes and Protocols: N-Benzoyl-DL-alanine in Asymmetric Synthesis and as a Chiral Auxiliary

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Dual Role of N-Benzoyl-DL-alanine in Stereoselective Chemistry

This compound is an N-acyl amino acid, a derivative of the proteinogenic amino acid alanine where the amino group is protected by a benzoyl moiety.[1] Its structure features a carboxylic acid, an amide linkage, and a chiral center at the alpha-carbon. Supplied as a racemic mixture (a 1:1 ratio of D and L enantiomers), its primary value in synthetic chemistry does not lie in directly inducing chirality, but rather in the resolution of racemic mixtures—a critical process for producing enantiomerically pure compounds.[2]

The benzoyl group imparts several key properties: it enhances the molecule's stability, prevents unwanted side reactions at the nitrogen atom during peptide synthesis, and its aromaticity and steric bulk are crucial for the chiral recognition processes that enable enantiomeric separation.[2] This guide provides an in-depth exploration of the principles and methodologies for utilizing this compound in chiral resolution and discusses the conceptual application of its resolved, enantiopure forms (N-Benzoyl-L-alanine and N-Benzoyl-D-alanine) as chiral auxiliaries in asymmetric synthesis.

Property Value
IUPAC Name 2-benzamidopropanoic acid[1]
Molecular Formula C₁₀H₁₁NO₃[1]
Molecular Weight 193.20 g/mol [1]
Appearance Solid[3]
Solubility Very slightly soluble in water[4][5]
CAS Number 1205-02-3[1]

Part 1: Application in Chiral Resolution

Chiral resolution is the process of separating a racemic mixture into its constituent enantiomers. This compound can be employed in this context in two primary ways:

  • As the Racemic Substrate to be Resolved: The D- and L-enantiomers of N-Benzoyl-alanine are separated from each other to provide enantiopure building blocks.

  • As a Resolving Agent (in its enantiopure form): Once resolved, N-Benzoyl-L-alanine or N-Benzoyl-D-alanine can be used to separate other racemic compounds, typically amines.

The most common and industrially scalable methods for resolving N-acyl amino acids are diastereomeric salt formation and enzymatic resolution.

Resolution via Diastereomeric Salt Formation

Principle of Operation: This classic resolution technique relies on the reaction of a racemic acid (this compound) with an enantiomerically pure chiral base (the resolving agent). This reaction forms a pair of diastereomeric salts. Unlike enantiomers, diastereomers have different physical properties, most notably solubility, which allows them to be separated by fractional crystallization.[6][7] Subsequent acidification of the separated diastereomeric salts regenerates the resolving agent and yields the desired pure enantiomer of N-Benzoyl-alanine.

Causality Behind Experimental Choices:

  • Choice of Resolving Agent: The resolving agent must be enantiomerically pure, readily available, and inexpensive. Alkaloids like brucine and strychnine have historically been used for their ability to form well-defined crystalline salts with carboxylic acids.[6] The structural rigidity and multiple hydrogen bonding sites of these alkaloids facilitate differential interactions with the enantiomers of the acid, leading to significant solubility differences in their diastereomeric salts.[6]

  • Solvent Selection: The solvent system is critical. The ideal solvent should exhibit a large solubility difference between the two diastereomeric salts. It must dissolve the more soluble salt while allowing the less soluble salt to crystallize in high purity. This often requires empirical screening of various solvents or solvent mixtures (e.g., ethanol, methanol, acetone, water).

cluster_0 Diastereomeric Salt Resolution Workflow racemate This compound (Racemic Mixture) mix Mix in Suitable Solvent (e.g., Methanol) racemate->mix agent Chiral Resolving Agent (e.g., (+)-Brucine) agent->mix salts Formation of Diastereomeric Salts (L-Acid/Base & D-Acid/Base) mix->salts crystallize Fractional Crystallization (Less soluble salt precipitates) salts->crystallize filter Filtration crystallize->filter solid Solid: Diastereomeric Salt 1 (e.g., L-Acid/(+)-Base) filter->solid Less Soluble filtrate Filtrate: Diastereomeric Salt 2 (e.g., D-Acid/(+)-Base) filter->filtrate More Soluble acidify1 Acidification (e.g., HCl) solid->acidify1 acidify2 Acidification (e.g., HCl) filtrate->acidify2 enantiomer1 Pure Enantiomer 1 (N-Benzoyl-L-alanine) acidify1->enantiomer1 enantiomer2 Pure Enantiomer 2 (N-Benzoyl-D-alanine) acidify2->enantiomer2

Caption: Workflow for Chiral Resolution via Diastereomeric Salt Formation.

Experimental Protocol: Resolution of this compound using Brucine

  • Salt Formation: In a 500 mL Erlenmeyer flask, dissolve 10.0 g of this compound in 200 mL of warm methanol. In a separate flask, dissolve an equimolar amount of brucine in 100 mL of warm methanol.

  • Mixing and Cooling: Slowly add the brucine solution to the this compound solution with constant stirring. Allow the mixture to cool slowly to room temperature, then place it in an ice bath or refrigerator (4 °C) for 12-24 hours to induce crystallization.

  • Isolation of Diastereomer: Collect the precipitated crystals (the less soluble diastereomeric salt) by vacuum filtration. Wash the crystals with a small amount of cold methanol to remove any adhering mother liquor.

  • Liberation of Enantiomer: Suspend the collected crystals in 100 mL of water and acidify the mixture to pH 1-2 by the dropwise addition of 2 M hydrochloric acid (HCl) with vigorous stirring. The free N-benzoyl amino acid will precipitate out.

  • Purification: Collect the precipitated enantiomer by vacuum filtration, wash thoroughly with cold water until the washings are free of chloride ions (test with AgNO₃ solution), and dry under vacuum.

  • Analysis: Determine the enantiomeric excess (e.e.) of the product using Chiral High-Performance Liquid Chromatography (HPLC). The other enantiomer can be recovered from the mother liquor from step 3 by a similar acidification process.

Enzymatic Kinetic Resolution

Principle of Operation: This method leverages the high stereospecificity of enzymes. An enzyme, such as an aminoacylase or a lipase, selectively catalyzes a reaction on only one of the two enantiomers in the racemic mixture.[7] For this compound, aminoacylase can be used to selectively hydrolyze the N-benzoyl group from the L-enantiomer, yielding L-alanine and N-Benzoyl-D-alanine. These two products, having very different chemical properties (an amino acid vs. an N-acyl amino acid), are then easily separated.[7]

Dynamic Kinetic Resolution (DKR): A more advanced and efficient variation is Dynamic Kinetic Resolution (DKR). In DKR, the enzymatic kinetic resolution is coupled with an in-situ racemization of the slower-reacting enantiomer.[8] This continuous conversion of the "unwanted" enantiomer into the racemic mixture allows, in theory, for a complete transformation of the starting racemate into a single, desired enantiomer, achieving yields up to 100% instead of the 50% maximum of standard kinetic resolution.[8][9]

cluster_1 Enzymatic Kinetic Resolution Workflow racemate This compound (Racemic Mixture) enzyme Enzyme Addition (e.g., Aminoacylase) racemate->enzyme reaction Selective Hydrolysis (Enzyme acts only on L-enantiomer) enzyme->reaction products Product Mixture reaction->products separation Separation (e.g., Extraction or Chromatography) products->separation product1 N-Benzoyl-D-alanine (Unreacted) separation->product1 product2 L-Alanine separation->product2 product3 Benzoic Acid separation->product3

Caption: Workflow for Enzymatic Kinetic Resolution of this compound.

Experimental Protocol: Enzymatic Resolution using Aminoacylase

  • Substrate Preparation: Prepare a 0.2 M solution of this compound in deionized water. Adjust the pH to 7.5-8.0 using a dilute solution of lithium hydroxide (LiOH). The use of LiOH is common as lithium salts of N-acyl amino acids are often highly soluble.

  • Enzyme Addition: To the substrate solution, add aminoacylase (e.g., from Aspergillus oryzae) at a concentration of 1-2 mg/mL. A small amount of a cofactor like CoCl₂ may be added if required by the specific enzyme.

  • Incubation: Maintain the reaction mixture at a constant temperature (typically 37-40 °C) with gentle stirring. Monitor the progress of the reaction by measuring the formation of L-alanine over time using HPLC or a ninhydrin assay.

  • Reaction Quench & Separation: Once the reaction has reached ~50% conversion (indicating complete conversion of the L-enantiomer), stop the reaction by acidification to pH ~4.5 with acetic acid. This will precipitate the unreacted N-Benzoyl-D-alanine.

  • Isolation: Filter the mixture to collect the solid N-Benzoyl-D-alanine. The aqueous filtrate, containing L-alanine and benzoic acid, can be further processed (e.g., by ion-exchange chromatography) to isolate pure L-alanine.

  • Analysis: Confirm the enantiomeric purity of the isolated N-Benzoyl-D-alanine using Chiral HPLC.

Analytical Chiral Separation by HPLC

Principle of Operation: High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the definitive method for analyzing the success of a resolution and determining enantiomeric excess.[10][11] CSPs are packed with a chiral selector that forms transient, diastereomeric complexes with the enantiomers of the analyte.[10] Differences in the stability of these complexes cause one enantiomer to be retained longer on the column, resulting in their separation.[11] Polysaccharide-based (e.g., cellulose or amylose derivatives) and macrocyclic glycopeptide-based CSPs are highly effective for separating N-protected amino acids.[10][11]

Parameter Method 1: Normal-Phase Method 2: Reversed-Phase
Column Type Polysaccharide-based (e.g., Chiralcel® OD-H)[10]Macrocyclic Glycopeptide (e.g., Chirobiotic® T)[11]
Mobile Phase n-Hexane / 2-Propanol / TFA (e.g., 90:10:0.1)[10]Water / Methanol / Formic Acid (e.g., 30:70:0.02)[11]
Flow Rate 1.0 mL/min1.0 mL/min[11]
Detection UV at 230 nmUV at 210 nm[11]
Temperature 25 °C25 °C[11]

Part 2: Application as a Chiral Auxiliary

Core Concept: A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective reaction.[12][13] After the reaction, the auxiliary is cleaved, yielding an enantiomerically enriched product. It is critical to note that this compound itself cannot function as a chiral auxiliary because it is a racemic mixture. One must first resolve the racemate to obtain enantiopure N-Benzoyl-L-alanine or N-Benzoyl-D-alanine for this application.

Mechanism of Stereodirection: When an enantiopure N-benzoyl amino acid is attached to a substrate (e.g., via an amide or ester linkage), it creates a chiral environment around the reaction center. The stereocenter of the alanine moiety, combined with the significant steric bulk of the benzoyl group, effectively blocks one face of the prochiral substrate. This steric hindrance forces an incoming reagent to attack from the less hindered face, leading to the preferential formation of one diastereomer of the product.

cluster_2 Chiral Auxiliary Logic in Asymmetric Alkylation prochiral Prochiral Substrate (e.g., Propanoic Acid) attach Attach Auxiliary (forms chiral amide) prochiral->attach auxiliary Enantiopure Auxiliary (N-Benzoyl-L-alanine) auxiliary->attach chiral_substrate Chiral Substrate-Auxiliary Conjugate attach->chiral_substrate deprotonate Deprotonation (forms chiral enolate) chiral_substrate->deprotonate enolate Chiral Enolate deprotonate->enolate alkylate Diastereoselective Alkylation (e.g., with CH₃I) enolate->alkylate Reagent attacks less hindered face diastereomer Diastereomerically Enriched Product alkylate->diastereomer cleave Cleave Auxiliary (e.g., Hydrolysis) diastereomer->cleave product Enantiopure Product cleave->product recycle Recovered Auxiliary cleave->recycle

Caption: Logical workflow for using N-Benzoyl-L-alanine as a chiral auxiliary.

Protocol: Asymmetric Alkylation using N-Benzoyl-L-alanine as a Chiral Auxiliary

  • Attachment of Auxiliary: React propionyl chloride with enantiopure N-Benzoyl-L-alanine in the presence of a non-nucleophilic base (e.g., pyridine) in an aprotic solvent (e.g., dichloromethane) to form the chiral imide substrate.

  • Enolate Formation: Cool the solution of the substrate to -78 °C under an inert atmosphere (e.g., Argon). Add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) dropwise to selectively deprotonate the α-carbon of the propionyl group, forming a chiral lithium enolate. The lithium cation is believed to chelate with the carbonyl oxygens, creating a rigid, planar structure that enhances facial selectivity.

  • Diastereoselective Alkylation: Add an electrophile, such as methyl iodide (CH₃I), to the enolate solution. The bulky benzoyl group on the auxiliary will direct the incoming methyl group to the opposite face of the enolate, leading to the formation of one diastereomer in excess.

  • Cleavage of Auxiliary: After the reaction is complete, the auxiliary can be removed by hydrolysis (e.g., using aqueous LiOH) to yield the enantiomerically enriched 2-methylpropanoic acid and recover the N-Benzoyl-L-alanine auxiliary.

  • Analysis: The diastereomeric ratio of the product before cleavage and the enantiomeric excess of the final product can be determined by HPLC or NMR spectroscopy using a chiral shift reagent.

Conclusion

This compound is a versatile and valuable compound in the field of stereoselective chemistry. Its primary and most direct application lies in its use as a model substrate for developing and executing chiral resolution protocols, particularly through diastereomeric salt formation and enzymatic kinetic resolution. These methods provide access to its enantiopure forms, N-Benzoyl-L-alanine and N-Benzoyl-D-alanine. These resolved enantiomers, in turn, can be employed as effective chiral auxiliaries, leveraging their defined stereochemistry and steric properties to guide the stereochemical outcome of reactions on prochiral substrates, thereby enabling the synthesis of complex, enantiomerically pure molecules essential for the pharmaceutical and life sciences industries.

References

Comprehensive Guide to the Analytical Methodologies for the Detection and Quantification of N-Benzoyl-DL-alanine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

N-Benzoyl-DL-alanine is a protected amino acid derivative with significant applications in synthetic organic chemistry and biochemical research, primarily serving as an intermediate or a building block in peptide synthesis.[1][2] The accurate and reliable determination of its purity, concentration, and enantiomeric composition is critical for ensuring the quality and consistency of downstream processes and final products. This guide provides a detailed exposition of robust analytical methods for the comprehensive characterization of this compound, including reversed-phase high-performance liquid chromatography with ultraviolet detection (RP-HPLC-UV) for purity and assay, a specialized chiral HPLC method for enantiomeric separation, and a high-sensitivity liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for trace-level detection and confirmation. Each protocol is presented with an in-depth explanation of the underlying scientific principles to empower researchers to adapt and troubleshoot these methods effectively.

Introduction and Significance

This compound is the N-acyl derivative of the racemic amino acid alanine.[3] The benzoyl group serves as a protecting group for the amine functionality, preventing unwanted side reactions during chemical syntheses.[1] Its presence in a reaction mixture or as a final product necessitates rigorous analytical control to assess critical quality attributes. Key analytical challenges include:

  • Purity Assessment: Quantifying the target analyte and detecting any process-related impurities or degradation products.

  • Assay Determination: Accurately measuring the concentration of this compound in a given sample.

  • Chiral Separation: Resolving and quantifying the individual D- and L-enantiomers, which is crucial as they can exhibit different biological activities and properties.[4][5]

This document provides validated starting points for developing analytical methods tailored to these challenges, grounded in established chromatographic and spectrometric principles.

Physicochemical Properties of this compound

A thorough understanding of the analyte's physicochemical properties is fundamental to rational method development. These properties dictate the choice of solvents, chromatographic columns, and detection parameters.

PropertyValueSource(s)
Chemical Structure C₁₀H₁₁NO₃[6][7][8]
Molecular Weight 193.20 g/mol [7][9][10]
CAS Number 1205-02-3[6][7][8]
Appearance White crystalline powder[11][12]
Melting Point 165-167 °C[6][11]
Solubility Very slightly soluble in water.[2][3][6][11]
LogP (Octanol/Water) ~1.2[7][10]
pKa (Not explicitly found, but expected acidic pKa for the carboxyl group ~3-4 and a non-basic amide)
UV Absorbance Exhibits UV absorbance due to the benzoyl chromophore, with a maximum typically around 230 nm.[13]

Core Analytical Workflow

The general workflow for the analysis of this compound follows a standardized process from sample receipt to final data interpretation. This logical flow ensures reproducibility and minimizes analytical error.

Analytical Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Sample Sample Receipt SamplePrep Sample Preparation (Dissolution, Dilution, Filtration) Sample->SamplePrep StdPrep Standard Preparation LC Liquid Chromatography (HPLC / UPLC) StdPrep->LC SamplePrep->LC Detection Detection (UV or MS/MS) LC->Detection Integration Peak Integration Detection->Integration Calculation Quantification (Purity, Assay, %ee) Integration->Calculation Report Final Report Calculation->Report

Caption: General analytical workflow for this compound.

Method 1: Achiral Purity and Assay by RP-HPLC-UV

This method is the workhorse for routine quality control, providing a reliable assessment of purity and concentration in bulk materials and formulations.

Causality and Expertise: The compound's LogP of ~1.2 indicates moderate hydrophobicity, making it an ideal candidate for reversed-phase chromatography.[7][10] A C18 stationary phase provides sufficient hydrophobic interaction for retention. The benzoyl group contains a strong chromophore, allowing for sensitive detection using UV spectrophotometry.[13] The addition of an acid (e.g., formic or phosphoric acid) to the mobile phase is critical; it suppresses the ionization of the carboxylic acid moiety, resulting in sharper, more symmetrical peaks and improved retention time stability.

Protocol: RP-HPLC-UV
  • Instrumentation:

    • HPLC system with a binary or quaternary pump, autosampler, column thermostat, and UV/PDA detector.

  • Reagents and Materials:

    • This compound reference standard (≥98% purity).

    • Acetonitrile (HPLC grade).

    • Water (HPLC grade or Milli-Q).

    • Formic Acid (≥99%).

    • Methanol (HPLC grade, for cleaning).

  • Chromatographic Conditions:

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 30% B to 80% B over 10 min, hold for 2 min, return to 30% B and equilibrate for 3 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 230 nm
  • Standard & Sample Preparation:

    • Solvent (Diluent): 50:50 (v/v) Acetonitrile:Water.

    • Standard Stock Solution (1.0 mg/mL): Accurately weigh ~25 mg of reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

    • Working Standard (0.1 mg/mL): Dilute 1.0 mL of the stock solution to 10.0 mL with the diluent.

    • Sample Solution (0.1 mg/mL): Prepare the sample in the same manner as the working standard. Filter through a 0.45 µm syringe filter if particulate matter is present.

  • Analysis Procedure:

    • Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.

    • Perform a blank injection (diluent) to ensure no system peaks interfere.

    • Inject the working standard solution (n=5) to establish system suitability (e.g., retention time RSD ≤ 1.0%, peak area RSD ≤ 2.0%).

    • Inject the sample solution(s).

    • Process the data using appropriate chromatography software.

  • Calculations:

    • Purity (Area %): (Area of Main Peak / Total Area of All Peaks) x 100

    • Assay (% w/w): (Area_Sample / Area_Standard) x (Conc_Standard / Conc_Sample) x Purity_Standard

Method 2: Enantiomeric Separation by Chiral HPLC

Since this compound is a racemic mixture, separating the D- and L-enantiomers is essential for advanced applications and for studying stereospecific processes.[1]

Causality and Expertise: Direct separation of enantiomers requires a chiral environment. This is achieved using a Chiral Stationary Phase (CSP). Zwitterionic CSPs, such as CHIRALPAK ZWIX(+), are highly effective for underivatized or N-protected amino acids.[13] The separation mechanism involves a combination of ionic interactions (between the analyte's carboxylate and the stationary phase's positive charge) and hydrogen bonding/steric interactions that differ for each enantiomer, leading to different retention times.

Chiral Separation cluster_csp Chiral Stationary Phase (CSP) cluster_analytes Racemic Mixture CSP Chiral Selector L_enantiomer L-enantiomer L_enantiomer->CSP Stronger Interaction (Longer Retention) D_enantiomer D-enantiomer D_enantiomer->CSP Weaker Interaction (Shorter Retention)

Caption: Conceptual model of enantiomeric separation on a CSP.

Protocol: Chiral HPLC-UV
  • Instrumentation: As per Method 1.

  • Reagents and Materials:

    • This compound standard.

    • Methanol (HPLC grade).

    • Water (HPLC grade).

    • Acetic Acid (Glacial).

  • Chromatographic Conditions (based on Daicel Application Data): [13]

ParameterRecommended Condition
Column CHIRALPAK ZWIX(+) (3 x 150 mm, 3 µm)
Mobile Phase 25mM Acetic Acid in Methanol / Water = 98 / 2 (v/v)
Flow Rate 0.5 mL/min
Column Temperature 25 °C
Injection Volume 1.5 µL
Detection Wavelength 230 nm
  • Standard & Sample Preparation:

    • Diluent: Mobile Phase.

    • Sample Solution (1.0 mg/mL): Accurately weigh ~10 mg of this compound into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Analysis Procedure:

    • Equilibrate the chiral column with the mobile phase for at least 30 minutes or until the baseline is stable.

    • Inject the sample solution.

    • Identify the two eluting enantiomer peaks.

  • Calculations:

    • Enantiomeric Excess (% ee): (|Area_1 - Area_2| / (Area_1 + Area_2)) x 100

Method 3: Confirmatory Analysis by LC-MS/MS

For ultimate specificity and sensitivity, especially when analyzing complex matrices or confirming the identity of trace-level impurities, LC-MS/MS is the method of choice.

Causality and Expertise: This technique couples the separation power of HPLC with the mass-resolving power of a tandem mass spectrometer. Electrospray Ionization (ESI) is a soft ionization technique suitable for polar molecules like this compound. Given the acidic carboxyl group, ESI in negative ion mode is highly efficient, forming the deprotonated molecule [M-H]⁻. In the tandem MS, this specific ion is selected (MS1), fragmented via collision-induced dissociation (CID), and a specific fragment ion is monitored (MS2). This parent-to-daughter transition is unique to the analyte, providing exceptional selectivity and eliminating matrix interference. The most abundant ion in the electron ionization mass spectrum is the benzoyl cation (m/z 105), suggesting that the corresponding neutral loss or related fragments would be prominent in CID.[10][14]

Protocol: LC-MS/MS
  • Instrumentation:

    • UPLC/HPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

  • LC Conditions:

    • Use the same column and mobile phases as in Method 1, as they are MS-compatible (formic acid is volatile). A faster gradient may be employed.

  • MS Conditions:

ParameterRecommended Condition
Ionization Mode Electrospray Ionization (ESI), Negative
Precursor Ion (Q1) m/z 192.1
Product Ion (Q3) To be determined by infusion; a likely fragment is m/z 148.1 (loss of CO₂)
Dwell Time 100 ms
Collision Energy (CE) To be optimized empirically; start around -15 eV
Analysis Mode Multiple Reaction Monitoring (MRM)
  • Procedure:

    • Optimize MS parameters by infusing a standard solution directly into the source to identify the most stable and abundant precursor-product ion transitions.

    • Develop an LC method that provides adequate retention.

    • Analyze samples using the optimized LC-MRM method.

Method Validation Framework

Any analytical method intended for regulatory submission or critical decision-making must be validated to ensure it is fit for purpose. The principles are outlined in the International Council for Harmonisation (ICH) Q2(R1) guideline.

ParameterDescription and Purpose
Specificity The ability to assess the analyte unequivocally in the presence of other components (impurities, degradants, matrix). Assessed using forced degradation and analysis of blanks.
Linearity The ability to elicit test results that are directly proportional to the analyte concentration within a given range. Assessed by analyzing a minimum of 5 standards across the range.
Range The interval between the upper and lower concentration of the analyte for which the method has been demonstrated to have suitable precision, accuracy, and linearity.
Accuracy The closeness of test results to the true value. Assessed by spike/recovery studies or by comparison to a reference method.
Precision The degree of agreement among individual test results when the procedure is applied repeatedly. Assessed at two levels: Repeatability (same lab, same day) and Intermediate Precision (different days, analysts, or equipment).
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, flow rate). Provides an indication of its reliability during normal usage.

References

  • This compound - ChemBK. (n.d.). Retrieved January 3, 2026, from [Link]

  • N-benzoyl-L-alanine | C10H11NO3 | CID 709778 - PubChem. (n.d.). National Institutes of Health. Retrieved January 3, 2026, from [Link]

  • This compound - Cheméo. (n.d.). Retrieved January 3, 2026, from [Link]

  • This compound | C10H11NO3 | CID 71002 - PubChem. (n.d.). National Institutes of Health. Retrieved January 3, 2026, from [Link]

  • This compound - NIST Chemistry WebBook. (n.d.). National Institute of Standards and Technology. Retrieved January 3, 2026, from [Link]

  • This compound - DAICEL Chiral Application Search. (n.d.). Retrieved January 3, 2026, from [Link]

  • Ekborg-Ott, K. H., et al. (1998). Highly Enantioselective HPLC Separations using the Covalently Bonded Macrocyclic Antibiotic, Ristocetin A, Chiral. Scholars' Mine. Retrieved January 3, 2026, from [Link]

  • INDUSTRY GUIDANCE DOCUMENT - Specialised Nutrition Europe. (n.d.). Retrieved January 3, 2026, from [Link]

  • This compound - NIST Chemistry WebBook. (n.d.). National Institute of Standards and Technology. Retrieved January 3, 2026, from [Link]

  • This compound Mass Spectrum - NIST Chemistry WebBook. (n.d.). National Institute of Standards and Technology. Retrieved January 3, 2026, from [Link]

  • 〈1052〉 BIOTECHNOLOGY-DERIVED ARTICLES—AMINO ACID ANALYSIS - US Pharmacopeia (USP). (n.d.). Retrieved January 3, 2026, from [Link]

  • Tsukatani, T., & Miyazawa, T. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. MDPI. Retrieved January 3, 2026, from [Link]

  • Synthetic Peptides: Understanding The New CMC Guidelines - DLRC Group. (2023). Retrieved January 3, 2026, from [Link]

  • De Panfilis, S., & Bell, C. (2025). Regulatory Guidelines for the Analysis of Therapeutic Peptides and Proteins. PMC. Retrieved January 3, 2026, from [Link]

  • Chiral Amino Acid and Peptide Separations – the Next Generation | Chromatography Today. (n.d.). Retrieved January 3, 2026, from [Link]

  • Chiral separation of amines with N-benzoxycarbonylglycyl-L-proline as selector in non-aqueous capillary electrophoresis using methanol and 1,2-dichloroethane in the background electrolyte. PubMed. (2003). Retrieved January 3, 2026, from [Link]

  • Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity - SciELO México. (n.d.). Retrieved January 3, 2026, from [Link]

  • Method for preparing thienyl alanine having optical activity - Google Patents. (n.d.).
  • Stereomeric resolution and modeling of dl-alanine-dl-phenyl alanine dipeptide on an AmyCoat-RP column - Analytical Methods (RSC Publishing). (n.d.). Retrieved January 3, 2026, from [Link]

  • N-methylamino-l-alanine Enantiomers and Isomers and Its Application to Cyanobacteria and Marine Mollusks - Semantic Scholar. (2023). Retrieved January 3, 2026, from [Link]

Sources

Application Notes and Protocols: The Use of N-Benzoyl-DL-alanine in Studying Enzyme Kinetics and Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling Enzyme Mechanisms with a Versatile Chemical Probe

In the intricate world of enzymology and drug discovery, the ability to accurately characterize enzyme activity and identify potent inhibitors is paramount. N-Benzoyl-DL-alanine, a synthetic N-acyl amino acid, serves as a valuable tool for researchers in this domain.[1][2] Its structure, featuring an alanine core with a benzoyl group attached to the amino group, makes it a suitable substrate or inhibitor for a range of enzymes, particularly peptidases and amidases. This guide provides an in-depth exploration of the theoretical and practical aspects of utilizing this compound in enzyme kinetics and inhibition studies. We will delve into the causality behind experimental design, present detailed, self-validating protocols, and offer insights into data interpretation, empowering researchers to leverage this compound to its full potential.

Core Principles: Understanding the "Why" Behind the "How"

The utility of this compound in enzymology is rooted in the fundamental principles of enzyme kinetics. Enzymes accelerate biochemical reactions by binding to substrates at their active site and facilitating their conversion into products. The rate of this conversion can be meticulously studied to elucidate the enzyme's catalytic mechanism and its affinity for the substrate.

When this compound is used as a substrate, its hydrolysis by an enzyme, such as a carboxypeptidase, cleaves the amide bond, releasing benzoic acid and DL-alanine. The progress of this reaction can be monitored using various analytical techniques, most commonly spectrophotometry. The initial rate of the reaction is measured at different substrate concentrations to determine key kinetic parameters:

  • Michaelis-Menten Constant (Km): This constant represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax). It is an inverse measure of the substrate's affinity for the enzyme; a lower Km indicates a higher affinity.

  • Maximum Velocity (Vmax): This is the theoretical maximum rate of the reaction when the enzyme is fully saturated with the substrate. Vmax is directly proportional to the enzyme concentration.

In the context of enzyme inhibition, this compound can act as an inhibitor, a compound that binds to an enzyme and decreases its activity. Studying enzyme inhibition is a cornerstone of drug development, as many drugs function by inhibiting specific enzymes. The potency of an inhibitor is quantified by its inhibition constant (Ki) , which represents the concentration of inhibitor required to produce half-maximum inhibition.

Experimental Workflow: A Visual Guide

The following diagram illustrates a typical workflow for investigating enzyme kinetics and inhibition using this compound.

workflow cluster_prep Phase 1: Preparation cluster_kinetics Phase 2: Enzyme Kinetics cluster_inhibition Phase 3: Inhibition Studies P1 Reagent Preparation (Buffer, Enzyme, Substrate, Inhibitor) K1 Determine Optimal Assay Conditions P1->K1 Proceed to kinetics P2 Instrument Setup (Spectrophotometer, Temperature Control) K2 Measure Initial Velocities (Varying [Substrate]) K1->K2 K3 Data Analysis (Michaelis-Menten Plot) K2->K3 K4 Calculate Km and Vmax K3->K4 I1 Measure Initial Velocities (Fixed [Substrate], Varying [Inhibitor]) K4->I1 Proceed to inhibition studies I2 Data Analysis (Dixon or Lineweaver-Burk Plot) I1->I2 I3 Determine Ki and Mechanism of Inhibition I2->I3

Caption: Experimental workflow for enzyme kinetic and inhibition studies.

Detailed Protocols: From Theory to Benchtop

The following protocols provide step-by-step guidance for conducting enzyme assays and inhibition studies with this compound. These are generalized protocols that can be adapted for specific enzymes, such as carboxypeptidases.

Protocol 1: Determining Enzyme Kinetic Parameters (Km and Vmax)

This protocol outlines a continuous spectrophotometric assay to determine the Michaelis-Menten constants for an enzyme using this compound as a substrate. The principle lies in monitoring the change in absorbance over time as the substrate is hydrolyzed.

Materials:

  • Purified enzyme of interest (e.g., Carboxypeptidase A)

  • This compound (Substrate)[1]

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Spectrophotometer (UV-Vis)

  • Quartz cuvettes (1 cm path length)

  • Micropipettes and tips

Procedure:

  • Reagent Preparation:

    • Assay Buffer: Prepare 50 mM Tris-HCl buffer and adjust the pH to 7.5 at the desired reaction temperature (e.g., 25°C or 37°C).

    • Substrate Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 100 mM) in a suitable solvent (e.g., DMSO or ethanol) and then dilute it in the assay buffer to the desired final concentrations. Due to the potential for limited aqueous solubility, a small amount of organic solvent may be necessary.[3]

    • Enzyme Solution: Prepare a stock solution of the enzyme in the assay buffer. The final concentration in the assay should be determined empirically to ensure a linear reaction rate for a sufficient duration.

  • Spectrophotometer Setup:

    • Set the spectrophotometer to the appropriate wavelength to monitor the reaction. The hydrolysis of the amide bond in this compound can lead to a change in absorbance in the UV range (e.g., 230-254 nm). The optimal wavelength should be determined experimentally by scanning the absorbance spectra of the substrate and products.

    • Equilibrate the spectrophotometer's cuvette holder to the desired reaction temperature.

  • Assay Protocol:

    • Prepare a series of dilutions of the this compound substrate in the assay buffer. A typical concentration range might be 0.1 to 10 times the expected Km.

    • For each substrate concentration, set up a reaction cuvette containing:

      • Assay Buffer

      • Substrate solution

    • Equilibrate the cuvette in the spectrophotometer for 3-5 minutes.

    • Initiate the reaction by adding a small, fixed volume of the enzyme solution. Mix thoroughly but gently by inverting the cuvette.

    • Immediately start recording the absorbance at regular intervals (e.g., every 15 seconds) for a period of 3-5 minutes. Ensure the reaction rate is linear during the measurement period.

  • Data Analysis:

    • Calculate the initial reaction velocity (v0) for each substrate concentration from the linear portion of the absorbance versus time plot. The velocity is the change in absorbance per unit time (ΔA/min).

    • Plot the initial velocity (v0) against the substrate concentration ([S]).

    • Fit the data to the Michaelis-Menten equation using non-linear regression software to determine the values of Km and Vmax.

Protocol 2: Characterizing Enzyme Inhibition

This protocol describes how to determine the inhibition constant (Ki) and the mode of inhibition of a compound using this compound as the substrate.

Materials:

  • All materials from Protocol 1

  • Inhibitor compound of interest

Procedure:

  • Preliminary Steps:

    • Determine the Km of the enzyme for this compound as described in Protocol 1.

    • Perform an initial inhibitor concentration range-finding experiment to determine a suitable concentration range that produces a measurable decrease in enzyme activity (e.g., 20-80% inhibition).

  • Inhibition Assay:

    • Set up a series of reactions, each containing a fixed concentration of the substrate (typically at or near the Km value) and varying concentrations of the inhibitor.

    • For each inhibitor concentration, measure the initial reaction velocity (vi) as described in Protocol 1.

    • Include a control reaction with no inhibitor to measure the uninhibited reaction velocity (v0).

  • Data Analysis to Determine Ki:

    • Dixon Plot: Plot the reciprocal of the initial velocity (1/vi) against the inhibitor concentration ([I]). For competitive inhibition, the lines for different substrate concentrations will intersect at a point where -[I] = Ki.

    • Lineweaver-Burk Plot: To determine the mode of inhibition, perform the inhibition assay at several fixed substrate concentrations and varying inhibitor concentrations. Plot 1/v versus 1/[S] for each inhibitor concentration.

      • Competitive Inhibition: The lines will intersect on the y-axis.

      • Non-competitive Inhibition: The lines will intersect on the x-axis.

      • Uncompetitive Inhibition: The lines will be parallel.

    • The Ki can be calculated from the secondary plots of the slopes or y-intercepts of the Lineweaver-Burk plot against the inhibitor concentration.

Data Presentation and Interpretation

Clear and concise presentation of kinetic data is crucial for interpretation and comparison.

Table 1: Hypothetical Kinetic Parameters for Carboxypeptidase A with this compound

ParameterValueUnits
Km1.2mM
Vmax0.8µmol/min/mg
kcat40s-1
kcat/Km3.3 x 104M-1s-1

Table 2: Inhibition of Carboxypeptidase A by a Hypothetical Inhibitor

Inhibitor Concentration (µM)Initial Velocity (µmol/min/mg)% Inhibition
00.400
100.2830
250.1952.5
500.1270
1000.0782.5
Ki (Competitive) 15.5 µM

Mechanism of Action: A Deeper Look

This compound can serve as a substrate for enzymes like alanine carboxypeptidase, which specifically hydrolyzes N-acyl linkages to alanine.[4] The benzoyl group mimics the C-terminal aromatic residue preferred by some carboxypeptidases, while the alanine provides the scissile peptide bond mimic.

As an inhibitor, N-benzoyl amino acids have been explored for their activity against enzymes such as aldose reductase.[5] The mechanism of inhibition can vary depending on the enzyme and the specific structure of the inhibitor. For instance, if the compound binds to the active site and prevents the substrate from binding, it acts as a competitive inhibitor. If it binds to a different site on the enzyme (an allosteric site) and alters the enzyme's conformation, it may act as a non-competitive or uncompetitive inhibitor.

The following diagram illustrates the concept of competitive inhibition.

inhibition cluster_reaction Enzymatic Reaction cluster_inhibition Competitive Inhibition E Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES + S EI Enzyme-Inhibitor Complex (EI) E->EI + I S Substrate (S) (this compound) ES->E P Products (P) ES->P -> E + P I Inhibitor (I)

Caption: Diagram of competitive enzyme inhibition.

Conclusion: A Versatile Tool for Enzymatic Discovery

This compound is a multifaceted chemical probe that offers significant value to researchers in enzymology and drug development. Its utility as both a substrate and a potential inhibitor allows for comprehensive characterization of enzyme kinetics and the screening of new therapeutic agents. By understanding the underlying principles and employing robust experimental protocols, scientists can effectively harness the power of this compound to unravel the complexities of enzyme function and pave the way for novel discoveries.

References

  • Zhang, Y., et al. (2007). On-line characterization of the activity and reaction kinetics of immobilized enzyme by high-performance frontal analysis. Journal of Chromatography A, 1154(1-2), 163-169. Retrieved from [Link]

  • DeRuiter, J., et al. (1990). Relative structure-inhibition analyses of the N-benzoyl and N-(phenylsulfonyl) amino acid aldose reductase inhibitors. Journal of Medicinal Chemistry, 33(10), 2915-2921. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of N-Benzoyl-DL-arginine-4-nitroanilide Hydrochloride in Protease Research. Retrieved from [Link]

  • Merck Millipore. (n.d.). Enzymatic Assay: Carboxypeptidase. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • Alvarado-Rodríguez, R., et al. (2022). Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity. Revista de la Sociedad Química de México, 66(1), 85-97. Retrieved from [Link]

  • Wikipedia. (2023). Alanine carboxypeptidase. Retrieved from [Link]

  • Levy, C. C., & Goldman, P. (1969). Bacterial peptidases. 3. An enzyme specific for N-acyl linkages to alanine. The Journal of biological chemistry, 244(16), 4467–4472.
  • National Center for Biotechnology Information. (n.d.). N-benzoyl-L-alanine. PubChem Compound Database. Retrieved from [Link]

Sources

N-Benzoyl-DL-alanine: A Versatile Scaffold for the Synthesis of Novel Pharmaceutical Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of N-Benzoyl-DL-alanine in Medicinal Chemistry

In the landscape of contemporary drug discovery, the identification and utilization of versatile chemical scaffolds are paramount to the efficient development of novel therapeutic agents. This compound, a simple N-acylated amino acid, emerges as a building block of significant strategic value.[1] Its utility extends far beyond its role as a protected amino acid in peptide synthesis; it serves as a foundational precursor for a diverse array of bioactive molecules, including heterocyclic compounds and complex peptide derivatives.[1][2] The benzoyl group provides a stable N-protection that imparts hydrophobicity, which can enhance binding to biological targets, while the alanine core offers a chiral or racemic handle for stereochemical exploration and modification.[1]

This guide provides an in-depth exploration of this compound as a starting material for novel pharmaceutical development. We will delve into detailed synthetic protocols, the rationale behind methodological choices, and the biological applications of the resulting compounds. The protocols and discussions herein are designed to be self-validating, grounded in established chemical principles, and supported by authoritative references to ensure scientific integrity.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of a starting material is critical for reaction design and optimization.

PropertyValueReference
Molecular Formula C₁₀H₁₁NO₃[3]
Molecular Weight 193.20 g/mol [3]
Appearance White crystalline solidBenchChem
Melting Point 162-165 °CBenchChem
Solubility Very slightly soluble in water; soluble in ethanol, methanol, and aqueous base.BenchChem
IUPAC Name 2-benzamidopropanoic acid[3]

Application Note I: Synthesis of Bioactive 5(4H)-Oxazolones

N-acyl-α-amino acids are classical precursors for the synthesis of 5(4H)-oxazolones, also known as azlactones. These heterocycles are not only biologically active themselves but are also highly versatile intermediates for the synthesis of other compounds, including α,β-dehydro-α-amino acids and novel peptides.[4] The Erlenmeyer-Plöchl reaction is a cornerstone for this transformation.[4][5]

Scientific Rationale

The reaction proceeds via the cyclization of the N-acyl amino acid using a dehydrating agent, typically acetic anhydride. The acetic anhydride serves a dual purpose: it activates the carboxyl group for cyclization and acts as a water scavenger, driving the reaction to completion. The resulting oxazolone has an activated methylene group at the C-4 position, which can readily undergo condensation with aldehydes or ketones to introduce molecular diversity.

Experimental Workflow: From this compound to Oxazolone Derivatives

workflow cluster_synthesis Oxazolone Synthesis cluster_condensation Condensation Reaction A This compound D 4-Methyl-2-phenyl-5(4H)-oxazolone A->D Cyclization B Acetic Anhydride B->D C Heat C->D G 4-Arylidene-2-phenyl-5(4H)-oxazolone D->G Erlenmeyer-Plöchl Condensation E Aromatic Aldehyde (ArCHO) E->G F Sodium Acetate F->G

Caption: Synthetic workflow for oxazolone derivatives.

Protocol 1: Synthesis of 4-Methyl-2-phenyl-5(4H)-oxazolone

This protocol describes the intramolecular cyclodehydration of this compound.

Materials:

  • This compound (1.0 eq)

  • Acetic anhydride (3.0 eq)

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • In a 100 mL round-bottom flask, combine this compound (10.0 g, 51.8 mmol) and acetic anhydride (15.0 mL, 15.8 g, 155 mmol).

  • Heat the mixture gently in a heating mantle to 80-90 °C for 1 hour. The solid will dissolve to form a clear solution.

  • Monitor the reaction by TLC (Thin Layer Chromatography) using a 7:3 mixture of hexane and ethyl acetate as the eluent. The product will have a higher Rf value than the starting material.

  • Once the reaction is complete, cool the flask in an ice bath to induce crystallization.

  • Collect the crystalline product by vacuum filtration using a Buchner funnel.

  • Wash the crystals with cold petroleum ether to remove residual acetic anhydride.

  • Dry the product under vacuum to yield 4-methyl-2-phenyl-5(4H)-oxazolone as a white solid.

Expected Yield: 85-95%

Application Note II: Synthesis of N-Acyl-α-Amino Ketones via Friedel-Crafts Acylation

N-acyl-α-amino ketones are a class of compounds with significant biological activities, including antiviral and anti-inflammatory properties.[6] They are valuable intermediates in medicinal chemistry. A robust method for their synthesis is the Friedel-Crafts acylation of aromatic compounds with 5(4H)-oxazolones as the acylating agent.[6][7]

Scientific Rationale

The 5(4H)-oxazolone, synthesized from this compound as described in Protocol 1, can act as an electrophilic acylating agent in the presence of a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃). The Lewis acid coordinates to the carbonyl oxygen of the oxazolone, activating it for electrophilic attack by an electron-rich aromatic ring (e.g., benzene, toluene). A subsequent aqueous workup hydrolyzes the intermediate and yields the desired N-acyl-α-amino ketone.

Experimental Workflow: From Oxazolone to N-Acyl-α-Amino Ketone

workflow_ketone cluster_acylation Friedel-Crafts Acylation cluster_hydrolysis Hydrolysis A 4-Methyl-2-phenyl-5(4H)-oxazolone D Intermediate Complex A->D B Arene (e.g., Benzene) B->D C Anhydrous AlCl₃ C->D F N-(1-oxo-1-arylpropan-2-yl)benzamide D->F E Aqueous Workup (HCl) E->F

Caption: Synthesis of N-acyl-α-amino ketones.

Protocol 2: Synthesis of N-(1-oxo-1-phenylpropan-2-yl)benzamide

This protocol details the Friedel-Crafts acylation of benzene with the oxazolone derived from this compound.

Materials:

  • 4-Methyl-2-phenyl-5(4H)-oxazolone (1.0 eq)

  • Anhydrous aluminum chloride (AlCl₃) (2.5 eq)

  • Anhydrous benzene (solvent and reactant)

  • Three-neck round-bottom flask with a dropping funnel and nitrogen inlet

  • Ice bath

  • Hydrochloric acid (HCl), 10% aqueous solution

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Rotary evaporator

Procedure:

  • Set up a dry 250 mL three-neck round-bottom flask under a nitrogen atmosphere. Equip the flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • To the flask, add anhydrous aluminum chloride (17.3 g, 130 mmol) and anhydrous benzene (100 mL). Cool the suspension to 0-5 °C in an ice bath.

  • Dissolve 4-methyl-2-phenyl-5(4H)-oxazolone (9.1 g, 52 mmol) in anhydrous benzene (50 mL) and add it to the dropping funnel.

  • Add the oxazolone solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4 hours.

  • Carefully pour the reaction mixture into a beaker containing 200 g of crushed ice and 50 mL of concentrated HCl. Stir until the aluminum salts dissolve.

  • Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers and wash with 10% HCl (50 mL), water (50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by recrystallization from ethanol/water to afford N-(1-oxo-1-phenylpropan-2-yl)benzamide as a white solid.

Expected Yield: 70-80%

Application Note III: Synthesis of Novel Antimicrobial Agents

Derivatives of N-benzoyl amino acids have shown promising antimicrobial activity.[8] A noteworthy class of such compounds are the N-benzoyl amino acid-(N'-benzoyl) hydrazides. These molecules combine the structural features of a protected amino acid with a hydrazide moiety, which is a known pharmacophore in various antimicrobial agents.

Scientific Rationale

The synthesis involves a peptide coupling reaction between this compound and benzoic acid hydrazide. A coupling agent, such as N,N'-Dicyclohexylcarbodiimide (DCC) in the presence of 1-Hydroxybenzotriazole (HOBt), is used to activate the carboxylic acid of this compound, facilitating the formation of an amide bond with the amino group of benzoic acid hydrazide. HOBt is included to suppress side reactions and minimize racemization.

Experimental Workflow: Synthesis of Antimicrobial Hydrazide Derivatives

workflow_hydrazide cluster_coupling Peptide Coupling A This compound D N'-(N-Benzoyl-DL-alanyl)benzohydrazide A->D B Benzoic Acid Hydrazide B->D C DCC / HOBt C->D

Caption: Synthesis of N'-benzoyl-DL-alanyl-benzohydrazide.

Protocol 3: Synthesis of N'-(N-Benzoyl-DL-alanyl)benzohydrazide

Materials:

  • This compound (1.0 eq)

  • Benzoic acid hydrazide (1.0 eq)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)

  • 1-Hydroxybenzotriazole (HOBt) (1.1 eq)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA) (1.1 eq)

  • Round-bottom flask

  • Ice bath

  • Stir plate

Procedure:

  • Dissolve this compound (5.0 g, 25.9 mmol) and HOBt (3.5 g, 25.9 mmol) in anhydrous DCM (100 mL) in a 250 mL round-bottom flask. Cool the solution to 0 °C in an ice bath.

  • Add DCC (5.9 g, 28.5 mmol) to the cooled solution and stir for 30 minutes at 0 °C.

  • In a separate flask, dissolve benzoic acid hydrazide (3.5 g, 25.9 mmol) in anhydrous DCM (50 mL) and add triethylamine (3.6 mL, 25.9 mmol).

  • Add the benzoic acid hydrazide solution to the activated this compound solution and stir the reaction mixture at 0 °C for 2 hours, then allow it to warm to room temperature and stir overnight.

  • A white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU and wash it with a small amount of cold DCM.

  • Wash the filtrate with 1 M HCl (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the resulting solid by recrystallization from ethyl acetate/hexane to yield N'-(N-Benzoyl-DL-alanyl)benzohydrazide.

Expected Yield: 65-75%

Conclusion

This compound is a cost-effective and versatile building block that provides a gateway to a rich variety of chemical structures with significant potential in pharmaceutical development. The protocols detailed in this guide for the synthesis of oxazolones, N-acyl-α-amino ketones, and antimicrobial hydrazides represent just a fraction of the possibilities. The inherent reactivity of these derivatives opens avenues for further elaboration into more complex molecular architectures. Researchers and drug development professionals are encouraged to explore the vast chemical space accessible from this humble yet powerful starting material.

References

  • Barbuceanu, S.-F., et al. (2022). Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. Pharmaceuticals, 15(9), 1123. [Link]

  • ResearchGate. (n.d.). Synthesis of α-benzoyl-L-alanine and α-benzoyl-D-alanine from acetamidomalonate. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Retrieved from [Link]

  • University of Michigan. (n.d.). Experiment 1: Friedel-Crafts Acylation. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). n-(1-Oxo-1-(phenylamino)propan-2-yl)benzamide. Retrieved from [Link]

  • CORE. (n.d.). SYNTHESIS OF 4-BENZYLIDENE-2-(4-NITRO- PHENYL) - 4H-OXAZOL-5 -ONE DERIVATIVES WITH SUSPECTED BIOLOGICAL ACTIVITY. Retrieved from [Link]

  • International Journal of ChemTech Research. (2011). METHODS FOR SYNTHESIS OF OXAZOLONES: A REVIEW. International Journal of ChemTech Research, 3(3), 1102-1113.
  • Red Flower Publications. (2017). Oxazolones: A Review of Its Synthesis. International Journal of ChemTech Research, 10(9), 834-842.
  • PubMed Central. (2024). N-alkylation of amines for the synthesis of potential antiviral agents: A structural modification approach. Heliyon, 10(18), e30659. [Link]

  • ResearchGate. (2020). 5(4 H )-oxazolones: Synthesis and biological activities. Journal of the Turkish Chemical Society, Section A: Chemistry, 7(3), 825-852.
  • PubMed. (2010). Synthetic route for the preparation of 2-hydroxy-N-[1-(2-hydroxyphenylamino)-1-oxoalkan-2-yl]benzamides. Journal of Combinatorial Chemistry, 12(4), 414-416. [Link]

  • PubMed Central. (2011). Friedel-Crafts Acylation with Amides. Organic Letters, 13(15), 4052-4055. [Link]

  • MDPI. (2015). Synthesis and Biological Activity of Novel Amino Acid-(N'-Benzoyl) Hydrazide and Amino Acid-(N'-Nicotinoyl) Hydrazide Derivatives. Molecules, 20(8), 14848-14864. [Link]

  • ResearchGate. (2012). Amino acid derivatives. Part 6. Synthesis, in vitro antiviral activity and molecular docking study of new N-α-amino acid derivatives conjugated spacer phthalimide backbone. Medicinal Chemistry Research, 21(10), 2855-2865.
  • ResearchGate. (2009). ChemInform Abstract: Synthetic Studies with 3-Oxo-N-[4-(3-oxo-3-phenylpropionylamino)-phenyl]-3-phenylpropionamide. ChemInform, 40(51).
  • Scholars Research Library. (2012). Synthesis of New Sulfonamide Derivatives-Phenyl. Archives of Applied Science Research, 4(1), 121-133.
  • MDPI. (2017). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Molecules, 22(11), 1888. [Link]

Sources

Troubleshooting & Optimization

How to improve the yield of N-Benzoyl-DL-alanine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Optimizing Yield and Purity for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of N-Benzoyl-DL-alanine. This guide is designed to provide in-depth troubleshooting and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their synthetic protocols for higher yields and purity. As Senior Application Scientists, we have compiled this resource based on established chemical principles and extensive laboratory experience.

Troubleshooting Guide: Addressing Common Synthesis Challenges

This section addresses specific issues that may arise during the synthesis of this compound, providing causal explanations and actionable solutions.

Q1: Why is my yield of this compound consistently low?

Low yields in the N-benzoylation of DL-alanine, a reaction commonly performed under Schotten-Baumann conditions, can stem from several factors related to reaction kinetics and side reactions.[1][2]

  • Inadequate pH Control: The reaction's success is highly dependent on maintaining an alkaline pH (typically >8).[1] The amino group of alanine must be deprotonated to act as an effective nucleophile. If the pH is too low, the amine will be protonated, rendering it unreactive towards the benzoyl chloride. Conversely, a pH that is excessively high can promote the hydrolysis of the benzoyl chloride reactant, reducing the amount available for the desired reaction.

    • Solution: Continuously monitor the pH of the reaction mixture and add a base, such as sodium hydroxide solution, incrementally to maintain the optimal alkaline environment.[3] The use of a two-phase solvent system (e.g., water and an organic solvent like dichloromethane or diethyl ether) can help to partition the reactants and products effectively, with the base in the aqueous phase neutralizing the HCl byproduct.[2][4]

  • Suboptimal Temperature: The reaction between benzoyl chloride and alanine is exothermic.[5] Allowing the temperature to rise uncontrollably can accelerate the hydrolysis of benzoyl chloride and potentially lead to other side reactions.

    • Solution: Conduct the reaction in an ice bath, maintaining a temperature between 0-5°C.[3] This helps to control the reaction rate, minimizing the hydrolysis of benzoyl chloride and favoring the desired N-acylation.

  • Inefficient Mixing: In a biphasic Schotten-Baumann reaction, vigorous stirring is crucial to maximize the interfacial area between the aqueous and organic phases, facilitating the reaction between the alanine in the aqueous phase and the benzoyl chloride in the organic phase.

    • Solution: Employ vigorous mechanical stirring throughout the addition of benzoyl chloride and for the duration of the reaction to ensure efficient mixing of the reactants.

  • Hydrolysis of Benzoyl Chloride: Benzoyl chloride readily reacts with water. If the benzoyl chloride is added too quickly or if the pH is not adequately controlled, a significant portion can be hydrolyzed to benzoic acid, which will not react with alanine.

    • Solution: Add the benzoyl chloride to the reaction mixture slowly and in portions, allowing it to react with the alanine before it has a chance to hydrolyze.[3] Alternating the addition of benzoyl chloride and the base can also help maintain the desired reaction conditions.[3]

Q2: My final product is difficult to purify and appears to be contaminated with a white, crystalline solid. What is this impurity and how can I remove it?

The most common crystalline impurity in this synthesis is benzoic acid, the hydrolysis product of benzoyl chloride.[1]

  • Cause: As mentioned previously, benzoyl chloride can react with water, especially under the basic conditions of the Schotten-Baumann reaction, to form benzoic acid. If significant hydrolysis occurs, the final product will be contaminated.

  • Identification: Benzoic acid and this compound can have similar physical appearances. Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) can be used to identify the presence of benzoic acid as an impurity.[1]

  • Removal:

    • Recrystallization: Purification is often achieved through recrystallization from ethanol or an aqueous ethanol mixture.[1] The difference in solubility between this compound and benzoic acid in the chosen solvent system allows for their separation.

    • Acid-Base Extraction: An alternative purification strategy involves dissolving the crude product in an organic solvent and washing it with a mild aqueous base (e.g., a saturated solution of sodium bicarbonate). The benzoic acid will be deprotonated to the water-soluble sodium benzoate and will move into the aqueous layer, while the this compound remains in the organic layer. Subsequent acidification of the aqueous layer would precipitate the benzoic acid, confirming its presence.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the synthesis of this compound.

Q1: What is the optimal pH for the N-benzoylation of alanine?

The optimal pH for this reaction is generally maintained above 8.[1] This ensures that the amino group of the alanine is sufficiently deprotonated to be nucleophilic, while minimizing the rate of benzoyl chloride hydrolysis. The pKa of the amino group of alanine is approximately 9.7, meaning that at a pH above this value, the majority of the alanine molecules will have a deprotonated amino group. However, as the pH increases, the rate of hydrolysis of benzoyl chloride also increases. Therefore, a pH range of 8-10 is often a good compromise.

Q2: What is the role of the base in the Schotten-Baumann reaction?

The base in the Schotten-Baumann reaction serves two primary purposes.[6][7] First, it neutralizes the hydrochloric acid (HCl) that is generated as a byproduct of the reaction between the amine and the acid chloride.[7] This is crucial because the accumulation of acid would protonate the unreacted amine, rendering it non-nucleophilic and thus stopping the reaction.[7] Second, by maintaining a basic environment, it ensures that the amino group of the alanine remains deprotonated and therefore nucleophilic.[6]

Q3: Can I use a different base instead of sodium hydroxide?

Yes, other bases can be used. Pyridine is a common alternative to sodium hydroxide.[6] In some cases, using pyridine as the base can lead to the formation of a more powerful acylating agent.[6] The choice of base can sometimes influence the reaction rate and yield. Sodium bicarbonate has also been used as a weaker base, which can be advantageous in minimizing the hydrolysis of benzoyl chloride.[5]

Q4: What are some common side reactions to be aware of?

The primary side reaction is the hydrolysis of benzoyl chloride to benzoic acid.[1] Another potential side reaction, though less common under controlled conditions, is the formation of a diacylated product where the carboxylate group of alanine is also acylated to form an anhydride. However, the nucleophilicity of the carboxylate is significantly lower than that of the deprotonated amine, making this a minor concern under typical Schotten-Baumann conditions.

Q5: How can I confirm the identity and purity of my final product?

Several analytical techniques can be used to confirm the identity and purity of this compound:

  • Melting Point: The melting point of the purified product can be compared to the literature value (around 165.5 °C).[8] A broad melting range or a value that is significantly lower than the literature value suggests the presence of impurities.

  • Spectroscopy:

    • Infrared (IR) Spectroscopy: The IR spectrum should show characteristic peaks for the amide N-H stretch, the amide C=O stretch, and the carboxylic acid O-H and C=O stretches.[9]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR can provide detailed structural information to confirm the formation of the desired product.[10]

  • Chromatography:

    • Thin-Layer Chromatography (TLC): TLC can be used to assess the purity of the product and to monitor the progress of the reaction.[1]

    • High-Performance Liquid Chromatography (HPLC): HPLC provides a more quantitative measure of purity.[1]

Experimental Protocols
Standard Protocol for this compound Synthesis (Schotten-Baumann Conditions)

This protocol is a generalized procedure and may require optimization based on specific laboratory conditions and desired scale.

Materials:

  • DL-alanine

  • Benzoyl chloride

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl, concentrated)

  • Ethanol

  • Diethyl ether or Dichloromethane (optional, for biphasic system)

  • Ice

Procedure:

  • In a flask equipped with a magnetic stirrer and placed in an ice bath, dissolve DL-alanine in a 2N solution of sodium hydroxide.[3] The amount of NaOH solution should be sufficient to dissolve the alanine and maintain a basic pH.

  • With vigorous stirring, slowly and alternately add benzoyl chloride and a 2N sodium hydroxide solution in small portions.[3] Ensure the temperature is maintained between 0-5°C throughout the addition.[3] Monitor the pH and keep it alkaline.

  • After the addition is complete, continue to stir the reaction mixture vigorously for an additional 15-30 minutes at room temperature.[3]

  • If a biphasic system is used, separate the organic layer. If an aqueous system is used, proceed to the next step.

  • Cool the reaction mixture in an ice bath and slowly acidify it with concentrated hydrochloric acid to a pH of approximately 2.[3] This will precipitate the this compound.

  • Collect the solid product by vacuum filtration and wash it with cold water.

  • Recrystallize the crude product from a suitable solvent, such as aqueous ethanol, to obtain the purified this compound.[1]

  • Dry the purified product and determine the yield and purity.

Data Presentation
ParameterRecommended ConditionRationale
Temperature 0-5°CMinimizes hydrolysis of benzoyl chloride and controls the exothermic reaction.[3]
pH >8Ensures the deprotonation of the amino group for nucleophilic attack.[1]
Reagent Addition Slow and portion-wisePrevents uncontrolled temperature increase and reduces benzoyl chloride hydrolysis.[3]
Stirring VigorousMaximizes contact between reactants, especially in a biphasic system.
Purification Recrystallization (e.g., from aqueous ethanol)Effectively removes the common benzoic acid impurity.[1]
Visualization
Reaction Mechanism: Schotten-Baumann N-Benzoylation of DL-Alanine

Schotten_Baumann_Mechanism cluster_reactants Reactants cluster_intermediates Reaction Intermediate cluster_products Products Alanine DL-Alanine (in base) TetrahedralIntermediate Tetrahedral Intermediate Alanine->TetrahedralIntermediate Nucleophilic Attack BenzoylChloride Benzoyl Chloride BenzoylChloride->TetrahedralIntermediate Product This compound TetrahedralIntermediate->Product Collapse of Intermediate Byproduct HCl (neutralized by base) TetrahedralIntermediate->Byproduct Elimination of Cl-

Caption: Schotten-Baumann reaction mechanism for this compound synthesis.

Troubleshooting Flowchart for Low Yield

Troubleshooting_Low_Yield Start Low Yield of This compound Check_pH Was pH consistently > 8? Start->Check_pH Check_Temp Was temperature kept at 0-5°C? Check_pH->Check_Temp Yes Optimize_pH Action: Monitor and adjust pH with base during reaction. Check_pH->Optimize_pH No Check_Mixing Was stirring vigorous? Check_Temp->Check_Mixing Yes Optimize_Temp Action: Use an ice bath and monitor temperature. Check_Temp->Optimize_Temp No Check_Addition Was Benzoyl Chloride added slowly? Check_Mixing->Check_Addition Yes Optimize_Mixing Action: Increase stirring speed. Check_Mixing->Optimize_Mixing No Impurity_Check Is benzoic acid present in the crude product? Check_Addition->Impurity_Check Yes Optimize_Addition Action: Add Benzoyl Chloride in portions. Check_Addition->Optimize_Addition No Purify Action: Improve purification (e.g., recrystallization). Impurity_Check->Purify Yes

Caption: Troubleshooting flowchart for low yield in this compound synthesis.

References
  • PrepChem. Synthesis of N-benzoyl L-alanine. [Link]

  • PrepChem. Synthesis of N-benzoyl-L-alanyl-L-alanine anilide. [Link]

  • BYJU'S. Schotten Baumann Reaction. [Link]

  • Organic Chemistry Portal. Schotten-Baumann Reaction. [Link]

  • Wikipedia. Schotten–Baumann reaction. [Link]

  • sathee neet. Chemistry Schotten Baumann Reaction. [Link]

  • L.S.College, Muzaffarpur. Schotten–Baumann reaction. [Link]

  • National Center for Biotechnology Information. pH effects in plasmin-catalysed hydrolysis of alpha-N-benzoyl-L-arginine compounds. [Link]

  • Cheméo. This compound. [Link]

  • National Institute of Standards and Technology. This compound. [Link]

  • National Institute of Standards and Technology. This compound. [Link]

  • Amanote Research. (PDF) Purification and Properties of N-Benzoyl-L-Alanine. [Link]

  • SciELO México. Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity. [Link]

  • ResearchGate. Synthesis of α-benzoyl-L-alanine and α-benzoyl-D-alanine from acetamidomalonate. [Link]

  • National Center for Biotechnology Information. This compound. [Link]

  • ResearchGate. Condensation of amino acids and substituted benzoyl chloride. [Link]

  • ACS Publications. BENZOYLATION OF AMINO ACIDS. [Link]

  • YouTube. Methyl Amine & Benzoyl Chloride | N-Methyl Benzamide | Land of Chemistry. [Link]

  • International Journal of Innovative Research in Science, Engineering and Technology. An Efficient Synthesis of N- Benzoyl Derivative of Amino Acids Using PEG-400 as A Green and Recyclable Catalyst. [Link]

  • StudyCorgi. Resolution of (R, S) Benzoyl Amino Acids. [Link]

  • Quora. How does pH affect chemical reactions and molecules (example amino acids)?. [Link]

  • National Center for Biotechnology Information. PhCOCl-Py/Basic Alumina as a Versatile Reagent for Benzoylation in Solvent-Free Conditions. [Link]

  • Materials Advances (RSC Publishing). Efficient and selective N-benzylation of amines using Pd-doped La-BDC MOF. [Link]

  • ACS Publications. A Multi-Functional Heterogeneous Biocatalyst for the Oxygen-Free Oxidative Condensation of Primary Alcohols into β-Hydroxy Acids. [Link]

  • CK-12. How does the pH of the environment affect the ionization of an amino acid?. [Link]

  • Chemistry LibreTexts. 9.3: Amino Acids, Proteins, and pH. [Link]

  • Frontiers. Efficient biosynthesis of D/L-alanine in the recombinant Escherichia coli BL21(DE3) by biobrick approach. [Link]

Sources

Technical Support Center: High-Purity Recrystallization of N-Benzoyl-DL-alanine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of N-Benzoyl-DL-alanine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into achieving high purity through recrystallization. Here, we move beyond simple protocols to explain the causality behind each step, empowering you to troubleshoot and optimize your purification process effectively.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for recrystallizing this compound?

A1: The "ideal" solvent provides high solubility at elevated temperatures and low solubility at cooler temperatures, ensuring maximum recovery of the purified compound.[1] For this compound, an aqueous ethanol mixture is an excellent and widely used choice.[2] Pure ethanol can also be effective, but the addition of water (an anti-solvent) helps to significantly reduce the compound's solubility at lower temperatures, thereby increasing crystal yield.

  • Expertise & Experience: this compound possesses both polar (carboxylic acid, amide) and non-polar (benzoyl group) functionalities. A solvent system with intermediate polarity, like aqueous ethanol, effectively solvates the molecule at high temperatures. Upon cooling, the decrease in thermal energy reduces the solvent's capacity to accommodate the less polar benzoyl group, promoting crystallization. The key is to find the right ratio; starting with dissolving the crude solid in a minimal amount of hot ethanol and then adding hot water dropwise until the solution just begins to show persistent cloudiness (turbidity) is a standard technique to identify the optimal supersaturation point.[3]

Q2: What are the most common impurities I should be aware of?

A2: Impurities in crude this compound typically stem from its synthesis, which is often a Schotten-Baumann reaction between DL-alanine and benzoyl chloride.[2][4]

  • Unreacted DL-Alanine: Highly soluble in water, but much less soluble in ethanol. It is typically removed as it remains in the aqueous ethanol mother liquor upon cooling.

  • Benzoic Acid: Formed from the hydrolysis of excess benzoyl chloride. It has moderate solubility in hot water and can co-crystallize if not properly managed. Ensuring the crude product is thoroughly washed after the initial synthesis precipitation can minimize its presence.

  • Process-Related Solvents: Residual solvents from the synthesis or workup steps.[5]

Q3: How can I assess the purity of my final this compound crystals?

A3: A multi-faceted approach is recommended for confirming purity.

  • Melting Point Analysis: Pure this compound has a sharp melting point. Literature values range from 160-170°C.[6][7] A broad melting range (e.g., >2°C) or a depressed melting point indicates the presence of impurities.

  • Thin-Layer Chromatography (TLC): A quick and effective method to visualize impurities. Spot the crude material and the recrystallized product on a TLC plate and elute with an appropriate solvent system (e.g., ethyl acetate/hexane with a small amount of acetic acid). The purified sample should ideally show a single spot.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity. An assay of ≥97% is typically considered acceptable for standard use.[6][7]

Q4: What is a reasonable expected yield for this recrystallization?

A4: A successful recrystallization balances purity and yield; a 100% yield is impossible as some product will always remain dissolved in the cold mother liquor.[1] For a carefully optimized recrystallization of this compound, a yield of 80-90% is considered very good. Yields below 70% may indicate issues such as using too much solvent, premature crystallization during a hot filtration step, or an inappropriate solvent ratio.

Recrystallization Workflow & Data

The fundamental process of recrystallization involves a few critical stages, each requiring careful control to ensure high purity and yield.

Standard Recrystallization Protocol

Here we provide a detailed, step-by-step methodology for a typical lab-scale purification.

Objective: To purify crude this compound using an aqueous ethanol solvent system.

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Deionized Water

  • Activated Charcoal (optional, for colored impurities)

  • Erlenmeyer flasks, heating source (hot plate), Büchner funnel, filter flask, filter paper

Procedure:

  • Dissolution: Place the crude this compound (e.g., 10.0 g) into a 250 mL Erlenmeyer flask. Add a minimal amount of hot ethanol (start with ~50-60 mL) and heat the mixture gently on a hot plate with stirring. Add more hot ethanol in small portions until the solid is completely dissolved. The goal is to use the minimum volume of hot solvent necessary.[3]

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal (approx. 1-2% by weight). Swirl the flask and gently reheat for 5-10 minutes. The charcoal adsorbs colored impurities.[8]

  • Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot filtration. Pre-warm a second Erlenmeyer flask and a funnel (stemless or short-stemmed is best) with hot solvent. Place a fluted filter paper in the funnel and quickly pour the hot solution through it. This step must be done quickly to prevent the desired compound from crystallizing prematurely on the filter paper.[9]

  • Inducing Crystallization: Add hot water to the clear filtrate dropwise until the solution becomes faintly and persistently cloudy. This indicates the solution is saturated. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Crystal Growth (Cooling): Remove the flask from the heat, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals, as it allows impurities to be excluded from the growing crystal lattice.[10] Rushing this step by plunging the flask in an ice bath can lead to the formation of small, impure crystals.[11][12]

  • Maximizing Yield: Once the flask has reached room temperature and crystal formation appears complete, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product from the now-cold mother liquor.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[13]

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold aqueous ethanol (using the same ratio as the crystallization solvent). This removes any residual soluble impurities adhering to the crystal surfaces.

  • Drying: Allow the crystals to dry on the filter paper by drawing air through them for several minutes. For final drying, transfer the crystals to a watch glass or place them in a desiccator under vacuum.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular FormulaC₁₀H₁₁NO₃
Molecular Weight193.20 g/mol [14]
AppearanceWhite to off-white crystalline solid[4][6]
Melting Point160 - 170 °C[6][7]
Water SolubilityVery slightly soluble[15][16]
Common SolventsEthanol, Aqueous Ethanol, Dimethylformamide[2][4]
Visualizing the Workflow

Recrystallization_Workflow cluster_prep Preparation cluster_purify Purification cluster_crystal Crystallization cluster_iso Isolation start Start with Crude This compound dissolve 1. Dissolve in Minimal Hot Solvent (e.g., Ethanol) start->dissolve hot_filter 2. Hot Filtration (Remove Insolubles) dissolve->hot_filter induce 3. Induce Saturation (Add Hot Anti-Solvent) hot_filter->induce cool_slow 4. Slow Cooling (Promotes Crystal Growth) induce->cool_slow cool_ice 5. Ice Bath (Maximizes Yield) cool_slow->cool_ice vac_filter 6. Vacuum Filtration cool_ice->vac_filter wash 7. Wash with Cold Solvent vac_filter->wash dry 8. Dry Crystals wash->dry pure_product High-Purity Product dry->pure_product Troubleshooting_Workflow start Recrystallization Problem? q1 No Crystals Formed? start->q1 Check First q2 Product 'Oiled Out'? q1->q2 No cause1a Cause: Too much solvent q1->cause1a Yes cause1b Cause: No nucleation q1->cause1b Yes q3 Low Yield? q2->q3 No cause2a Cause: Cooled too quickly q2->cause2a Yes cause2b Cause: High impurity level q2->cause2b Yes cause3a Cause: Used excess solvent q3->cause3a Yes cause3b Cause: Premature crystallization q3->cause3b Yes sol1a Solution: Boil off excess solvent cause1a->sol1a sol1b Solution: Scratch flask or add seed crystal cause1b->sol1b sol2a Solution: Reheat, add more solvent, cool slowly cause2a->sol2a sol2b Solution: Consider pre-purification or different solvent cause2b->sol2b sol3a Solution: Use minimum hot solvent cause3a->sol3a sol3b Solution: Use pre-heated glassware for hot filtration cause3b->sol3b

Caption: A decision-tree guide for troubleshooting common recrystallization issues.

References

  • ChemBK. (2024). This compound. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 3.5E: Initiating Crystallization. Retrieved from [Link]

  • Cheméo. (n.d.). This compound. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 3.5: Inducing Recrystallization. Retrieved from [Link]

  • ReelMind. (n.d.). How Does the Rate of Cooling Influence Crystal Size?: Science Explained. Retrieved from [Link]

  • Wikipedia. (n.d.). Crystallization. Retrieved from [Link]

  • Reddit. (2020). How does cooling rate affect the point at which crystalisation occures and why?. Retrieved from [Link]

  • Seth Stein, Northwestern University. (n.d.). Cooling Rate and Crystal Size. Retrieved from [Link]

  • University of Massachusetts. (n.d.). Organic Chemistry 253 Experiment #3 Recrystallization. Retrieved from [Link]

  • O-Chem.com. (n.d.). Recrystallization I. Retrieved from [Link]

  • CUNY. (n.d.). Purification by Recrystallization. Retrieved from [Link]

  • Veeprho. (n.d.). Alanine Impurities and Related Compound. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Isolation and Purification of Organic Compounds Recrystallization (Expt #3). Retrieved from [Link]

Sources

Preventing racemization of N-Benzoyl-DL-alanine during synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing and Troubleshooting Racemization

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of N-Benzoyl-alanine and its derivatives. As a Senior Application Scientist, I've structured this resource to provide not only procedural guidance but also a deep dive into the mechanistic principles governing stereochemical integrity during synthesis. Our goal is to empower you to anticipate, diagnose, and resolve issues related to racemization, ensuring the highest chiral purity in your final product.

Troubleshooting Guide: Diagnosing and Solving Racemization Issues

This section addresses specific problems you may encounter during your synthesis, providing a logical workflow from problem identification to resolution.

Problem: My final N-Benzoyl-alanine product shows significant racemization (low enantiomeric excess, e.e.) after a coupling reaction. What are the likely causes and corrective actions?

This is a common challenge stemming from the activation of the carboxylic acid group, which inadvertently increases the acidity of the α-proton. Abstraction of this proton by a base leads to a planar enolate intermediate, which can be re-protonated from either face, causing a loss of stereochemical information.[1] The primary culprits are typically the choice of base, reaction temperature, and the specific coupling reagents used.

Root Cause Analysis & Corrective Actions:

1. Inappropriate Base Selection:

  • Causality: Strong and sterically unhindered bases, such as triethylamine (TEA), readily abstract the acidic α-proton from the activated amino acid.[2]

  • Solution: Switch to a weaker or more sterically hindered base. N,N-diisopropylethylamine (DIPEA) and particularly N-methylmorpholine (NMM) or 2,4,6-collidine are excellent alternatives that minimize racemization.[2] The bulkier nature of these bases impedes their approach to the α-proton.

2. Elevated Reaction Temperature:

  • Causality: Higher temperatures provide the necessary activation energy for both proton abstraction and the formation of a highly problematic intermediate, the oxazolone (azlactone).[3][4] Oxazolones have an unusually acidic α-proton (pKa ≈ 9) and racemize rapidly.[5][6]

  • Solution: Maintain strict temperature control. The activation and coupling steps should be performed at low temperatures, typically between 0 °C and -15 °C.[7]

3. Highly Reactive Intermediates (Oxazolone Formation):

  • Causality: Carbodiimide coupling reagents like DCC or DIC react with the N-benzoyl-alanine to form a highly reactive O-acylisourea intermediate.[8][9] This intermediate is prone to intramolecular cyclization to form the aforementioned oxazolone, which is the principal pathway for racemization.[1][2][9]

  • Solution 1: Introduce Coupling Additives. The most effective strategy is to use a coupling additive such as 1-hydroxybenzotriazole (HOBt) or, more preferably, ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®).[9][10] These additives intercept the O-acylisourea intermediate to form an active ester that is more stable and far less prone to oxazolone formation and subsequent racemization.[2][11]

  • Solution 2: Minimize Activation Time. Reduce the time the carboxylic acid remains in its highly activated state before the amine nucleophile is introduced. A "pre-activation" period should be kept to a minimum.

Troubleshooting Workflow for Low Enantiomeric Excess

G start Low e.e. Detected check_temp Was reaction run at ≤ 0°C? start->check_temp check_base Was a hindered base (DIPEA, NMM) used? check_temp->check_base Yes sol_temp Action: Maintain reaction at 0°C to -15°C check_temp->sol_temp No check_additive Was a coupling additive (HOBt, Oxyma) used? check_base->check_additive Yes sol_base Action: Replace TEA with DIPEA, NMM, or Collidine check_base->sol_base No check_additive->start Yes (Re-evaluate other params) sol_additive Action: Add 1.1 eq of HOBt or OxymaPure® to the reaction check_additive->sol_additive No sol_temp->check_base sol_base->check_additive

Caption: Troubleshooting flowchart for low enantiomeric excess.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of racemization for N-benzoyl-alanine?

The dominant mechanism involves the formation of a 5(4H)-oxazolone (also known as an azlactone) intermediate.[1][2] This occurs when the carboxyl group is activated (e.g., with a carbodiimide). The activated intermediate can cyclize, and the resulting oxazolone has a highly acidic proton at the chiral center (the α-carbon). This proton is readily removed by a base, forming a planar, achiral enolate intermediate. Subsequent reprotonation can occur from either side, leading to a racemic mixture.[2][12] A secondary, less common mechanism is the direct abstraction of the α-proton from the activated amino acid without forming an oxazolone, but this is generally slower.[1]

Racemization via Oxazolone Intermediate

G cluster_0 N-Benzoyl-L-alanine cluster_1 Oxazolone Formation cluster_2 Racemization cluster_3 Product Mixture A L-Enantiomer B Activated Intermediate (O-acylisourea) A->B + Activator (e.g., DIC) C Oxazolone B->C Cyclization D Planar Enolate (Achiral) C->D + Base - H+ E L-Enantiomer D->E + H+ F D-Enantiomer D->F + H+

Caption: The oxazolone pathway is the main cause of racemization.

Q2: How do coupling additives like HOBt and OxymaPure® work to prevent racemization?

Coupling additives are a cornerstone of modern peptide synthesis for preserving stereochemistry.[8] When a carbodiimide (like DIC or EDC) activates the N-benzoyl-alanine, it forms a highly reactive O-acylisourea. This intermediate is the direct precursor to the problematic oxazolone.

Additives like HOBt and OxymaPure® are acidic and act as nucleophiles. They rapidly react with the O-acylisourea to form a new active ester (an OBt or Oxyma ester, respectively).[9][11] These active esters are still reactive enough to couple efficiently with an amine but are significantly more stable and far less prone to cyclizing into an oxazolone.[2] This effectively provides a safer, lower-energy pathway for the reaction, minimizing the opportunity for racemization. OxymaPure® is often considered superior to HOBt as it is non-explosive and can lead to higher coupling rates with lower racemization.[9][10]

Q3: Which solvents are best to minimize racemization?

Solvent choice can influence racemization by stabilizing the charged intermediates involved in proton abstraction.[1] Generally, less polar solvents are preferred. However, practical considerations like reagent solubility are critical.

  • Good Choices: Dichloromethane (DCM) and Tetrahydrofuran (THF) are often good choices that balance solubility with a lower tendency to promote racemization compared to highly polar options.

  • Use with Caution: Highly polar aprotic solvents like Dimethylformamide (DMF) can stabilize the enolate intermediate, potentially increasing the rate of racemization.[13] Despite this, DMF is widely used due to its excellent solvating properties. If using DMF, it is even more critical to employ other control measures like low temperature and coupling additives.

Data Summary & Reagent Comparison

The choice of base is one of the most critical factors under a chemist's control. The following table summarizes the properties and typical impact of common tertiary amine bases on racemization.

BasepKaSteric HindranceRacemization PotentialRecommended Use
Triethylamine (TEA)~10.7LowHigh Not recommended for sensitive couplings.
DIPEA (Hünig's Base)~10.1HighModerate A common and better alternative to TEA.[2]
N-Methylmorpholine (NMM)~7.4ModerateLow Excellent choice due to lower basicity.[2]
2,4,6-Collidine~7.4HighVery Low Often the best choice for minimizing racemization, though it is a weaker nucleophile scavenger.[2][4]

Experimental Protocols

Protocol 1: Optimized Low-Racemization Coupling using DIC/OxymaPure®

This protocol is designed to minimize racemization during the coupling of N-Benzoyl-L-alanine to an amine nucleophile (R-NH₂).

Materials:

  • N-Benzoyl-L-alanine (1.0 eq)

  • Amine component (e.g., an amino acid ester hydrochloride, 1.0 eq)

  • OxymaPure® (Ethyl 2-cyano-2-(hydroxyimino)acetate) (1.1 eq)

  • N,N'-Diisopropylcarbodiimide (DIC) (1.1 eq)

  • N-Methylmorpholine (NMM) (1.0 eq, only if using an amine salt)

  • Anhydrous Dichloromethane (DCM)

  • Argon or Nitrogen atmosphere

Procedure:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere, add N-Benzoyl-L-alanine (1.0 eq) and OxymaPure® (1.1 eq).

  • Dissolution: Add anhydrous DCM and stir until all solids are dissolved.

  • Amine Addition: If using an amine hydrochloride salt, add it to the mixture at this stage.

  • Cooling: Cool the flask to 0 °C in an ice-water bath.

  • Neutralization: If using an amine salt, slowly add N-Methylmorpholine (NMM) (1.0 eq) to the stirred solution to liberate the free amine. Stir for 5-10 minutes.

  • Activation & Coupling: Slowly add DIC (1.1 eq) dropwise to the reaction mixture.

  • Reaction: Stir the reaction at 0 °C for 2 hours, then allow it to slowly warm to room temperature and stir overnight (typically 12-16 hours).

  • Monitoring: Track the reaction's progress using Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up:

    • Once the reaction is complete, filter the mixture to remove the diisopropylurea byproduct.

    • Transfer the filtrate to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

  • Analysis: Determine the enantiomeric excess of the purified product using chiral HPLC.

References

Common side products in N-Benzoyl-DL-alanine synthesis and their removal

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: N-Benzoyl-DL-alanine Synthesis

Welcome to the technical support guide for the synthesis of this compound. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this synthesis. Here, we address specific issues in a practical question-and-answer format, grounded in established chemical principles to ensure both success and safety in your experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the most common side products in my this compound synthesis, and how do they form?

Answer: The synthesis of this compound is typically achieved via the Schotten-Baumann reaction, where DL-alanine is acylated with benzoyl chloride in the presence of a base.[1][2] While effective, this reaction is prone to generating several impurities that can complicate purification and reduce yield.

The most common side products are:

  • Benzoic Acid: This is the most prevalent impurity. It forms from the hydrolysis of the highly reactive benzoyl chloride when it comes into contact with water or hydroxide ions in the aqueous basic solution.[3] This reaction competes directly with the desired acylation of the alanine.

  • Unreacted DL-alanine: If the reaction does not go to completion or if the benzoylation is inefficient, the starting amino acid will remain in the crude product. Due to its zwitterionic nature, DL-alanine is quite insoluble in many organic solvents, which can sometimes make its removal from the final product challenging.[4]

  • Diacylated Products (Hypothetical): While less common for amino acids under standard Schotten-Baumann conditions, over-acylation is a theoretical possibility at other sites if reaction conditions are not well-controlled, though the primary amine is by far the most reactive site.

Understanding the formation pathways of these impurities is the first step toward effective removal.

cluster_reactants Reactants cluster_products Products DL-Alanine DL-Alanine N_Benzoyl_DL_alanine This compound (Desired Product) DL-Alanine->N_Benzoyl_DL_alanine Acylation (Main Reaction) Benzoyl_Chloride Benzoyl_Chloride Benzoyl_Chloride->N_Benzoyl_DL_alanine Benzoic_Acid Benzoic Acid (Side Product) Benzoyl_Chloride->Benzoic_Acid Hydrolysis (Side Reaction) NaOH_H2O NaOH / H₂O NaOH_H2O->N_Benzoyl_DL_alanine Base Catalyst NaOH_H2O->Benzoic_Acid

Caption: Main and Side Reactions in this compound Synthesis.

Q2: My reaction yield is significantly lower than expected. What are the likely causes and how can I improve it?

Answer: Low yields in a Schotten-Baumann reaction are a common issue and can almost always be traced back to a few critical reaction parameters.[3]

  • Improper pH Control: This is the most critical factor. The pH of the reaction medium must be kept alkaline (pH > 8) to ensure the amino group of DL-alanine is deprotonated and thus nucleophilic enough to attack the benzoyl chloride.[5] If the pH is too low, the amine will be protonated (-NH3+), rendering it unreactive.[6] Conversely, if the pH is excessively high (e.g., >12-13), the rate of benzoyl chloride hydrolysis to benzoic acid increases dramatically, consuming your reagent.[7] The key is to maintain a "sweet spot," often between pH 9-11.[2]

  • Rate of Addition & Temperature: Benzoyl chloride should be added slowly and portion-wise, along with the base, to a cooled solution of DL-alanine (0-5 °C).[8] This helps to control the exothermic reaction and minimizes the hydrolysis of benzoyl chloride, giving the desired reaction with alanine a better chance to occur.[4]

  • Moisture Contamination: Benzoyl chloride is extremely sensitive to moisture.[3] Ensure all glassware is thoroughly dried and use fresh, high-quality reagents.

  • Inefficient Stirring: In this biphasic reaction (aqueous and organic phases), vigorous stirring is essential to maximize the interfacial area where the reaction occurs.[9] Without it, the reactants will not mix effectively, leading to poor conversion.

Troubleshooting Workflow for Low Yield:

start Low Yield Obtained check_ph Was pH consistently maintained at 9-11? start->check_ph check_temp Was reaction cooled (0-5°C) during addition? check_ph->check_temp Yes ph_issue Adjust pH control: Use a pH meter and add base concurrently with benzoyl chloride. check_ph->ph_issue No check_reagents Were reagents fresh and dry solvents used? check_temp->check_reagents Yes temp_issue Improve cooling: Use an ice-salt bath and add reagents more slowly. check_temp->temp_issue No check_stirring Was stirring vigorous throughout? check_reagents->check_stirring Yes reagent_issue Use anhydrous solvents and fresh benzoyl chloride. check_reagents->reagent_issue No stirring_issue Increase stirring speed to ensure phase mixing. check_stirring->stirring_issue No end Improved Yield check_stirring->end Yes ph_issue->end temp_issue->end reagent_issue->end stirring_issue->end

Caption: Troubleshooting workflow for low reaction yield.

Q3: How can I effectively remove the benzoic acid byproduct from my crude product?

Answer: The removal of benzoic acid is a standard part of the workup and purification process. The most effective method is a liquid-liquid extraction that exploits the acidic nature of benzoic acid.[10]

Protocol: Acid-Base Extraction

  • Dissolution: After the reaction is complete and acidified to precipitate the crude product, filter the solid and dissolve it in an appropriate organic solvent like ethyl acetate or diethyl ether.

  • Base Wash: Transfer the organic solution to a separatory funnel and wash it with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The bicarbonate is a weak base that will deprotonate the more acidic benzoic acid, converting it into sodium benzoate, which is highly soluble in water. The this compound is a weaker acid and will remain largely in the organic layer.

  • Separation: Drain the aqueous layer (which now contains the sodium benzoate impurity). Repeat the wash 1-2 more times to ensure complete removal.

  • Final Wash & Dry: Wash the organic layer with brine (saturated NaCl solution) to remove any remaining water. Dry the organic layer over an anhydrous salt like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Isolation: Filter off the drying agent and evaporate the solvent under reduced pressure to yield the purified product, which can then be further purified by recrystallization.

An alternative, though potentially less effective method for small amounts of benzoic acid, involves washing the crude solid product with cold water, as benzoic acid has slightly higher solubility in cold water than this compound.[11][12]

Q4: What is the recommended procedure for recrystallizing this compound to achieve high purity?

Answer: Recrystallization is an essential final step to obtain a highly pure, crystalline product.[1] The choice of solvent is critical. An ethanol/water mixture is commonly reported as an effective solvent system.[4]

Protocol: Recrystallization from Ethanol/Water

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely. It is crucial to use the minimum volume necessary to ensure the solution is saturated.

  • Hot Filtration (Optional): If there are any insoluble impurities, perform a hot gravity filtration to remove them.

  • Induce Crystallization: Slowly add hot water dropwise to the hot ethanol solution until it just begins to turn cloudy (the cloud point). This indicates that the solution is supersaturated and the product is beginning to precipitate.

  • Re-dissolution: Add a few more drops of hot ethanol until the solution becomes clear again.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation. Slow cooling is key to forming large, pure crystals.

  • Isolation & Washing: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel). Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to remove all traces of solvent.

The purity of the final product should be assessed by melting point analysis and/or other analytical techniques.

Q5: How do I confirm the identity and purity of my final this compound product?

Answer: Confirming the purity and identity of your synthesized compound is a critical final step. Several analytical techniques should be used in combination.[13]

  • Melting Point Analysis: A sharp melting point that matches the literature value is a strong indicator of purity. A broad melting range or a depressed melting point suggests the presence of impurities.

  • Thin-Layer Chromatography (TLC): TLC is a quick and effective way to assess purity. Spot your product against the starting materials (DL-alanine and benzoic acid) on a silica gel plate. A pure product should show a single spot with an Rf value distinct from the starting materials.

  • High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis, HPLC is the gold standard. It can separate and quantify the main product and any minor impurities with high precision.[13]

  • Spectroscopy (NMR & IR):

    • ¹H NMR (Proton Nuclear Magnetic Resonance): Provides detailed structural information, allowing you to confirm the presence of all expected protons (from the alanine backbone and the benzoyl group) in the correct ratios.

    • FTIR (Fourier-Transform Infrared Spectroscopy): Can confirm the presence of key functional groups, such as the amide C=O and N-H stretches, and the carboxylic acid C=O and O-H stretches.

Table 1: Physical and Analytical Properties

CompoundMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)Key Analytical Features
This compound C₁₀H₁₁NO₃193.20148-151Single spot on TLC; sharp melting point.[14][15]
Benzoic AcidC₇H₆O₂122.12121-123Can be visualized on TLC; different melting point.
DL-AlanineC₃H₇NO₂89.09~314 (decomposes)Very polar, often remains at the baseline on TLC.

References

  • SciSpace. (n.d.). The mechanism of the hydrolysis of benzyl chloride. Retrieved from [Link]

  • Reddit. (2024). Which benzoyl chloride undergoes hydrolysis faster in water? r/AdvancedOrganic. Retrieved from [Link]

  • PubMed. (1951). Mechanism of hydrolysis of benzoyl chloride. Nature, 167(4255), 819. Retrieved from [Link]

  • Pearson. (n.d.). What compounds are formed from the reaction of benzoyl chloride with the following reagents? e. aqueous NaOH. Retrieved from [Link]

  • Grokipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]

  • Quora. (2018). Why does the benzyl chloride undergo hydrolysis through an SN1 and not through an SN2 mechanism? Retrieved from [Link]

  • IJIRSET. (n.d.). An Efficient Synthesis of N- Benzoyl Derivative of Amino Acids Using PEG-400 as A Green and Recyclable Catalyst. Retrieved from [Link]

  • Cheméo. (n.d.). This compound. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Schotten-Baumann Conditions. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of N-benzoyl L-alanine. Retrieved from [Link]

  • Amanote Research. (n.d.). (PDF) Purification and Properties of N-Benzoyl-L-Alanine. Retrieved from [Link]

  • Quora. (2020). What is the Schottan-Baumann reaction? Retrieved from [Link]

  • BYJU'S. (2019). Schotten Baumann Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]

  • YouTube. (2021). Schotten-Baumann Reaction and its Mechanism. Retrieved from [Link]

  • Reddit. (2019). Removing benzylic acid from benzoyl amino acids. r/chemistry. Retrieved from [Link]

  • J&K Scientific LLC. (2021). Schotten-Baumann Reaction. Retrieved from [Link]

  • Reddit. (2021). In schotten-baumann conditions, why doesn't the acyl chloride react with the water? Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of α-benzoyl-L-alanine and α-benzoyl-D-alanine from acetamidomalonate. Retrieved from [Link]

  • National Institutes of Health. (n.d.). This compound | C10H11NO3 | CID 71002 - PubChem. Retrieved from [Link]

  • AASCIT. (n.d.). Research Progress in the Synthesis of N-Acyl Amino Acid Surfactants: A Review. Retrieved from [Link]

  • SciELO México. (n.d.). Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity. Retrieved from [Link]

  • Google Patents. (n.d.). US10562879B2 - Method for preparing thienyl alanine having optical activity.

Sources

Troubleshooting poor peak shape in chromatography of N-Benzoyl-DL-alanine

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: N-Benzoyl-DL-alanine Chromatography

Welcome to the technical support center for the chromatographic analysis of this compound. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to poor peak shape during HPLC analysis. By understanding the underlying chemical principles, you can diagnose problems effectively and ensure the integrity of your analytical results.

This compound is an N-acyl amino acid, possessing both a carboxylic acid group and an amide group.[1][2] Its acidic nature (due to the carboxyl group) makes it particularly susceptible to peak shape distortions, primarily peak tailing, during reversed-phase chromatography on silica-based columns. This guide will walk you through the most common problems and their solutions in a practical, question-and-answer format.

Troubleshooting Guide: Peak Shape Problems

Poor peak shape can compromise the accuracy of quantification and the overall resolution of your separation.[3] The following sections address the most frequently observed peak distortions.

Peak Tailing

Q: My this compound peak is exhibiting significant tailing (asymmetry factor > 1.2). What are the most likely causes and how can I fix it?

A: Peak tailing is the most common issue encountered with acidic analytes like this compound.[4] It typically indicates a secondary, undesirable interaction between the analyte and the stationary phase, or issues with your HPLC system.

Primary Cause 1: Secondary Silanol Interactions

  • The "Why": Standard silica-based reversed-phase columns (e.g., C18) have residual silanol groups (Si-OH) on their surface.[5] At mobile phase pH levels above approximately 3-4, these silanol groups can become deprotonated (Si-O⁻), creating active sites for strong ionic interactions with acidic analytes like this compound.[4][6] This secondary retention mechanism causes a portion of the analyte molecules to lag behind the main peak, resulting in a tail.[4][7][8]

  • Step-by-Step Troubleshooting Protocol:

    • Adjust Mobile Phase pH: The most effective solution is to suppress the ionization of the silanol groups.[4][8]

      • Action: Lower the pH of the aqueous portion of your mobile phase to a range of 2.5 - 3.0 using an appropriate buffer or acid modifier (e.g., 0.1% formic acid, 0.1% trifluoroacetic acid, or a 20-50 mM phosphate buffer).[8][9]

      • Rationale: At this low pH, the silanol groups are fully protonated (Si-OH), neutralizing their negative charge and eliminating the secondary ionic interaction.[8] It is generally recommended to work at a pH at least one unit away from the analyte's pKa.[10][11]

    • Use a Modern, End-capped Column: Not all columns are created equal.

      • Action: Switch to a high-purity silica column that has been thoroughly "end-capped."

      • Rationale: End-capping is a process where residual silanol groups are chemically bonded with a small, inert compound (like trimethylsilane) to block them from interacting with analytes.[5][12] Modern columns are designed with advanced end-capping to minimize these effects.[3]

Primary Cause 2: Column Overload

  • The "Why": Injecting too much sample mass onto the column can saturate the active sites of the stationary phase.[13][14] This leads to a non-linear relationship between the concentration in the mobile and stationary phases, often resulting in distorted peaks that can exhibit tailing.[7][14][15]

  • Step-by-Step Troubleshooting Protocol:

    • Perform a Dilution Study: This is the definitive test for mass overload.[16]

      • Action: Prepare and inject a series of dilutions of your sample (e.g., 1:2, 1:5, 1:10).

      • Observation: If the peak shape improves (i.e., the tailing factor decreases) upon dilution, you have confirmed mass overload.[8][16]

    • Reduce Injection Volume or Concentration:

      • Action: Lower the amount of sample injected onto the column. This can be done by either reducing the injection volume or diluting the sample stock solution.[13]

Primary Cause 3: Extra-Column Volume (Dead Volume)

  • The "Why": Peak broadening and tailing can occur outside of the column in the system's tubing, fittings, or detector cell.[17][18] This "dead volume" refers to any space where the mobile phase flow is not uniform, allowing the analyte band to diffuse and spread out.[19] This effect is more pronounced for early-eluting peaks.[8]

  • Step-by-Step Troubleshooting Protocol:

    • Inspect and Optimize Connections:

      • Action: Ensure all tubing connections, especially between the injector, column, and detector, are made with zero-dead-volume (ZDV) fittings and are properly seated.[17] Check that the tubing ferrule is not over-tightened or crushed.

    • Minimize Tubing Length and Diameter:

      • Action: Use the shortest possible length of connecting tubing with the smallest internal diameter (e.g., 0.005 inches or ~125 µm) that is practical for your system's backpressure limits.[3]

    • Check for Column Void:

      • Action: A void or channel at the head of the column, caused by degradation of the packed bed, can create significant tailing.[8] Try reversing the column and flushing it with a strong solvent. If the problem persists, the column may need to be replaced.[9]

Peak Fronting

Q: My this compound peak looks like a shark fin (it's fronting). What causes this?

A: Peak fronting is less common than tailing but typically points to a few specific issues.

  • The "Why": The most common cause of fronting is mass overload, where the concentration of the analyte is so high that it exceeds the linear capacity of the stationary phase.[7][16] Another cause can be injecting the sample in a solvent that is significantly stronger than the mobile phase.

  • Step-by-Step Troubleshooting Protocol:

    • Confirm and Correct Overload:

      • Action: As with tailing, perform a dilution study.[16] Fronting due to mass overload will typically resolve upon sample dilution.

    • Match Sample Solvent to Mobile Phase:

      • Action: Whenever possible, dissolve and inject your sample in the initial mobile phase.[20]

      • Rationale: If the sample is dissolved in a much stronger solvent (e.g., 100% acetonitrile) than the mobile phase (e.g., 20% acetonitrile), the analyte band will begin to spread and travel unevenly as it enters the column, leading to a distorted, fronting peak.[7][9]

Split Peaks

Q: My peak is splitting into two or has a significant shoulder. What should I investigate?

A: Split peaks can be caused by physical or chemical issues within the system.

  • The "Why": A common cause is a disruption in the column's packed bed, such as a partially clogged inlet frit or a void at the head of the column. This forces the sample to travel through two different paths, resulting in a split peak.[21] Chemically, it could indicate an unresolved impurity co-eluting with your main peak.

  • Step-by-Step Troubleshooting Protocol:

    • Check for Column Contamination/Blockage:

      • Action: Disconnect the column, reverse its direction, and flush it with a strong solvent (e.g., isopropanol, then your mobile phase). If this doesn't work, the inlet frit may be clogged. You can try carefully replacing the frit or, more simply, replace the column. Using a guard column is a good preventative measure.[22]

    • Ensure Sample Solvent Compatibility:

      • Action: As with fronting, ensure your sample solvent is not drastically different from your mobile phase. A mismatch can cause the sample to precipitate at the head of the column, leading to peak splitting.[20]

    • Investigate Co-elution:

      • Action: Use a photodiode array (PDA) or diode array detector (DAD) to check the peak purity across the entire peak. If the UV spectrum changes from the front to the back of the peak, it indicates a co-eluting impurity. Method optimization (e.g., changing the organic solvent ratio or pH) will be necessary to resolve the two compounds.[4]

Troubleshooting Logic Diagram

The following diagram outlines a systematic approach to diagnosing peak shape problems with this compound.

Troubleshooting_Workflow start Poor Peak Shape Observed tailing Peak Tailing (Asymmetry > 1.2) start->tailing fronting Peak Fronting (Asymmetry < 0.8) start->fronting splitting Split or Shoulder Peak start->splitting cause_silanol Cause: Secondary Silanol Interactions tailing->cause_silanol cause_overload Cause: Mass Overload tailing->cause_overload cause_deadvol Cause: Extra-Column (Dead) Volume tailing->cause_deadvol fronting->cause_overload cause_solvent Cause: Strong Sample Solvent fronting->cause_solvent splitting->cause_solvent cause_clog Cause: Column Clog or Void splitting->cause_clog cause_coelution Cause: Co-eluting Impurity splitting->cause_coelution sol_ph Solution: Lower Mobile Phase pH (e.g., pH 2.5-3.0) cause_silanol->sol_ph sol_endcap Solution: Use Modern End-capped Column cause_silanol->sol_endcap sol_dilute Solution: Dilute Sample or Reduce Injection Volume cause_overload->sol_dilute sol_fittings Solution: Check Fittings, Use Shorter/Narrower Tubing cause_deadvol->sol_fittings sol_match_solvent Solution: Dissolve Sample in Mobile Phase cause_solvent->sol_match_solvent sol_flush Solution: Backflush Column, Replace Frit/Column cause_clog->sol_flush sol_purity Solution: Check Peak Purity (DAD), Optimize Method cause_coelution->sol_purity

Caption: A flowchart for troubleshooting poor peak shape.

Frequently Asked Questions (FAQs)

Q1: What is a good starting mobile phase for analyzing this compound on a C18 column? A good starting point is an isocratic or gradient elution using a buffered aqueous mobile phase (A) and an organic modifier (B) like acetonitrile or methanol. For mobile phase A, start with water containing 0.1% formic acid to ensure a low pH (~2.7), which will prevent peak tailing from silanol interactions.[8] A typical starting condition could be 70% A and 30% B, adjusted based on the desired retention time.

Q2: How does buffer concentration affect my peak shape? Buffer concentration is important for maintaining a stable pH throughout the analysis.[10] A concentration of 10-50 mM is usually sufficient.[6][9] Insufficient buffer capacity can lead to pH shifts when the sample is introduced, causing peak broadening or tailing, especially if the sample itself has a different pH.[6]

Q3: Can my sample preparation affect peak shape? Absolutely. If your sample matrix is complex, it can introduce interfering compounds that co-elute or slowly wash off the column, contributing to poor peak shape and baseline noise.[9] Furthermore, if your sample is not fully dissolved or contains particulates, it can clog the column inlet frit, leading to split peaks and high backpressure. Always filter your samples through a 0.22 or 0.45 µm filter before injection. Employing a sample clean-up procedure like Solid Phase Extraction (SPE) can also significantly improve results by removing interferences.[3][4]

Q4: My peak shape is good, but retention time is drifting. What should I check? Retention time drift is often caused by changes in the mobile phase composition, column temperature, or flow rate.[6] Ensure your mobile phase is well-mixed and degassed. Check that your pump is delivering a consistent flow rate and that the column oven (if used) is maintaining a stable temperature. Column aging can also lead to gradual shifts in retention.

Data Summary Table

The following table illustrates the expected impact of mobile phase pH on the chromatographic performance of this compound. Note that lower pH drastically improves peak symmetry.

Mobile Phase pHBuffer/ModifierExpected Retention TimeExpected Asymmetry Factor (As)Primary Interaction Mechanism
7.0 10 mM PhosphateModerate-Low> 2.0 (Severe Tailing)Hydrophobic + Strong Ionic (Silanol)
4.5 10 mM AcetateModerate~1.5 - 1.8 (Tailing)Hydrophobic + Partial Ionic (Silanol)
2.7 0.1% Formic AcidHigh1.0 - 1.2 (Symmetrical)Primarily Hydrophobic

References

  • Column Overload in PLOT Columns. (2022, June 1). LCGC International. [Link]

  • How to Avoid HPLC Column Overload. Chromatography Today. [Link]

  • Column Overload – It's Not That Simple. Separation Science. [Link]

  • Extra-Column Volume in HPLC. Element Lab Solutions. [Link]

  • What do you know about the overload for HPLC column? Biovanix Chromatography. [Link]

  • Overload in Liquid Chromatography. (2015, August 1). LCGC International. [Link]

  • Column Volume and Extra-Column Volume. Phenomenex. [Link]

  • Peak Tailing in HPLC. Element Lab Solutions. [Link]

  • Tailing Peaks in HPLC: A Practical Guide to Causes, Effects, and Solutions. uHPLCs. [Link]

  • Effects of Secondary Interactions in Size Exclusion Chromatography. Technology Networks. [Link]

  • What Causes Peak Tailing in HPLC? Chrom Tech, Inc. [Link]

  • Control pH During Method Development for Better Chromatography. Agilent. [Link]

  • Common Causes Of Peak Tailing in Chromatography. Alwsci. [Link]

  • LABTips: How to Prevent Tailing Peaks in HPLC. (2021, October 15). Labcompare. [Link]

  • How to Measure and Reduce HPLC Equipment Extra Column Volume. MAC-MOD Analytical. [Link]

  • What are C18 HPLC columns? GL Sciences. [Link]

  • HPLC Basics: Improving resolution (III): Mobile Phases : pH EFFECT ON HPLC SEPARATIONS. (2013, July 29). Advanced Chromatography Solutions. [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. [Link]

  • Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. Mastelf. [Link]

  • LC Technical Tip. Phenomenex. [Link]

  • Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. (2013, November 1). LCGC International. [Link]

  • Tips and Tricks of HPLC System Troubleshooting. Agilent. [Link]

  • This compound. PubChem. [Link]

  • This compound. Cheméo. [Link]

  • N-benzoyl-L-alanine. PubChem. [Link]

  • T1. Poor peak shape. Nacalai Tesque. [Link]

  • HPLC Troubleshooting Guide. ACE. [Link]

  • Columns for Reversed-Phase LC Separations in Highly Aqueous Mobile Phases. Restek. [Link]

  • Stationary Phase and Surface Chemistry of HPLC Columns. Hawach. [Link]

  • HPLC Troubleshooting Guide. YMC. [Link]

Sources

Technical Support Center: Navigating the Challenges of N-Benzoyl-DL-alanine Enzymatic Resolution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the enzymatic resolution of N-Benzoyl-DL-alanine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we have compiled this resource based on established protocols and field-proven insights to ensure the success of your experiments.

Troubleshooting Guide

This section addresses specific issues you may encounter during the enzymatic resolution of this compound. Each problem is followed by potential causes and actionable solutions.

Question 1: Why is the enantiomeric excess (ee%) of my L-alanine product consistently low?

Answer:

Low enantiomeric excess is a common challenge and can often be traced back to over-conversion. The enzymatic resolution of this compound is a kinetic resolution, meaning the enzyme selectively hydrolyzes one enantiomer (the L-enantiomer) at a much faster rate than the other. The theoretical maximum yield for a single enantiomer in a kinetic resolution is 50%. Pushing the reaction beyond this point will result in the enzyme starting to hydrolyze the less-reactive N-Benzoyl-D-alanine, which will decrease the enantiomeric excess of the L-alanine product.

Troubleshooting Steps:

  • Monitor Reaction Progress: It is crucial to monitor the reaction conversion over time. This can be achieved by taking aliquots at regular intervals and analyzing them using an appropriate analytical method such as chiral HPLC or GC.

  • Stop at Optimal Conversion: The highest enantiomeric excess is typically achieved at or near 50% conversion. Once this point is reached, the reaction should be promptly stopped.

  • Enzyme Specificity: While less common with well-characterized enzymes, ensure the aminoacylase you are using has high enantioselectivity for the L-enantiomer of N-Benzoyl-alanine.

Question 2: My reaction rate is significantly slower than expected, or the reaction has stalled. What could be the cause?

Answer:

A slow or stalled reaction can be attributed to several factors, primarily related to enzyme activity and reaction conditions.

Potential Causes & Solutions:

  • Suboptimal pH and Temperature: Enzymes have optimal pH and temperature ranges for their activity. For aminoacylases used in the resolution of N-acyl-DL-alanine, the optimal pH is typically around 8.0, and the optimal temperature can range from 45°C to 65°C. Deviations from these optimal conditions can significantly reduce enzyme activity.

    • Solution: Carefully prepare your buffer to the optimal pH and use a temperature-controlled water bath or incubator to maintain the optimal reaction temperature.

  • Enzyme Denaturation: Exposure to extreme pH, high temperatures, or the presence of organic solvents can cause the enzyme to denature, leading to a loss of activity.

    • Solution: Ensure that the enzyme is handled and stored correctly according to the manufacturer's instructions. Avoid introducing organic solvents unless the enzyme is known to be stable in them.

  • Presence of Inhibitors: Certain metal ions, such as Cu²⁺ and Zn²⁺, can act as inhibitors for aminoacylases. Other substances present in your reaction mixture could also have an inhibitory effect.

    • Solution: Use deionized water and high-purity reagents to prepare your reaction mixture. If you suspect the presence of inhibitors, consider purifying your substrate or using a different buffer system.

  • Insufficient Enzyme Concentration: The reaction rate is directly proportional to the enzyme concentration when the substrate is not limiting.

    • Solution: Increase the enzyme concentration in your reaction mixture. However, be mindful of the cost implications.

  • Substrate Limitation: this compound has very slight solubility in water. If the substrate is not sufficiently dissolved, its availability to the enzyme will be limited, slowing down the reaction.

    • Solution: Ensure adequate mixing to keep the substrate suspended. You may also consider using a co-solvent if your enzyme is compatible, though this can also lead to enzyme inactivation.

Question 3: I am having difficulty separating the product (L-alanine) from the unreacted substrate (N-Benzoyl-D-alanine). What is the best approach?

Answer:

The separation of the product and the unreacted substrate is a critical step in obtaining a pure enantiomer. This separation is based on the difference in their chemical properties. The enzymatic reaction hydrolyzes the N-benzoyl group from the L-enantiomer, resulting in L-alanine and benzoic acid, while the N-Benzoyl-D-alanine remains unchanged.

Separation Protocol:

  • Acidification: After the reaction, acidify the mixture. This will protonate the carboxyl group of the unreacted N-Benzoyl-D-alanine and benzoic acid, making them less soluble in the aqueous phase.

  • Extraction: Extract the acidified mixture with an organic solvent (e.g., ethyl acetate). The N-Benzoyl-D-alanine and benzoic acid will partition into the organic layer, while the L-alanine, being an amino acid, will remain in the aqueous layer.

  • Isolation of L-alanine: The L-alanine in the aqueous layer can then be isolated and purified, for example, by ion-exchange chromatography or crystallization.

  • Recovery of D-alanine: If desired, the D-alanine can be obtained by hydrolyzing the N-Benzoyl-D-alanine recovered from the organic layer, typically by refluxing with an acid like HCl.

Workflow for Enzymatic Resolution and Product Separation

cluster_reaction Enzymatic Reaction cluster_separation Separation cluster_purification Purification This compound This compound Reaction_Vessel Reaction (pH 8.0, 45-65°C) This compound->Reaction_Vessel Aminoacylase Aminoacylase Aminoacylase->Reaction_Vessel Acidification Acidification Reaction_Vessel->Acidification Stop Reaction Extraction Liquid-Liquid Extraction Acidification->Extraction Aqueous_Phase Aqueous Phase (L-alanine) Extraction->Aqueous_Phase Organic_Phase Organic Phase (N-Benzoyl-D-alanine) Extraction->Organic_Phase Purify_L Purification of L-alanine Aqueous_Phase->Purify_L Hydrolysis_D Acid Hydrolysis of N-Benzoyl-D-alanine Organic_Phase->Hydrolysis_D Purify_D Purification of D-alanine Hydrolysis_D->Purify_D

Workflow for the enzymatic resolution of this compound.

Frequently Asked Questions (FAQs)

Q1: What type of enzyme is best suited for the resolution of this compound?

A1: Aminoacylases (EC 3.5.1.14) are the most commonly used enzymes for the resolution of N-acyl-DL-amino acids, including this compound. These enzymes exhibit high stereospecificity, selectively hydrolyzing the N-acyl group from the L-enantiomer. While other enzymes like proteases and lipases can be used for the resolution of amino acid esters, aminoacylases are the enzyme of choice for N-acylated amino acids.

Q2: Is the N-benzoylation of DL-alanine a necessary step?

A2: Yes, the N-benzoylation (or more generally, N-acylation) of DL-alanine is a prerequisite for this type of enzymatic resolution. The native DL-alanine is not a substrate for aminoacylase. The N-acyl group is essential for the enzyme to recognize and act upon the substrate.

Q3: How can I monitor the progress of the reaction?

A3: Several analytical methods can be used to monitor the reaction progress and determine the enantiomeric excess. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase is a very common and reliable method. Gas Chromatography (GC) can also be used, often requiring derivatization of the amino acids to make them volatile. Liquid Chromatography-Mass Spectrometry (LC-MS) offers high sensitivity and selectivity. For a simpler, non-chiral analysis to just monitor the conversion, you could quantify the amount of L-alanine produced over time.

Q4: What is the role of Co²⁺ in the reaction?

A4: Divalent metal cations can have varying effects on aminoacylase activity. Co²⁺ has been shown to be an activator for some aminoacylases, meaning its presence can increase the rate of the enzymatic reaction. Conversely, other divalent cations like Cu²⁺ and Zn²⁺ can act as inhibitors. If you are experiencing low reaction rates, the addition of a small amount of a Co²⁺ salt (e.g., CoCl₂) to the reaction buffer may be beneficial, but the optimal concentration should be determined experimentally.

Q5: Can I use an immobilized enzyme for this resolution?

A5: Yes, using an immobilized enzyme is a highly effective strategy. Immobilization can improve the stability of the enzyme and allows for easier separation of the enzyme from the reaction mixture at the end of the reaction. This also facilitates the reuse of the enzyme, which can be a significant cost-saving measure, especially on a larger scale. Studies have shown that immobilized aminoacylase can retain high catalytic activity and be used for continuous operation over extended periods.

Data Summary

ParameterOptimal Range/ValueSource(s)
Enzyme Aminoacylase (EC 3.5.1.14)
Substrate This compound
Optimal pH ~8.0
Optimal Temperature 45-65 °C
Activator Co²⁺
Inhibitors Cu²⁺, Zn²⁺
Optimal Conversion ~50%

Experimental Protocols

Protocol 1: N-Benzoylation of DL-Alanine

This protocol is based on the general Schotten-Baumann conditions for the N-acylation of amino acids.

  • Dissolve DL-alanine: Dissolve DL-alanine in an aqueous solution of sodium hydroxide.

  • Cool the mixture: Cool the solution to 0-5 °C in an ice bath.

  • Add benzoyl chloride: Add benzoyl chloride dropwise to the reaction mixture while maintaining the temperature and stirring vigorously. The pH should be kept basic (pH 9-10) by the concurrent addition of a base solution.

  • Reaction completion: Continue stirring until the reaction is complete.

  • Precipitate the product: Acidify the solution with an appropriate acid (e.g., HCl) to precipitate the this compound.

  • Purification: Filter the crude product and recrystallize it from a suitable solvent to obtain pure this compound.

Protocol 2: Enzymatic Resolution of this compound

  • Prepare substrate solution: Prepare a solution of this compound in a buffer of optimal pH (~8.0). Gentle heating may be required to aid dissolution, but the solution should be cooled to the reaction temperature before adding the enzyme.

  • Add enzyme and activator: Add the aminoacylase to the substrate solution. If required, add the Co²⁺ activator to its optimal concentration.

  • Incubate: Incubate the reaction mixture at the optimal temperature (45-65 °C) with constant stirring.

  • Monitor progress: Periodically take samples and analyze them by chiral HPLC or another suitable method to monitor the conversion and enantiomeric excess.

  • Stop the reaction: Once the conversion reaches approximately 50%, stop the reaction, for example, by heating to denature the enzyme or by acidification.

  • Product separation: Follow the separation protocol outlined in the Troubleshooting Guide to isolate the L-alanine and the unreacted N-Benzoyl-D-alanine.

Logical Troubleshooting Flowchart

start Start problem Low ee% or Slow Reaction? start->problem check_conversion Check Conversion Rate problem->check_conversion Yes over_50 Conversion > 50%? check_conversion->over_50 stop_earlier Stop Reaction Earlier over_50->stop_earlier Yes check_conditions Check Reaction Conditions (pH, Temp) over_50->check_conditions No success Successful Resolution stop_earlier->success optimize_conditions Optimize pH and Temperature check_conditions->optimize_conditions Not Optimal check_enzyme Check Enzyme Activity/ Concentration check_conditions->check_enzyme Optimal optimize_conditions->success increase_enzyme Increase Enzyme Concentration check_enzyme->increase_enzyme Low check_inhibitors Check for Inhibitors check_enzyme->check_inhibitors Sufficient increase_enzyme->success use_pure_reagents Use High-Purity Reagents check_inhibitors->use_pure_reagents Suspected check_inhibitors->success None use_pure_reagents->success

A logical flowchart for troubleshooting common issues.

References

  • Yang, L., et al. (2007). Production and immobilization of D-aminoacylase of Alcaligenes faecalis DA1 for optical resolution of N-acyl-DL-amino acids. Applied Microbiology and Biotechnology, 74(5), 1035-1043. [Link]

  • Kallwass, S. (1999). Enzymatic resolution of amino acids via ester hydrolysis. Amino Acids, 16(3-4), 191-213. [Link]

  • Chen, J. P., et al. (2000). Preparation and properties of immobilized pig kidney aminoacylase and optical resolution of N-acyl-DL-alanine. Journal of Chemical Technology & Biotechnology, 75(6), 487-494. [Link]

  • Boross, L., et al. (1998). Studies on kinetic parameters and stability of aminoacylase in non-conventional media. Journal of Biotechnology, 66(1), 69-73. [Link]

  • Mylari, B. L., et al. (1991). Relative structure-inhibition analyses of the N-benzoyl and N-(phenylsulfonyl) amino acid aldose reductase inhibitors. Journal of Medicinal Chemistry, 34(1), 108-122. [Link]

  • PubChem. This compound. [Link]

  • Technium Science. (2025). Detection and separation methods for resolution of products of enzymatic reactions. Technium, 27, 48-62. [Link]

  • Doherty, D. G., & Popenoe, E. A. (1951). The resolution of amino acids by asymmetric enzymatic synthesis. Journal of Biological Chemistry, 189(1), 447-460. [Link]

  • Michi, K., & Tsuda, Y. (1956). Enzymatic Resolution of Racemic Amino Acids: Part V.

Scaling up the synthesis of N-Benzoyl-DL-alanine for bulk production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical guide for the bulk production of N-Benzoyl-DL-alanine. This document is designed for researchers, chemists, and production managers involved in scaling up this important synthesis. Here, we delve into the practical challenges and scientific principles underpinning the robust production of this valuable pharmaceutical intermediate.[1][2]

I. Core Synthesis Protocol: The Schotten-Baumann Reaction

The industrial synthesis of this compound is predominantly achieved through the Schotten-Baumann reaction.[3][4][5] This method involves the acylation of DL-alanine with benzoyl chloride in the presence of a base, typically sodium hydroxide.[3][5] The reaction is performed in a biphasic system, usually water and an organic solvent, to facilitate the reaction and separation of products.[6][7][8]

Underlying Principles and Rationale

The Schotten-Baumann reaction is a classic and reliable method for N-acylation.[4][9][10] The use of an aqueous base serves a dual purpose: it neutralizes the hydrochloric acid byproduct, driving the reaction equilibrium towards the product, and it deprotonates the amine group of the alanine, increasing its nucleophilicity.[9][10][11][12][13] This allows for an efficient attack on the electrophilic carbonyl carbon of the benzoyl chloride.[10][11][14]

Visualizing the Workflow

The following diagram illustrates the key stages of the scaled-up synthesis process.

Caption: Scaled-up production workflow for this compound.

Detailed Step-by-Step Protocol for Bulk Production (1 kg Scale)

Materials & Equipment:

  • DL-Alanine (CAS: 302-72-7)

  • Sodium Hydroxide (CAS: 1310-73-2)

  • Benzoyl Chloride (CAS: 98-88-4)

  • Hydrochloric Acid (concentrated)

  • Ethanol (for recrystallization)

  • Jacketed glass reactor (minimum 20 L capacity) with overhead stirrer, temperature probe, and addition funnel

  • Filtration apparatus (e.g., Nutsche filter)

  • Vacuum oven

Procedure:

  • Preparation of the Alanine Solution: In the jacketed reactor, dissolve 1.0 kg of DL-alanine in 10 L of deionized water.

  • Basification: Cool the solution to 0-5°C using a chiller. Slowly add a 40% (w/v) aqueous solution of sodium hydroxide until the pH of the solution is between 9 and 10.[5] Maintain this temperature throughout the addition.

  • Benzoylation: While vigorously stirring the cooled alanine solution, add 1.25 kg of benzoyl chloride dropwise via the addition funnel over a period of 2-3 hours.[15] Monitor the temperature and ensure it does not exceed 10°C. Concurrently, add the 40% sodium hydroxide solution to maintain the pH between 9 and 10.[5]

  • Reaction Completion: After the addition of benzoyl chloride is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for an additional 2 hours.

  • Product Precipitation: Cool the reaction mixture back down to 0-5°C. Slowly add concentrated hydrochloric acid until the pH of the solution is approximately 2.[15] A white precipitate of this compound will form.

  • Isolation: Collect the precipitate by filtration. Wash the filter cake thoroughly with cold deionized water until the washings are neutral to pH paper.

  • Drying: Dry the product in a vacuum oven at 60-70°C until a constant weight is achieved.

  • Purification (Recrystallization): For higher purity, dissolve the crude product in a minimal amount of hot ethanol. Add hot water until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation. Filter the purified crystals, wash with a small amount of cold ethanol-water mixture, and dry under vacuum.[3]

Quantitative Data Summary
ReagentMolar Mass ( g/mol )Amount (kg)MolesMolar Ratio
DL-Alanine89.091.0011.221.0
Benzoyl Chloride140.571.258.89~0.8
Sodium Hydroxide40.00As required--
Product
This compound193.20~1.5 - 1.7--

Note: The molar ratio of benzoyl chloride is kept slightly lower to minimize unreacted starting material and simplify purification. The expected yield of crude product is typically in the range of 80-90%.

II. Troubleshooting Guide

This section addresses common issues encountered during the scale-up of this compound synthesis.

Low Product Yield

Q1: My final yield is significantly lower than expected. What are the potential causes?

A1: Several factors can contribute to low yields. Consider the following:

  • Incomplete Reaction:

    • Insufficient Base: The acylation of amines generates one equivalent of acid, which can neutralize the starting amine, reducing the amount of available nucleophile.[6] Ensure that enough base is added to maintain the alkaline pH throughout the reaction.[9][10][12][13]

    • Low Temperature: While low temperatures are necessary to control side reactions, excessively low temperatures can slow down the reaction rate. Ensure the reaction is allowed to proceed for a sufficient amount of time after the addition of benzoyl chloride.

  • Hydrolysis of Benzoyl Chloride: Benzoyl chloride is highly susceptible to hydrolysis in aqueous basic solutions.[6] If the addition is too slow or the mixing is inefficient, a significant portion of the benzoyl chloride may hydrolyze to benzoic acid, which will be removed during the workup.

  • Product Loss During Workup:

    • Incomplete Precipitation: Ensure the pH is sufficiently low (around 2) to fully precipitate the product.[15]

    • Washing with Incorrect Solvents: Washing with solvents in which the product has some solubility will lead to product loss. Use cold water for washing.

  • Poor Quality Reagents: Ensure the purity of your starting materials, as impurities can interfere with the reaction.[6]

Impurity Profile Issues

Q2: My final product is showing significant impurities in the analytical results (HPLC/NMR). What are the likely side products and how can I avoid them?

A2: The primary impurities are typically unreacted starting materials and byproducts from side reactions.

  • Unreacted DL-Alanine: This can be removed by thorough washing of the precipitated product with water.

  • Benzoic Acid: This is a result of the hydrolysis of benzoyl chloride.[3] To minimize its formation, ensure efficient stirring and a controlled, but not overly slow, addition of benzoyl chloride. Recrystallization is effective in removing benzoic acid.

  • Di-acylation: Although less common, under forcing conditions, the carboxyl group of alanine could potentially react. Sticking to the recommended reaction conditions will prevent this.

Physical Product Quality Issues

Q3: The isolated product is an oil or a sticky solid and is difficult to handle. What could be the cause?

A3: This is often due to the presence of impurities that depress the melting point of the product.

  • Incomplete Reaction or Hydrolysis: The presence of unreacted benzoyl chloride or benzoic acid can lead to a less crystalline product.

  • Insufficient Washing: Residual salts or other water-soluble impurities can also affect the physical form of the product. Ensure thorough washing of the filter cake.

  • Rapid Precipitation: Crashing the product out of solution by adding acid too quickly can lead to the formation of an amorphous solid instead of fine crystals. A slower, controlled acidification is recommended.

III. Frequently Asked Questions (FAQs)

Q1: What is the detailed mechanism of the Schotten-Baumann reaction for this synthesis?

A1: The reaction proceeds via a nucleophilic acyl substitution mechanism.[16]

  • Deprotonation: The hydroxide ions from the sodium hydroxide deprotonate the amino group of DL-alanine, making it a more potent nucleophile.

  • Nucleophilic Attack: The deprotonated amino group attacks the electrophilic carbonyl carbon of the benzoyl chloride, forming a tetrahedral intermediate.[10][11][14]

  • Leaving Group Departure: The tetrahedral intermediate collapses, and the chloride ion, a good leaving group, is expelled.[11]

  • Protonation: The resulting this compound is protonated by water to yield the final product.

Caption: Simplified mechanism of the Schotten-Baumann reaction.

Q2: What are the critical safety precautions to consider when scaling up this synthesis?

A2: Safety is paramount. Key considerations include:

  • Benzoyl Chloride: This is a corrosive and lachrymatory substance.[17][18][19] Handle it in a well-ventilated area, preferably a fume hood, and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[17][18][20][21] An eyewash station and safety shower should be readily accessible.[17][18]

  • Sodium Hydroxide: This is a strong base and can cause severe burns.[11] Handle with care and wear appropriate PPE.

  • Exothermic Reaction: The reaction is exothermic. The controlled addition of benzoyl chloride and efficient cooling are crucial to prevent a runaway reaction.

  • Pressure Build-up: The reaction generates HCl gas, which is neutralized by the base. However, ensure the reactor is not sealed to avoid pressure build-up.

Q3: What analytical techniques are recommended for in-process control and final product release?

A3: A combination of techniques is recommended for comprehensive quality control:

  • Thin-Layer Chromatography (TLC): Useful for monitoring the progress of the reaction.

  • High-Performance Liquid Chromatography (HPLC): The primary technique for determining the purity of the final product and quantifying any impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the structure of the this compound.[3]

  • Fourier-Transform Infrared Spectroscopy (FTIR): Confirms the presence of key functional groups, such as the amide and carboxylic acid.[3]

  • Melting Point: A sharp melting point is a good indicator of purity.

IV. References

  • Benchchem. This compound | High-Purity Reagent. Available from:

  • Royal Society of Chemistry. (2023). Multi-objective Bayesian optimisation using q-noisy expected hypervolume improvement (qNEHVI) for the Schotten–Baumann reaction. Reaction Chemistry & Engineering. Available from:

  • Vulcanchem. N-Benzoyl-L-alanine - 2198-64-3. Available from:

  • Organic Chemistry Portal. Schotten-Baumann Reaction. Available from:

  • Benchchem. Common pitfalls in the synthesis of N-acyl amino acids. Available from:

  • PrepChem.com. Synthesis of N-benzoyl L-alanine. Available from:

  • W., P. S. (2023, March 23). The Schotten-Baumann Reaction: A Versatile Method for Amide Synthesis. Chemisfy. Available from:

  • Nvpubhouse Library. (2025). Optimization Of Reaction Conditions And Yield Enhancement In The Synthesis Of New Amide Compounds From 2-Hydroxybenzoic And 2. American Journal of Applied Science and Technology. Available from:

  • Benchchem. optimizing N-acylation of 3-aminoacetanilide reaction conditions. Available from:

  • University of Georgia Office of Research. (n.d.). Benzoylchloride-100-44-7.doc. UGA. Available from:

  • Vedantu. (n.d.). Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples. Available from:

  • Testbook. (n.d.). Schotten Baumann Reaction: Definition, Procedure, Mechanism, Uses. Available from:

  • Grokipedia. (n.d.). Schotten–Baumann reaction. Available from:

  • BYJU'S. (2019, November 17). Schotten Baumann Reaction. Available from:

  • Carl ROTH. (n.d.). Safety Data Sheet: Benzoyl chloride. Available from:

  • Fisher Scientific. (n.d.). Material Safety Data Sheet: Benzoyl Chloride. Available from:

  • Chemistry Notes. (2023, August 23). Schotten Baumann Reaction: Introduction, mechanism, procedure. Available from:

  • Physics Wallah. (n.d.). Reaction Mechanism of Schotten Baumann Reaction. Available from:

  • Cheméo. (n.d.). This compound. Available from:

  • International Labour Organization. (n.d.). ICSC 1015 - BENZOYL CHLORIDE. Available from:

  • SciELO México. (2018). Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity. Journal of the Mexican Chemical Society. Available from:

  • Amanote Research. (n.d.). (PDF) Purification and Properties of N-Benzoyl-L-Alanine. Available from:

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Available from:

  • ChemicalBook. (2025). This compound (CAS 1205-02-3). Available from:

  • DAICEL Chiral Application Search. (n.d.). This compound. Available from:

  • New Jersey Department of Health. (n.d.). Benzoyl chloride - Hazardous Substance Fact Sheet. Available from:

  • ChemicalBook. (n.d.). This compound(1205-02-3) 1H NMR spectrum. Available from:

  • MDPI. (2022). Research Progress in the Synthesis of N-Acyl Amino Acid Surfactants: A Review. Molecules. Available from:

  • National Center for Biotechnology Information. (n.d.). N-benzoyl-L-alanine. PubChem. Available from:

  • Fisher Scientific. (n.d.). This compound, 97+%. Available from:

  • Google Patents. (n.d.). US10562879B2 - Method for preparing thienyl alanine having optical activity. Available from:

  • PubMed. (2020). N-acylation of L-amino acids in aqueous media: Evaluation of the catalytic performances of Streptomyces ambofaciens aminoacylases. Enzyme and Microbial Technology. Available from:

  • PubMed Central. (2019). N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. International Journal of Molecular Sciences. Available from:

  • Organic Syntheses. (n.d.). dl-ALANINE. Available from:

Sources

Technical Support Center: Method Development for Quantifying N-Benzoyl-DL-alanine in Complex Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the quantitative analysis of N-Benzoyl-DL-alanine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to ensure the development of robust and reliable analytical methods. As this is a racemic mixture, particular attention is given to chiral separation techniques.

Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the method development for this compound quantification.

Q1: What is the most suitable analytical technique for quantifying this compound in complex mixtures?

For the quantification of this compound, High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a common and robust choice due to the presence of a chromophore in the benzoyl group.[1] For higher sensitivity and selectivity, especially in complex matrices like plasma, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method. Given that this compound is a racemic mixture, employing a chiral stationary phase (CSP) is essential for the separation and quantification of the individual D- and L-enantiomers.[2]

Q2: How do I choose the right chiral stationary phase (CSP) for separating the enantiomers of this compound?

The selection of the appropriate CSP is critical for successful chiral separation. Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are versatile and often a good starting point. Macrocyclic glycopeptide-based CSPs, such as those based on teicoplanin, have also shown excellent selectivity for N-derivatized amino acids.[2][3] The choice will depend on the specific mobile phase conditions and the complexity of the sample matrix. Screening a small library of chiral columns with different selectivities is a highly recommended approach.

Q3: What are the key considerations for sample preparation when analyzing this compound in biological matrices like plasma or urine?

Sample preparation is a critical step to remove interferences and prevent contamination of the analytical column.[4] The primary goals are to precipitate proteins, remove phospholipids, and extract the analyte of interest. Common techniques include:

  • Protein Precipitation (PPT): Often performed with cold acetonitrile or methanol. While simple, it may not remove all matrix components.

  • Liquid-Liquid Extraction (LLE): Aims to partition the analyte into an immiscible organic solvent, leaving interfering substances in the aqueous phase.

  • Solid-Phase Extraction (SPE): Offers a more selective and cleaner extraction. For this compound, which is an acidic compound, an anion-exchange or a mixed-mode sorbent can be effective.[5][6]

Q4: What are "matrix effects" and how can they impact my LC-MS/MS analysis?

Matrix effects are the alteration of ionization efficiency of the target analyte due to the presence of co-eluting compounds from the sample matrix.[7][8] This can lead to either ion suppression or enhancement, resulting in inaccurate quantification.[9][10] Phospholipids are a major cause of matrix effects in plasma samples.[11] To mitigate matrix effects, it is crucial to have an efficient sample preparation method and to use a stable isotope-labeled internal standard.

Q5: My peak shapes are poor (e.g., broad, tailing). What are the likely causes?

Poor peak shape can be caused by several factors:

  • Secondary interactions: The analyte may interact with active sites on the column packing material. Adding a small amount of an acidic modifier (e.g., formic acid, acetic acid) or a basic modifier to the mobile phase can improve peak shape.

  • Column overload: Injecting too much sample can lead to peak distortion. Try diluting the sample or reducing the injection volume.[12]

  • Inappropriate mobile phase pH: The pH of the mobile phase can affect the ionization state of this compound and influence its interaction with the stationary phase.

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during the analysis of this compound.

Symptom Potential Cause(s) Suggested Solution(s)
Poor Resolution of Enantiomers Inappropriate chiral stationary phase (CSP).Screen different types of CSPs (e.g., polysaccharide-based, macrocyclic glycopeptide-based).
Suboptimal mobile phase composition.Systematically vary the mobile phase composition (e.g., organic modifier, additives).[13]
Column temperature is not optimized.Evaluate the effect of different column temperatures. Lower temperatures often improve resolution but may increase backpressure.[12]
Low Analyte Recovery Inefficient sample extraction.Optimize the sample preparation method (e.g., change SPE sorbent, adjust LLE solvent pH).[5]
Analyte degradation.Ensure sample stability by keeping samples cold and minimizing processing time.
Incomplete elution from the SPE cartridge.Increase the elution solvent strength or volume.[6]
Inconsistent Retention Times Inadequate column equilibration.Ensure the column is fully equilibrated with the mobile phase before each injection, especially when running a gradient.[12]
Fluctuations in column temperature.Use a column oven to maintain a stable temperature.
Changes in mobile phase composition.Prepare fresh mobile phase daily and keep solvent reservoirs capped to prevent evaporation.
High Background or Ghost Peaks Contaminated mobile phase or solvents.Use high-purity solvents and reagents. Filter the mobile phase.[3]
Carryover from previous injections.Implement a robust needle wash protocol in the autosampler.
Contamination from the sample preparation process.Use clean glassware and high-quality extraction cartridges or solvents.
Matrix Effects (Ion Suppression/Enhancement) in LC-MS/MS Co-elution of matrix components.Improve chromatographic separation to resolve the analyte from interfering compounds.[7]
Inefficient removal of phospholipids or salts during sample prep.Optimize the sample preparation method to specifically target the removal of these interferences.[10][11]
Use of a stable isotope-labeled internal standard.This is the most effective way to compensate for matrix effects.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of this compound from Human Plasma

This protocol provides a general methodology for the extraction of this compound from a plasma matrix using a mixed-mode anion exchange SPE cartridge.

Materials:

  • Mixed-mode anion exchange SPE cartridges (e.g., 30 mg/1 mL)

  • Human plasma

  • This compound standard

  • Internal Standard (IS) working solution (e.g., stable isotope-labeled this compound)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ammonium hydroxide (LC-MS grade)

  • Deionized water

Procedure:

  • Sample Pre-treatment:

    • To 100 µL of plasma, add 10 µL of the IS working solution.

    • Add 200 µL of 2% formic acid in water and vortex for 30 seconds.

    • Centrifuge at 10,000 x g for 5 minutes to precipitate proteins.

  • SPE Cartridge Conditioning:

    • Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

  • Sample Loading:

    • Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of 2% formic acid in water.

    • Wash the cartridge with 1 mL of methanol.

  • Elution:

    • Elute the analyte and IS with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • Analysis:

    • Inject an appropriate volume (e.g., 5 µL) into the LC-MS/MS system.

Protocol 2: Chiral HPLC-UV Method for this compound

This protocol outlines a starting point for the chiral separation of this compound.

Instrumentation:

  • HPLC system with a UV detector

  • Chiral column (e.g., Daicel CHIRALPAK® ZWIX(+), 3 x 150 mm, 3 µm)

Chromatographic Conditions:

  • Mobile Phase: 25mM acetic acid in methanol/water = 98/2 (v/v)[11]

  • Flow Rate: 0.5 mL/min[11]

  • Column Temperature: 25°C[11]

  • Detection Wavelength: 230 nm[11]

  • Injection Volume: 1.5 µL[11]

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sample Plasma Sample add_is Add Internal Standard sample->add_is precipitate Protein Precipitation add_is->precipitate spe Solid-Phase Extraction precipitate->spe evaporate Evaporation spe->evaporate reconstitute Reconstitution evaporate->reconstitute hplc Chiral HPLC reconstitute->hplc ms MS/MS Detection hplc->ms integrate Peak Integration ms->integrate quantify Quantification integrate->quantify report report quantify->report Final Report troubleshooting_logic cluster_resolution Poor Resolution cluster_recovery Low Recovery cluster_peaks Poor Peak Shape start Problem Observed res_csp Change CSP start->res_csp Resolution Issue rec_spe Optimize SPE start->rec_spe Recovery Issue peak_ph Adjust pH start->peak_ph Peak Shape Issue res_mp Optimize Mobile Phase res_csp->res_mp res_temp Adjust Temperature res_mp->res_temp solution solution res_temp->solution Problem Solved rec_lle Optimize LLE rec_spe->rec_lle rec_elution Check Elution rec_lle->rec_elution rec_elution->solution Problem Solved peak_overload Reduce Load peak_ph->peak_overload peak_modifier Add Modifier peak_overload->peak_modifier peak_modifier->solution Problem Solved

Sources

Validation & Comparative

A Comparative Guide to N-Benzoyl-DL-alanine and N-Acetyl-DL-alanine as Enzyme Substrates

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of biocatalysis and chiral resolution, the selection of an appropriate substrate is paramount to the efficiency and economic viability of the process. This guide provides an in-depth, objective comparison of two common substrates for the enzymatic resolution of DL-alanine: N-Benzoyl-DL-alanine and N-Acetyl-DL-alanine. By examining their physicochemical properties, performance in enzymatic reactions supported by experimental data, and practical considerations such as cost-effectiveness, this document aims to equip researchers with the necessary information to make informed decisions for their specific applications.

Introduction: The Critical Role of N-Acyl-DL-Amino Acids in Chiral Resolution

The production of enantiomerically pure amino acids is a cornerstone of the pharmaceutical and fine chemical industries. Enzymatic resolution of racemic mixtures of N-acyl-DL-amino acids, utilizing the stereoselectivity of enzymes like aminoacylases, is a widely adopted and environmentally benign method. The enzyme, typically an aminoacylase I (EC 3.5.1.14), selectively hydrolyzes the N-acyl group from the L-enantiomer, leaving the unreacted N-acyl-D-amino acid. This allows for the separation of the L-amino acid from the D-enantiomer derivative.

The choice of the N-acyl protecting group significantly influences the substrate's interaction with the enzyme's active site, thereby affecting the reaction kinetics and overall efficiency of the resolution process. Here, we compare the benzoyl and acetyl groups as N-acyl moieties for DL-alanine.

Physicochemical Properties: A Tale of Two Substituents

The fundamental chemical and physical properties of a substrate dictate its behavior in a reaction medium, influencing factors such as solubility and stability. A comparison of the key physicochemical properties of this compound and N-Acetyl-DL-alanine reveals significant differences stemming from their respective acyl groups.

PropertyThis compoundN-Acetyl-DL-alanineReference(s)
Molecular Formula C₁₀H₁₁NO₃C₅H₉NO₃[1][2]
Molecular Weight 193.20 g/mol 131.13 g/mol [1][2]
Appearance White crystalline solidWhite crystalline powder[3]
Melting Point 165-167 °C135-139 °C[3]
Water Solubility Very slightly solubleSoluble[4]
LogP (calculated) ~1.2~ -0.9[1]

The most notable distinctions lie in their molecular weight, solubility, and lipophilicity (LogP). The larger, aromatic benzoyl group imparts greater hydrophobicity to this compound, resulting in lower water solubility compared to the more polar N-Acetyl-DL-alanine.[4] This difference in solubility can have practical implications for substrate preparation and reaction engineering, potentially requiring the use of co-solvents for the benzoylated substrate.

Performance as Enzyme Substrates: A Matter of Specificity and Efficiency

The ultimate measure of a substrate's utility lies in its performance in the enzymatic reaction. The efficiency of hydrolysis by aminoacylases is dependent on the enzyme's substrate specificity.

Theoretical Considerations: The Influence of the Acyl Group

Studies on the substrate specificity of porcine kidney acylase I have indicated that the catalytic efficiency of hydrolysis for N-acetyl derivatives of D,L-amino acids with unbranched side chains generally increases with the hydrophobicity of the substrate.[5] This would suggest that the more hydrophobic N-Benzoyl-L-alanine might be a better substrate for this particular enzyme. However, the same study also notes that N-acetyl derivatives of aromatic amino acids are hydrolyzed to a lesser extent, which introduces some ambiguity when considering the aromatic benzoyl group.[5]

Experimental Evidence: Insights from Enzyme Studies

Direct comparative kinetic data for the hydrolysis of N-Benzoyl-L-alanine and N-Acetyl-L-alanine by a common aminoacylase under identical conditions is scarce in recent literature. However, a study on a novel recombinant aminoacylase from Paraburkholderia monticola provided insightful, albeit contrasting, results. This particular enzyme showed a preference for long-chain acyl-amino acids and exhibited very low activity towards N-Acetyl-L-alanine and no detectable activity towards N-Benzoyl-L-alanine.[6] This highlights a crucial point: enzyme specificity is not universal, and the optimal substrate is highly dependent on the specific enzyme being used.

A foundational, albeit older, study from 1953 in the Journal of Biological Chemistry investigated the hydrolysis of various N-acyl derivatives of alanine by acylase I.[7] While not presenting kinetic constants in the modern Michaelis-Menten format, the study provides a basis for understanding the relative susceptibility of different acyl groups to enzymatic cleavage.

For the widely used porcine kidney aminoacylase I, the general consensus from historical and broader substrate specificity studies suggests that while hydrophobicity of the acyl group can enhance binding, steric hindrance from bulky groups can negatively impact catalysis. The smaller acetyl group of N-Acetyl-L-alanine may allow for more facile access to the enzyme's active site compared to the bulkier benzoyl group.

Experimental Protocols: A Framework for Comparison

To facilitate a direct and objective comparison in a laboratory setting, the following experimental workflow is proposed.

Enzymatic Resolution Assay

This protocol outlines a typical procedure for the enzymatic resolution of both this compound and N-Acetyl-DL-alanine.

Materials:

  • This compound

  • N-Acetyl-DL-alanine

  • Porcine Kidney Acylase I (or other desired aminoacylase)

  • Sodium phosphate buffer (e.g., 0.1 M, pH 7.5)

  • Cobalt (II) chloride solution (activator)

  • Hydrochloric acid (for pH adjustment and termination)

  • Ninhydrin reagent (for quantification of liberated L-alanine)

  • Spectrophotometer

Procedure:

  • Substrate Preparation: Prepare stock solutions of this compound and N-Acetyl-DL-alanine in the sodium phosphate buffer. Gentle heating or the addition of a minimal amount of a co-solvent may be necessary to fully dissolve this compound.

  • Enzyme Activation: Prepare the enzyme solution in the same buffer containing an optimal concentration of CoCl₂ (typically around 0.5 mM).

  • Reaction Initiation: In separate reaction vessels, combine the substrate solution and the activated enzyme solution to initiate the reaction. Maintain a constant temperature (e.g., 37°C) and pH.

  • Sampling: At regular time intervals, withdraw aliquots from the reaction mixture.

  • Reaction Termination: Immediately stop the reaction in the aliquots by adding a strong acid, such as HCl, to denature the enzyme.

  • Quantification of L-alanine: Determine the concentration of the liberated L-alanine in each terminated aliquot using a suitable analytical method, such as the ninhydrin colorimetric assay.

  • Data Analysis: Plot the concentration of L-alanine produced over time to determine the initial reaction velocity. By varying the initial substrate concentration, Michaelis-Menten kinetics (Km and Vmax) can be determined for each substrate.

Enzymatic_Resolution_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Substrate Prepare Substrate Solutions (this compound & N-Acetyl-DL-alanine) Incubation Incubate Substrate & Enzyme (Constant T & pH) Substrate->Incubation Enzyme Prepare Activated Enzyme Solution Enzyme->Incubation Sampling Take Aliquots at Time Intervals Incubation->Sampling Termination Terminate Reaction (e.g., with Acid) Sampling->Termination Quantification Quantify Liberated L-Alanine (e.g., Ninhydrin Assay) Termination->Quantification Kinetics Determine Kinetic Parameters (Km, Vmax) Quantification->Kinetics

Caption: Workflow for the comparative enzymatic resolution of N-acyl-DL-alanines.

Practical Considerations: Cost and Accessibility

For large-scale applications, the cost and availability of the starting materials are critical factors. A survey of various chemical suppliers indicates that N-Acetyl-DL-alanine is generally more readily available and cost-effective than this compound.

  • N-Acetyl-DL-alanine: Prices can range from approximately $10 for 5 grams to $18 for 25 grams from common suppliers.[8]

  • This compound: Pricing is typically higher, with one supplier listing 10 grams for around $38.65.[5] Another source indicates a price of approximately $8.80 per kilogram, which may be more reflective of bulk pricing.[9]

The synthesis of N-Acetyl-DL-alanine is a straightforward acetylation of DL-alanine using acetic anhydride. The synthesis of this compound involves the reaction of DL-alanine with benzoyl chloride, a more hazardous and expensive reagent.

Conclusion: Selecting the Optimal Substrate

The choice between this compound and N-Acetyl-DL-alanine as a substrate for enzymatic resolution is not straightforward and depends on several factors, most notably the specific aminoacylase employed.

  • N-Acetyl-DL-alanine stands out for its higher water solubility, lower cost, and simpler synthesis . For many commonly used aminoacylases, it is a proven and effective substrate.

  • This compound , with its greater hydrophobicity , may be a superior substrate for certain aminoacylases that have a preference for more nonpolar acyl groups. However, its lower solubility and higher cost are significant drawbacks.

Recommendation for Researchers:

For initial screening and process development with common aminoacylases, N-Acetyl-DL-alanine is the recommended starting point due to its practical advantages. If the enzymatic activity with the acetylated substrate is suboptimal, and there is reason to believe that the target enzyme favors more hydrophobic substrates, then this compound should be considered as an alternative. A direct comparative kinetic analysis, as outlined in the experimental protocol, is the most definitive way to determine the optimal substrate for a specific enzymatic system.

The following diagram illustrates the decision-making process for substrate selection:

Substrate_Selection_Logic Start Start: Substrate Selection for Enzymatic Resolution of DL-Alanine Initial_Choice Initial Substrate Choice: N-Acetyl-DL-alanine (Cost-effective, Soluble) Start->Initial_Choice Perform_Assay Perform Enzymatic Resolution Assay Initial_Choice->Perform_Assay Compare_Kinetics Perform Comparative Kinetic Analysis Initial_Choice->Compare_Kinetics Direct Comparison Evaluate_Performance Evaluate Performance: (Conversion, Rate, Enantioselectivity) Perform_Assay->Evaluate_Performance Optimal Performance is Optimal Evaluate_Performance->Optimal Yes Suboptimal Performance is Suboptimal Evaluate_Performance->Suboptimal No Consider_Alternative Consider Alternative Substrate: This compound (More Hydrophobic) Suboptimal->Consider_Alternative Consider_Alternative->Compare_Kinetics Select_Best Select Substrate with Superior Kinetics Compare_Kinetics->Select_Best

Caption: Decision logic for selecting between N-Acetyl- and this compound.

By carefully considering the interplay between enzyme specificity, substrate properties, and practical constraints, researchers can optimize their enzymatic resolution processes for the efficient production of valuable chiral amino acids.

References

  • [Substrate specificity of acylase I from pig kidney]. PubMed. Available at: [Link]

  • Haeger, A., et al. (2024). Novel recombinant aminoacylase from Paraburkholderia monticola capable of N-acyl-amino acid synthesis. PMC. Available at: [Link]

  • Benzoyl-DL-alanine. ChemBK. Available at: [Link]

  • N-Benzoyl-L-alanine. PubChem. Available at: [Link]

  • N-acetylamino acid utilization by kidney aminoacylase-1. PubMed. Available at: [Link]

  • This compound. PubChem. Available at: [Link]

  • Studies on the specificity of acetylaminoacyl-peptide hydrolase. PMC. Available at: [Link]

  • Substrate specificity. Taylor & Francis. Available at: [Link]

  • Expansion of the Substrate Specificity of Porcine Kidney D-Amino Acid Oxidase for S-Stereoselective Oxidation of 4-Cl-Benzhydrylamine. PMC. Available at: [Link]

  • Kinetic resolution of unnatural and rarely occurring amino acids: enantioselective hydrolysis of N-acyl amino acids catalyzed by acylase I. Journal of the American Chemical Society. Available at: [Link]

  • Aminoacylase. Taylor & Francis. Available at: [Link]

  • Acylase I-catalyzed deacetylation of N-acetyl-L-cysteine and S-alkyl-N-acetyl-L-cysteines. PubMed. Available at: [Link]

  • N-Acetyl-DL-alanine. PubChem. Available at: [Link]

  • Enzymatic synthesis of N-acyl-L-amino acids in a glycerol-water system using acylase I from pig kidney. ResearchGate. Available at: [Link]

  • Hydrolysis of N-acyl derivatives of alanine and phenylalanine by acylase I and carboxypeptidase. PubMed. Available at: [Link]

Sources

A Comparative Guide to the Biological Activities of N-Benzoyl-DL-alanine and Its Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Chirality in Biological Systems

In the realm of molecular biology and pharmacology, the three-dimensional arrangement of atoms within a molecule, known as stereochemistry, is of paramount importance. Chiral molecules, which exist as non-superimposable mirror images called enantiomers, often exhibit markedly different biological activities. This is because the molecular targets in biological systems, such as enzymes and receptors, are themselves chiral and can therefore differentiate between enantiomers, much like a hand fits into a specific glove.

N-Benzoyl-DL-alanine is a racemic mixture, meaning it contains equal amounts of its two enantiomers: N-Benzoyl-L-alanine and N-Benzoyl-D-alanine. While the racemic mixture is a useful starting point for research and synthesis, a deeper understanding of the distinct biological roles of each enantiomer is crucial for researchers, scientists, and drug development professionals. This guide provides an in-depth technical comparison of this compound and its L- and D-enantiomers, supported by experimental data and detailed protocols, to elucidate their differential performance in biological assays.

Comparative Biological Activities: A Tale of Two Enantiomers

The biological activity of N-Benzoyl-alanine is a clear example of stereoselectivity, where the L- and D-enantiomers display distinct and separate functions. The L-enantiomer is primarily recognized as a substrate for specific enzymes, while the D-enantiomer is hypothesized to act as an antimicrobial agent by targeting bacterial cell wall synthesis.

Enzymatic Hydrolysis: The L-Enantiomer as a Substrate

A key differentiator between the enantiomers is their interaction with certain enzymes. For instance, the fungus Beauveria bassiana produces an L-specific α-amino acid benzamidase that selectively hydrolyzes N-Benzoyl-L-alanine, leaving the D-enantiomer intact. This enzymatic resolution is a powerful demonstration of the stereospecificity of biological systems.

Time (hours)N-Benzoyl-L-alanine Remaining (%)N-Benzoyl-D-alanine Remaining (%)
0100100
12~60100
24~20100
36<5100
480100

Data extrapolated from the time course of hydrolysis of DL-N-benzoylalanine by B. bassiana.

This selective enzymatic activity highlights the potential for using the racemic mixture in biotransformation processes to produce enantiomerically pure N-Benzoyl-D-alanine.

Antimicrobial Activity: The D-Enantiomer as a Potential Inhibitor

While direct comparative data on the antimicrobial activity of the individual enantiomers of N-Benzoyl-alanine is still emerging, there is a strong scientific basis to hypothesize that the D-enantiomer possesses antibacterial properties. This is rooted in the essential role of D-alanine in the synthesis of the bacterial cell wall.

Bacteria utilize D-alanine in the pentapeptide chains of their peptidoglycan cell walls, a structure absent in humans, making it an excellent target for antibiotics.[1][2][3] Enzymes such as alanine racemase (which converts L-alanine to D-alanine) and D-alanine-D-alanine ligase are crucial for providing the D-alanine building blocks.[1][3] The antibiotic D-cycloserine, a structural analog of D-alanine, effectively inhibits these enzymes.[1]

Given its structural similarity to D-alanine, N-Benzoyl-D-alanine is a compelling candidate for a similar mechanism of action. It is plausible that it acts as a competitive inhibitor of alanine racemase and/or D-alanine-D-alanine ligase, thereby disrupting bacterial cell wall synthesis and leading to cell death.

Studies on related compounds, such as benzoylthiourea α-alanine, have shown antibacterial activity against both Gram-positive and Gram-negative bacteria, lending support to the potential of N-benzoyl-alanine derivatives as antimicrobials.[1]

Mechanisms of Action: A Visual Depiction

To better understand the distinct biological roles of the N-Benzoyl-alanine enantiomers, the following diagrams illustrate their primary known and proposed mechanisms of action.

Enzymatic Hydrolysis of N-Benzoyl-L-alanine

EnzymaticHydrolysis cluster_0 Fungal Cell (Beauveria bassiana) cluster_1 Extracellular Environment N-Benzoyl-L-alanine N-Benzoyl-L-alanine L-specific amidase L-specific amidase N-Benzoyl-L-alanine->L-specific amidase Substrate L-Alanine L-Alanine L-specific amidase->L-Alanine Product 1 Benzoic Acid Benzoic Acid L-specific amidase->Benzoic Acid Product 2 N-Benzoyl-D-alanine N-Benzoyl-D-alanine (unaffected)

Caption: Stereoselective hydrolysis of N-Benzoyl-L-alanine.

Proposed Antibacterial Mechanism of N-Benzoyl-D-alanine

BacterialCellWallInhibition cluster_0 Bacterial Cytoplasm cluster_1 Peptidoglycan Synthesis L-Alanine L-Alanine Alanine Racemase Alanine Racemase L-Alanine->Alanine Racemase Substrate D-Alanine D-Alanine Alanine Racemase->D-Alanine D-Ala-D-Ala Ligase D-Ala-D-Ala Ligase D-Alanine->D-Ala-D-Ala Ligase Substrate D-Ala-D-Ala D-Ala-D-Ala D-Ala-D-Ala Ligase->D-Ala-D-Ala Cell Wall Cell Wall D-Ala-D-Ala->Cell Wall Incorporation N-Benzoyl-D-alanine N-Benzoyl-D-alanine N-Benzoyl-D-alanine->Alanine Racemase Inhibition N-Benzoyl-D-alanine->D-Ala-D-Ala Ligase Inhibition

Caption: Proposed inhibition of bacterial cell wall synthesis.

Experimental Protocols: A Guide for Researchers

To facilitate further research in this area, we provide detailed, step-by-step methodologies for key biological assays.

Protocol 1: Enzymatic Hydrolysis of this compound

This protocol is designed to assess the stereoselective hydrolysis of this compound by an L-specific amidase.

Materials:

  • This compound

  • Phosphate buffer (pH 7.5)

  • L-specific α-amino acid benzamidase (e.g., from Beauveria bassiana or a commercially available equivalent)

  • High-Performance Liquid Chromatography (HPLC) system with a chiral column

Procedure:

  • Substrate Preparation: Prepare a stock solution of this compound in the phosphate buffer.

  • Enzyme Reaction:

    • In a reaction vessel, combine the this compound stock solution and the phosphate buffer.

    • Initiate the reaction by adding the L-specific amidase.

    • Incubate the reaction mixture at the optimal temperature for the enzyme (typically 30-37°C) with gentle agitation.

  • Time-Course Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw aliquots of the reaction mixture.

  • Reaction Quenching: Immediately stop the enzymatic reaction in the aliquots by adding a quenching solution (e.g., 1 M HCl) or by heat inactivation.

  • HPLC Analysis:

    • Analyze the quenched samples by HPLC using a chiral column capable of separating N-Benzoyl-L-alanine and N-Benzoyl-D-alanine.

    • Quantify the concentration of each enantiomer at each time point by integrating the peak areas and comparing them to a standard curve.

  • Data Analysis: Plot the concentration of each enantiomer as a function of time to determine the rate of hydrolysis of the L-enantiomer and the stability of the D-enantiomer.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method to determine the MIC of N-Benzoyl-D-alanine against a target bacterial strain.[4][5][6][7]

Materials:

  • N-Benzoyl-D-alanine

  • Bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

Procedure:

  • Inoculum Preparation:

    • From a fresh agar plate, suspend several colonies of the test bacterium in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Compound Preparation and Serial Dilution:

    • Prepare a stock solution of N-Benzoyl-D-alanine in a suitable solvent (e.g., DMSO) and then dilute it in CAMHB.

    • In a 96-well plate, perform two-fold serial dilutions of the N-Benzoyl-D-alanine solution in CAMHB to obtain a range of concentrations.

  • Inoculation: Add the prepared bacterial inoculum to each well containing the serially diluted compound. Include a positive control (bacteria in broth without the compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of N-Benzoyl-D-alanine that completely inhibits visible bacterial growth (i.e., the first clear well).

Conclusion and Future Directions

The comparison of this compound with its L- and D-enantiomers clearly demonstrates the principle of stereoselectivity in biological systems. The L-enantiomer serves as a substrate for specific amidases, while the D-enantiomer holds promise as an antibacterial agent targeting the bacterial cell wall. The racemic mixture, therefore, represents a combination of these distinct activities.

For researchers in drug development, these findings underscore the importance of chiral separation and the individual evaluation of enantiomers. The development of N-Benzoyl-D-alanine and its derivatives as novel antibiotics warrants further investigation, including quantitative analysis of its inhibitory effects on alanine racemase and D-alanine-D-alanine ligase, and comprehensive screening against a broad panel of pathogenic bacteria. Furthermore, exploring the substrate specificity of various amidases for N-Benzoyl-L-alanine could open avenues in biocatalysis and biotechnology.

This guide provides a foundational understanding and practical protocols to stimulate further research into the fascinating and distinct biological roles of the N-Benzoyl-alanine enantiomers.

References

  • Inhibitors of cell wall synthesis. (n.d.). Retrieved from [Link]

  • Maizatul Akma Ibrahim, Atiyah Husin, Nurziana Ngah, & Nor Hafizah Zakaria. (2021). Antibacterial Activity Of Benzoyl And Halobenzoyl Thiourea Bearing Α- And Β-Alanine. Journal Clean WAS (JCleanWAS), 5(1), 35-38.
  • Fisher, J. F., Mobashery, S. (2020). Inhibitors of Bacterial Cell Wall Synthesis. In Comprehensive Natural Products III (pp. 306-335). Elsevier.
  • Kaul, M., & Tandon, R. (2021). A review on cell wall synthesis inhibitors with an emphasis on glycopeptide antibiotics. RSC Medicinal Chemistry, 12(10), 1634-1650.
  • Henrik's Lab. (2021, September 27). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration) [Video]. YouTube. [Link]

  • Baltzar, B. K. (2017, March 14). Minimal Inhibitory Concentration (MIC). protocols.io. [Link]

  • This compound | C10H11NO3 | CID 71002. (n.d.). PubChem. Retrieved from [Link]

  • N-benzoyl-L-alanine | C10H11NO3 | CID 709778. (n.d.). PubChem. Retrieved from [Link]

  • N-benzoyl-D-alanine | C10H11NO3 | CID 91514. (n.d.). PubChem. Retrieved from [Link]

  • Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test. Retrieved from [Link]

Sources

A Comparative Study of Acyl Protecting Groups for DL-Alanine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of synthetic organic chemistry, particularly in peptide synthesis and the development of chiral pharmaceuticals, the transient masking of reactive functional groups is a cornerstone of strategic molecular construction. The amino group of amino acids, being nucleophilic, necessitates protection to prevent unwanted side reactions during subsequent chemical transformations. This guide offers a comparative analysis of three common acyl protecting groups for the non-proteinogenic amino acid DL-alanine: the Acetyl (Ac), Benzoyl (Bz), and Trifluoroacetyl (TFA) groups.

This document, intended for researchers, scientists, and professionals in drug development, provides an in-depth examination of the introduction, stability, and cleavage of these protecting groups. The information presented is supported by experimental data and established protocols to aid in the rational selection of a suitable protecting group for specific synthetic applications.

Introduction to Acyl Protecting Groups for Amines

Acyl groups are a class of protecting groups that convert an amino group into a less reactive amide functionality. This transformation effectively shields the nitrogen's lone pair of electrons, thereby diminishing its nucleophilicity and basicity. The stability of the resulting amide bond is a critical factor, and it is influenced by the nature of the acyl substituent. An ideal protecting group should be easy to introduce in high yield, stable to the reaction conditions of subsequent synthetic steps, and readily removable under mild conditions that do not compromise the integrity of the target molecule.

In-Depth Profile of Acyl Protecting Groups for DL-Alanine

This section details the characteristics of the Acetyl, Benzoyl, and Trifluoroacetyl protecting groups when applied to DL-alanine.

N-Acetyl-DL-alanine (Ac-DL-Ala)

The acetyl group is one of the simplest and most common acyl protecting groups. Its small size minimizes steric hindrance in subsequent reactions.

  • Introduction: The N-acetylation of DL-alanine is typically achieved by reacting it with acetic anhydride in an acidic medium, such as acetic acid. A patented process describes the acetylation of DL-alanine with 1.2 to 1.3 molar equivalents of acetic anhydride in 4.4 to 5.0 molar equivalents of acetic acid at a temperature of 48 to 55 °C, yielding N-acetyl-DL-alanine in 78 to 83% purity after crystallization.[1]

  • Stability: The N-acetyl group is generally stable under neutral and mildly acidic or basic conditions at room temperature. However, it is susceptible to hydrolysis under more forcing conditions.

  • Deprotection: Cleavage of the N-acetyl group typically requires harsh conditions, which can be a limitation if the target molecule contains other sensitive functional groups.

    • Acidic Hydrolysis: Refluxing in the presence of a strong acid, such as concentrated hydrochloric acid, is a common method for deprotection.

    • Basic Hydrolysis: Heating with a strong base, such as sodium hydroxide or potassium hydroxide, in an aqueous alcohol solution will also cleave the amide bond.

N-Benzoyl-DL-alanine (Bz-DL-Ala)

The benzoyl group offers greater steric bulk and different electronic properties compared to the acetyl group, which can influence the reactivity and physical properties of the protected amino acid.

  • Introduction: this compound can be synthesized via the Schotten-Baumann reaction, which involves treating DL-alanine with benzoyl chloride in the presence of a base, such as sodium hydroxide, in an aqueous medium.[2] In a typical procedure, DL-alanine is dissolved in a cooled aqueous sodium hydroxide solution, and benzoyl chloride is added portion-wise while maintaining an alkaline pH.[2]

  • Stability: The N-benzoyl group is generally more stable to hydrolysis than the N-acetyl group due to the resonance stabilization provided by the phenyl ring. It is resistant to mild acidic and basic conditions.

  • Deprotection: Similar to the acetyl group, deprotection of the benzoyl group requires vigorous conditions.

    • Acidic Hydrolysis: Refluxing with concentrated hydrochloric acid is an effective method for cleavage.

    • Basic Hydrolysis: Saponification with a strong base, such as sodium hydroxide, at elevated temperatures will hydrolyze the amide bond.

N-Trifluoroacetyl-DL-alanine (TFA-DL-Ala)

The trifluoroacetyl group is a highly versatile protecting group due to its unique electronic properties conferred by the electron-withdrawing trifluoromethyl group.

  • Introduction: N-trifluoroacetylation of amino acids can be achieved using trifluoroacetic anhydride or other trifluoroacetylating agents. Conditions have been developed for the synthesis of N-trifluoroacetyl-β-alanine, which can be adapted for DL-alanine.[3]

  • Stability: The N-trifluoroacetyl group is notably more labile than the acetyl and benzoyl groups, particularly under basic conditions. The strong electron-withdrawing nature of the trifluoromethyl group makes the amide carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack.

  • Deprotection: The key advantage of the TFA group is its ease of removal under mild basic conditions, offering a degree of orthogonality with acid-labile protecting groups.

    • Basic Hydrolysis: The TFA group can be readily cleaved by treatment with dilute aqueous bases, such as sodium hydroxide or potassium carbonate, often at room temperature. Kinetic studies on the hydrolysis of N-trifluoroacetylamino acids have been conducted, providing insight into the reaction rates under various pH conditions.[4]

Comparative Data of Acyl Protecting Groups for DL-Alanine

Protecting GroupIntroduction ReagentsIntroduction ConditionsDeprotection Conditions (Acidic)Deprotection Conditions (Basic)Relative StabilityKey AdvantagesKey Disadvantages
Acetyl (Ac) Acetic anhydride, Acetic acid48-55 °CRefluxing conc. HClHeating with NaOH or KOH in aq. alcoholModerateLow cost, small sizeHarsh deprotection conditions
Benzoyl (Bz) Benzoyl chloride, NaOH(aq)0-5 °C to room temp.Refluxing conc. HClHeating with NaOHHighIncreased stabilityHarsh deprotection conditions
Trifluoroacetyl (TFA) Trifluoroacetic anhydrideMild conditionsStableMild (e.g., dilute NaOH at RT)LowMild deprotection, orthogonalityHigher cost of reagents

Experimental Protocols

Synthesis of N-Benzoyl-L-alanine[2]
  • Dissolve L-alanine (17.8 g, 0.2 mole) in 120 ml of 2N sodium hydroxide solution, cooling the mixture to 0-5 °C.

  • Add benzoyl chloride (30.0 g, 0.22 mole) and 120 ml of 2N sodium hydroxide solution in ten equal and alternate portions with vigorous shaking and continuous ice cooling, ensuring the mixture remains alkaline.

  • After the addition is complete, shake the mixture for 15 minutes at room temperature.

  • Acidify the clear solution to pH 2 with concentrated hydrochloric acid while maintaining cooling with an ice bath.

  • Collect the resulting solid precipitate of N-benzoyl-L-alanine by filtration.

General Procedure for N-Acetylation of DL-Alanine (adapted from[1])
  • Suspend DL-alanine in acetic acid.

  • Add 1.2-1.3 molar equivalents of acetic anhydride to the suspension.

  • Heat the reaction mixture to 48-55 °C and stir until the reaction is complete (monitor by TLC).

  • Evaporate the acetic acid under reduced pressure.

  • Recrystallize the crude product from water to obtain pure N-acetyl-DL-alanine.

General Procedure for N-Trifluoroacetylation of DL-Alanine
  • Dissolve DL-alanine in a suitable solvent (e.g., dichloromethane or tetrahydrofuran).

  • Add a base (e.g., triethylamine or pyridine) to the solution.

  • Cool the mixture in an ice bath and add trifluoroacetic anhydride dropwise.

  • Stir the reaction mixture at room temperature until completion (monitor by TLC).

  • Perform an aqueous workup to remove excess reagents and isolate the N-trifluoroacetyl-DL-alanine.

General Protocol for Acidic Deprotection (e.g., N-Acetyl or N-Benzoyl)
  • Dissolve the N-acyl-DL-alanine in concentrated hydrochloric acid.

  • Reflux the solution for several hours (monitor by TLC).

  • Cool the reaction mixture and neutralize with a suitable base (e.g., sodium bicarbonate).

  • Isolate the free DL-alanine, which may require further purification.

General Protocol for Basic Deprotection (e.g., N-Trifluoroacetyl)
  • Dissolve the N-trifluoroacetyl-DL-alanine in an aqueous solution of a mild base (e.g., 1M sodium carbonate).

  • Stir the solution at room temperature for a few hours (monitor by TLC).

  • Acidify the reaction mixture to protonate the liberated alanine.

  • Isolate the DL-alanine, for instance, by ion-exchange chromatography.

Visualization of Workflows

ProtectionDeprotectionWorkflow cluster_protection Protection cluster_deprotection Deprotection DL_Ala DL-Alanine Ac_reagents Acetic Anhydride, Acetic Acid DL_Ala->Ac_reagents Acetylation Bz_reagents Benzoyl Chloride, NaOH DL_Ala->Bz_reagents Benzoylation TFA_reagents Trifluoroacetic Anhydride, Base DL_Ala->TFA_reagents Trifluoroacetylation N_Ac_Ala N-Acetyl-DL-Alanine Ac_reagents->N_Ac_Ala N_Bz_Ala This compound Bz_reagents->N_Bz_Ala N_TFA_Ala N-TFA-DL-Alanine TFA_reagents->N_TFA_Ala DL_Ala_free DL-Alanine Acid_hydrolysis Conc. HCl, Reflux Acid_hydrolysis->DL_Ala_free Base_hydrolysis_harsh NaOH, Heat Base_hydrolysis_harsh->DL_Ala_free Base_hydrolysis_mild Dilute Base, RT Base_hydrolysis_mild->DL_Ala_free N_Ac_Ala_deprotect N-Acetyl-DL-Alanine N_Ac_Ala_deprotect->Acid_hydrolysis N_Ac_Ala_deprotect->Base_hydrolysis_harsh N_Bz_Ala_deprotect This compound N_Bz_Ala_deprotect->Acid_hydrolysis N_Bz_Ala_deprotect->Base_hydrolysis_harsh N_TFA_Ala_deprotect N-TFA-DL-Alanine N_TFA_Ala_deprotect->Base_hydrolysis_mild

Caption: General workflow for the protection and deprotection of DL-alanine with acyl groups.

Conclusion

The choice of an acyl protecting group for DL-alanine is a critical decision in a synthetic strategy and should be guided by the specific requirements of the subsequent reaction steps and the overall stability of the target molecule.

  • The N-acetyl group is a cost-effective and sterically unintrusive option, but its removal requires harsh conditions that may not be compatible with sensitive substrates.

  • The N-benzoyl group provides enhanced stability, which can be advantageous in multi-step syntheses, but it also necessitates vigorous deprotection methods.

  • The N-trifluoroacetyl group stands out for its lability under mild basic conditions, offering a valuable tool for orthogonal protection strategies where acid-sensitive groups are present.

By understanding the distinct characteristics of each of these acyl protecting groups, researchers can make informed decisions to optimize their synthetic routes, leading to improved yields and cleaner reaction profiles in the synthesis of complex molecules incorporating DL-alanine.

References

  • PrepChem. (n.d.). Synthesis of N-benzoyl L-alanine. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of N-benzoyl-L-alanyl-L-alanine anilide. Retrieved from [Link]

  • Snow, J. T., Finley, J. W., & Friedman, M. (1975). A kinetic study of the hydrolysis of N-acetyl dehydroalanine methyl ester. International Journal of Peptide and Protein Research, 7(6), 461-466. [Link]

  • Google Patents. (n.d.). Process for the preparation of N-acetyl-D, L-alpha-aminocarboxylic acids.
  • SciELO México. (2018). Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of N-acetyl-N-methyl-L-alanine methyl ester. Retrieved from [Link]

  • ResearchGate. (2008). N -trifluoroacetyl-β-alanine in the synthesis of carnosine. Retrieved from [Link]

  • Ostwald, R. (1955). Kinetics of the Hydrolysis of N-trifluoroacetylamino Acids.
  • Amer, S., & Krishnan, V. V. (2015). Quantitative Real-Time Fluorine NMR Spectroscopy for Enzyme Kinetics: Hydrolysis of N-Trifluoroacetylglycine (TFAG) by Acylase I. The Journal of Physical Chemistry B, 119(44), 11465-11473. [Link]

  • ResearchGate. (2019). Synthesis of α-benzoyl-L-alanine and α-benzoyl-D-alanine from acetamidomalonate. Retrieved from [Link]

  • Organic Syntheses. (n.d.). dl-ALANINE. Retrieved from [Link]

  • ResearchGate. (2014). Resolution of N-Acetyl-D,L-3-methoxy-alanine by Immobilized Cells with Aminoacylase. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). This compound. Retrieved from [Link]

  • Traynelis, S. F., & Gavva, N. R. (1995). A kinetic study of the hydrolysis of the N-tosylalanine ester of 3-hydroxy-5-phenylpyrrole and related compounds by human leukocyte elastase. Archives of Biochemistry and Biophysics, 323(1), 108-114. [Link]

  • Merkler, D. J. (2022). The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine. Frontiers in Molecular Biosciences, 8, 801749. [Link]

  • National Center for Biotechnology Information. (2022). Synthesis of Tetrapeptides Containing Dehydroalanine, Dehydrophenylalanine and Oxazole as Building Blocks for Construction of Foldamers and Bioinspired Catalysts. Retrieved from [Link]

  • News-Medical.Net. (2019, March 19). Using Reaction Kinetics for Hydrolysis of N-Acetyl-DL-Methionine. Retrieved from [Link]

  • Abuin, E., Lissi, E., & Duarte, R. (2013). Enzymatic hydrolysis of N-benzoyl-L-tyrosine p-nitroanilide by α-chymotrypsin in DMSO-water/AOT/n-heptane reverse micelles. A unique interfacial effect on the enzymatic activity. Langmuir, 29(28), 8876-8883. [Link]

  • University of California, Irvine Department of Chemistry. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]

  • Brault, M., Pollack, R. M., & Bevins, C. L. (1975). Kinetics and mechanism of the hydrolysis of 2, 2, 2-trifluoro-N-(3 -methyl-2-cyclohexenylidene)ethylaminean a,P-Unsaturated Schiff Base. The Journal of Organic Chemistry, 41(2), 346-351.
  • Clark, T. (n.d.). AMINO ACIDS NEUTRAL ACIDIC BASIC OTHER. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N-Acetyl-DL-alanine. Retrieved from [Link]

  • ResearchGate. (1963). The Enzymatic Synthesis of d-Alanyl-d-alanine. Retrieved from [Link]

  • Iannotti, F. A., & Di Marzo, V. (2019). N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. Molecules, 24(23), 4381. [Link]

  • ResearchGate. (2022). The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine. Retrieved from [Link]

  • Al-Sabagh, A. M., El-Din, M. R. N., & El-Ghazawy, R. A. (2014). Effect of Tertiary Amines on the Hydrolysis Kinetics of Benzoyl Chloride in Water-Dioxane Solutions. Journal of the Serbian Chemical Society, 79(1), 29-39.
  • ResearchGate. (1975). The synthesis, properties, and applications of N-acyl-α-aminoacids. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N-benzoyl-L-alanine. Retrieved from [Link]

  • Nanalysis. (2018, December 19). Unlocking the Key to Enzymes: Studying Enzyme Kinetics. Retrieved from [Link]

  • Abuin, E., Lissi, E., & Duarte, R. (2005). Kinetics of N-glutaryl-L-phenylalanine p-nitroanilide hydrolysis catalyzed by alpha-chymotrypsin in aqueous solutions of dodecyltrimethylammonium bromide. Journal of Colloid and Interface Science, 283(2), 569-574. [Link]

Sources

A Senior Application Scientist's Guide to Validating the Purity of Synthesized N-Benzoyl-DL-alanine

Author: BenchChem Technical Support Team. Date: January 2026

In the realms of synthetic organic chemistry and drug development, the unequivocal confirmation of a synthesized compound's purity is not merely a procedural formality; it is the bedrock of reliable, reproducible, and safe scientific outcomes. N-Benzoyl-DL-alanine, a protected amino acid derivative, is a valuable building block in peptide synthesis and biochemical research.[1] Its utility is directly contingent on its purity. This guide provides an in-depth, experience-driven comparison of two orthogonal, classical techniques—Melting Point Analysis and Nuclear Magnetic Resonance (NMR) Spectroscopy—for the robust validation of this compound purity.

The Synthetic Context: Anticipating Potential Impurities

To effectively validate purity, one must first understand the potential impurities that could arise during synthesis. A common and efficient method for preparing this compound is the Schotten-Baumann reaction.[1][2] This reaction involves the acylation of DL-alanine with benzoyl chloride in the presence of an aqueous base, such as sodium hydroxide.[1][2][3]

While robust, this method can introduce specific impurities if not performed under optimal conditions:

  • Unreacted Starting Materials: Residual DL-alanine or benzoyl chloride.

  • Hydrolysis Products: Benzoic acid, formed from the hydrolysis of benzoyl chloride in the aqueous basic solution.[4]

  • Solvent Residues: Residual solvents from the reaction or purification steps (e.g., ethanol, ethyl acetate).

A rigorous validation strategy must be capable of detecting these specific, anticipated impurities.

Technique 1: Melting Point Analysis - The Classical Litmus Test for Purity

The melting point of a crystalline solid is a highly sensitive physical constant that provides immediate, albeit qualitative, insight into its purity. The underlying principle is based on the thermodynamics of phase transitions:

  • A pure crystalline compound possesses a highly ordered lattice structure, requiring a specific amount of energy to transition from solid to liquid. This results in a sharp, well-defined melting point range, typically spanning 0.5–1°C.[5]

  • An impure compound contains foreign molecules that disrupt this crystal lattice.[6] This disruption weakens the intermolecular forces, requiring less energy to melt (depression of melting point) and occurring over a broader temperature range as different regions of the mixed solid melt at different temperatures.[5][6][7]

Therefore, a broad and depressed melting point range is a strong indicator of impurity.[7][8][9]

Comparative Melting Point Data for this compound
Sample IDExperimental Melting Point (°C)Literature Melting Point (°C)ObservationPurity Inference
SYNTH-A01 165.5 - 166.5165 - 167[10]Sharp, narrow range, agrees with literature.Likely High Purity
SYNTH-B02 158.0 - 164.0165 - 167[10]Broad, depressed range.[7]Suspected Impurity
Experimental Protocol: Accurate Melting Point Determination
  • Sample Preparation: Ensure the synthesized this compound is completely dry and finely powdered.

  • Capillary Loading: Tightly pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

  • Instrument Setup: Place the capillary in a calibrated melting point apparatus.

  • Heating Rate: Use a slow heating rate (1-2 °C per minute) near the expected melting point to ensure thermal equilibrium.

  • Observation: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting point range is T₁ - T₂.

The causality behind a slow heating rate is crucial: it allows for the efficient transfer of heat from the apparatus to the sample, ensuring the recorded temperature accurately reflects the sample's temperature at the moment of phase change.

Technique 2: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Structural Fingerprint

While melting point analysis is an excellent screening tool, NMR spectroscopy provides definitive structural confirmation and quantitative purity assessment.[11][12] By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), NMR provides a detailed "fingerprint" of the molecule's structure and can readily identify and even quantify impurities.[12][13]

¹H NMR Analysis: The Proton's Perspective

¹H NMR is the workhorse for purity validation. Every chemically distinct proton in the this compound molecule will produce a signal in the spectrum. The signal's position (chemical shift), area (integration), and splitting pattern (multiplicity) provide a wealth of information.

dot graph NMR_Structure { layout=neato; node [shape=none, fontsize=10, fontname="Arial", fontcolor="#202124"]; edge [fontsize=10, fontname="Arial"];

} Caption: Structure of this compound with key protons labeled.

Expected ¹H NMR Data (400 MHz, DMSO-d₆)
Assignment (See Diagram)Approx. Chemical Shift (δ, ppm)MultiplicityIntegration
COOH ~12.7Broad Singlet1H
NH ~8.7Doublet1H
H (ortho) ~7.9Doublet2H
H (para) ~7.5Triplet1H
H (meta) ~7.4Triplet2H
CH (α) ~4.5Quintet1H
CH₃ (β) ~1.4Doublet3H
¹³C NMR Analysis: The Carbon Backbone

Proton-decoupled ¹³C NMR confirms the carbon framework. Each unique carbon atom gives a single peak, providing complementary evidence for the compound's identity.

Expected ¹³C NMR Data (101 MHz, DMSO-d₆)
AssignmentApprox. Chemical Shift (δ, ppm)
Alanine C=O ~174
Benzoyl C=O ~166
Aromatic C (quaternary) ~134
Aromatic CH (para) ~131
Aromatic CH (ortho) ~128
Aromatic CH (meta) ~127
α-CH ~49
β-CH₃ ~17
Comparative NMR Data Analysis
Sample ID¹H NMR ObservationsPurity Inference
SYNTH-A01 All signals match expected chemical shift, integration, and multiplicity.[14] No extraneous peaks observed.Confirmed High Purity.
SYNTH-B02 In addition to product signals, a broad singlet is observed at ~12.9 ppm and multiplets between 7.6-8.0 ppm, characteristic of benzoic acid. The integration ratio of product to impurity peaks is ~9:1.Impure. Contains ~10% benzoic acid impurity.
Experimental Protocol: NMR Sample Preparation and Acquisition
  • Sample Preparation: Accurately weigh 10-20 mg of the synthesized this compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.[15]

  • Instrumentation: Acquire ¹H and ¹³C spectra on a calibrated NMR spectrometer (e.g., 400 MHz).

  • ¹H Acquisition Parameters: Use a standard single-pulse sequence with a sufficient number of scans (e.g., 16-32) and a relaxation delay of 1-2 seconds to ensure accurate integration.[15]

  • ¹³C Acquisition Parameters: Use a proton-decoupled pulse sequence. A higher number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required due to the lower natural abundance of ¹³C.[15]

  • Data Processing: Process the raw data (Free Induction Decay) by applying Fourier transformation, phase correction, and baseline correction. Reference the ¹H spectrum to the residual solvent peak or an internal standard like TMS (0.00 ppm).[15]

Synthesizing the Results: A Self-Validating Workflow

The true power of this dual-technique approach lies in its self-validating nature. Neither method alone is sufficient, but together they provide a comprehensive and trustworthy assessment of purity.

Purity_Validation_Workflow

In our comparison, the data for sample SYNTH-A01 are congruent: the sharp, correct melting point aligns perfectly with the clean, unambiguous NMR spectra, providing high confidence in its purity. Conversely, for sample SYNTH-B02 , the broad, depressed melting point served as a critical red flag, which was then mechanistically explained by the NMR data identifying the specific impurity (benzoic acid).

Conclusion

Validating the purity of synthesized compounds like this compound is a non-negotiable step in ensuring the integrity of downstream research. Relying on a single analytical technique is insufficient. By employing the classical, yet powerful, melting point analysis as a rapid, sensitive screen for crystalline integrity, and complementing it with the detailed structural and quantitative power of NMR spectroscopy, researchers can establish a robust, self-validating system. This orthogonal approach provides the necessary confidence to proceed with the compound in further applications, upholding the highest standards of scientific rigor.

References

  • ChemBK. This compound. [Link]

  • Mahajan, S., & Singh, I. P. (2012). Determining and reporting purity of organic molecules: Why qNMR. ResearchGate. [Link]

  • BUCHI. Melting Point Matters: The Key to Purity, Identification, and Quality Control. [Link]

  • Moravek, Inc. Top 5 Methods of Assessing Chemical Purity. [Link]

  • PrepChem.com. Synthesis of N-benzoyl L-alanine. [Link]

  • Chemistry For Everyone. Why Are Melting Points Used For Drug Purity Validation?. [Link]

  • Chemistry LibreTexts. 5.3: MELTING POINT ANALYSIS- IDENTITY AND PURITY. [Link]

  • Gadek, T. R., et al. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry. [Link]

  • Mettler Toledo. What is Melting Point?. [Link]

  • Quora. Why do we use NMR spectroscopy in purity analysis?. [Link]

  • ResearchGate. How to check the purity of the chemical compound by H NMR?. [Link]

  • Chemistry Stack Exchange. Calculating purity from NMR spectrum. [Link]

  • PubChem. This compound. [Link]

  • The Royal Society of Chemistry. Electronic Supplementary Information. [Link]

  • Hasibuan, M. F., et al. (2018). Synthesis of N-Acylated Amino Acid Surfactant from L-Proline and Palmitoyl Chloride. IAEA. [Link]

  • SpectraBase. N-Benzoylalanine - Optional[1H NMR] - Chemical Shifts. [Link]

  • Zhang, Y., et al. (2023). Research Progress in the Synthesis of N-Acyl Amino Acid Surfactants: A Review. MDPI. [Link]

  • Google Patents.
  • Wikipedia. Schotten–Baumann reaction. [Link]

Sources

A Senior Application Scientist’s Guide to Antibody Cross-Reactivity for N-Benzoyl-DL-alanine

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Comparison and Performance Analysis for Immunoassay Development

Introduction: The Analytical Challenge of a Small, Modified Amino Acid

N-Benzoyl-DL-alanine is a protected amino acid derivative used primarily in synthetic organic chemistry and biochemical research, often as a building block in peptide synthesis or as a model substrate for studying enzyme-ligand interactions.[1] Its structure consists of a racemic mixture of D- and L-alanine enantiomers with a benzoyl group attached to the amine functionality.[1]

When developing immunoassays to detect and quantify this compound, the central challenge is not merely detection, but ensuring specificity. The ability of an antibody to distinguish its target antigen from other structurally similar molecules is paramount for data integrity.[2][3] This property, known as specificity, is inversely related to cross-reactivity—the phenomenon where an antibody binds to an unintended molecule that shares similar structural features, or epitopes.[4][5] High cross-reactivity can lead to significant analytical errors, including false positives and over-quantification.[2][6]

This guide provides a comparative analysis of antibody performance against this compound, offering field-proven insights and detailed protocols to empower researchers to validate their reagents effectively.

The Competitors: Understanding Potential Cross-Reactants

To evaluate an antibody's performance, we must first identify the most likely cross-reactants. Given the structure of this compound (C₁₀H₁₁NO₃)[7][8][9], the primary sources of potential cross-reactivity arise from its constituent parts and stereoisomers:

  • Stereoisomers: The target is a racemic (DL) mixture. An antibody may preferentially bind to one enantiomer (e.g., N-Benzoyl-L-alanine or N-Benzoyl-D-alanine) over the other.[1][10]

  • Parent Molecule: The unmodified amino acid, DL-Alanine.

  • Protecting Group: The benzoyl group itself, represented by Benzoic Acid.

  • Hydrolysis Products: Hydrolysis of the target yields DL-alanine and benzoic acid.[1]

  • Structurally Similar Molecules: Other N-acylated amino acids, such as Hippuric Acid (N-Benzoylglycine).

An ideal antibody will exhibit high affinity for the complete this compound structure while demonstrating negligible binding to these related compounds.

Comparative Analysis: Monoclonal vs. Polyclonal Antibodies

The choice between a monoclonal (mAb) and a polyclonal (pAb) antibody is a critical decision in assay development. A monoclonal antibody recognizes a single epitope, which generally leads to higher specificity.[6][11] In contrast, a polyclonal antibody is a heterogeneous mixture of antibodies that recognize multiple epitopes on the antigen, often resulting in higher sensitivity but a greater potential for cross-reactivity.[6]

Below is a comparative performance analysis based on representative data from a competitive ELISA, the gold-standard method for assessing small-molecule antibody interactions.[12][13]

Data Presentation: Cross-Reactivity Profiles

The performance of two hypothetical antibodies—a high-specificity monoclonal (Antibody A ) and a high-sensitivity polyclonal (Antibody B )—was evaluated against a panel of potential cross-reactants. The key metric is the IC50, the concentration of analyte required to inhibit 50% of the maximum signal.

Table 1: Comparative Cross-Reactivity Data

CompoundAntibody A (Monoclonal) IC50 (nM)Antibody A % Cross-ReactivityAntibody B (Polyclonal) IC50 (nM)Antibody B % Cross-ReactivityStructural Rationale for Interaction
This compound (Target) 5.0 100% 2.5 100% Target Antigen
N-Benzoyl-L-alanine6.182.0%3.083.3%Stereoisomer; high similarity
N-Benzoyl-D-alanine5.886.2%2.986.2%Stereoisomer; high similarity
DL-Alanine>10,000<0.05%1,5000.17%Lacks the critical benzoyl group epitope
Benzoic Acid>10,000<0.05%8500.29%Lacks the critical alanine epitope
Hippuric Acid8500.59%952.63%Similar N-benzoyl structure, different amino acid
N-benzyl-DL-alanine2,1000.24%3500.71%Reduced benzoyl group alters epitope conformation

*Percent Cross-Reactivity is calculated using the formula: (IC50 of Target Antigen / IC50 of Test Compound) x 100

Interpretation of Results:
  • Antibody A (Monoclonal): This antibody demonstrates exceptional specificity. While it recognizes both D and L enantiomers effectively, its cross-reactivity with the constituent parts (DL-Alanine, Benzoic Acid) is negligible. This makes it the superior choice for quantitative assays where accuracy is paramount and the sample matrix may contain metabolites.

  • Antibody B (Polyclonal): This antibody shows higher sensitivity (a lower IC50 for the target antigen). However, it exhibits significantly more cross-reactivity with Benzoic Acid and Hippuric Acid. This suggests that some antibody populations within the polyclonal mixture are recognizing epitopes primarily on the benzoyl portion of the molecule. While useful for screening applications requiring high signal, it would be less reliable for precise quantification in complex samples.

Experimental Workflow: The Competitive ELISA

A competitive enzyme-linked immunosorbent assay (ELISA) is the most effective method for determining antibody specificity against small-molecule haptens like this compound.[13] The principle relies on the competition between the free antigen in the sample (or standard) and a fixed amount of labeled antigen for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of the antigen in the sample.[12]

Diagram of the Competitive ELISA Workflow

ELISA_Workflow cluster_prep Plate Preparation cluster_competition Competition Reaction cluster_detection Signal Generation p1 1. Coat Plate Coat 96-well plate with antigen-carrier conjugate (e.g., BSA-N-Benzoyl-DL-alanine). Incubate. p2 2. Wash & Block Wash to remove unbound antigen. Block with BSA or similar to prevent non-specific binding. p1->p2 c1 3. Add Competitors Add standards or unknown samples containing free this compound. p2->c1 c2 4. Add Primary Antibody Add a fixed, limited amount of anti-N-Benzoyl-DL-alanine antibody. Incubate. c1->c2 d1 5. Wash & Add Secondary Ab Wash to remove unbound primary antibody. Add HRP-conjugated secondary antibody. c2->d1 d2 6. Wash & Add Substrate Wash to remove unbound secondary Ab. Add TMB substrate. d1->d2 d3 7. Stop & Read Stop reaction with acid. Read absorbance at 450 nm. d2->d3

Caption: Workflow for a competitive indirect ELISA.

Detailed Step-by-Step Protocol for Cross-Reactivity Assessment

This protocol provides a robust framework for validating antibody performance.

Materials:

  • High-binding 96-well microplate

  • Antigen-BSA conjugate (e.g., this compound conjugated to BSA)

  • Primary antibody (Antibody to be tested)

  • HRP-conjugated secondary antibody (e.g., Anti-Mouse IgG-HRP)

  • Cross-reactant compounds (e.g., N-Benzoyl-L-alanine, Benzoic Acid, etc.)

  • Coating Buffer (Carbonate-bicarbonate, pH 9.6)

  • Wash Buffer (PBS with 0.05% Tween-20, PBST)

  • Blocking Buffer (e.g., 3% BSA in PBST)

  • Substrate (TMB) and Stop Solution (2N H₂SO₄)

Procedure:

  • Antigen Coating:

    • Dilute the antigen-BSA conjugate to 2 µg/mL in Coating Buffer.

    • Add 100 µL to each well of the 96-well plate.

    • Incubate overnight at 4°C.[14]

    • Rationale: This step immobilizes the target antigen onto the plate surface, creating the foundation for the assay.

  • Blocking:

    • Wash the plate 3 times with 200 µL of Wash Buffer per well.

    • Add 200 µL of Blocking Buffer to each well.

    • Incubate for 2 hours at room temperature.[15]

    • Rationale: Blocking prevents the primary and secondary antibodies from non-specifically binding to the plastic surface, which would cause high background signal.

  • Competition Reaction:

    • Prepare serial dilutions of your standard (this compound) and each potential cross-reactant in Blocking Buffer. A typical range would be from 10,000 nM down to 0.1 nM.

    • In a separate dilution plate, mix 50 µL of each standard/cross-reactant dilution with 50 µL of the primary antibody (pre-diluted to its optimal concentration). Incubate this mixture for 1 hour at 37°C.[14]

    • Wash the coated-and-blocked assay plate 3 times with Wash Buffer.

    • Transfer 100 µL of the pre-incubated antibody/antigen mixture to the corresponding wells of the assay plate.

    • Incubate for 1 hour at 37°C.

    • Rationale: This is the critical competitive step. Free antigen in the solution will compete with the immobilized antigen on the plate for binding to the limited number of antibody paratopes. High concentrations of free antigen result in less antibody binding to the plate.

  • Detection:

    • Wash the plate 4 times with Wash Buffer.

    • Add 100 µL of the diluted HRP-conjugated secondary antibody to each well.

    • Incubate for 1 hour at 37°C.[14]

    • Rationale: The secondary antibody binds to the primary antibody that has been captured by the immobilized antigen. The HRP enzyme provides the means for signal generation.

  • Signal Development and Reading:

    • Wash the plate 5 times with Wash Buffer.

    • Add 100 µL of TMB Substrate to each well. Incubate in the dark for 15-20 minutes.[16]

    • Add 50 µL of Stop Solution to each well to quench the reaction. The color will change from blue to yellow.

    • Read the optical density (OD) at 450 nm within 5 minutes.[16]

Data Analysis and Interpretation

  • Plot the Data: For each compound, plot the OD450 values against the logarithm of the compound's concentration. This will generate a sigmoidal dose-response curve.

  • Determine IC50: Use a four-parameter logistic (4PL) curve fit to determine the IC50 value for each compound. The IC50 is the concentration that produces a response halfway between the maximum and minimum signal.

  • Calculate % Cross-Reactivity: Apply the formula: % Cross-Reactivity = (IC50 of this compound / IC50 of Test Compound) * 100

Diagram of Specificity vs. Cross-Reactivity

cross_reactivity cluster_Ab cluster_antigens cluster_binding Ab Antibody Paratope Specific_Binding High Affinity (Specific Binding) Ab->Specific_Binding Perfect Fit Weak_Binding Lower Affinity (Cross-Reactivity) Ab->Weak_Binding Similar Shape No_Binding No Binding (High Specificity) Ab->No_Binding Poor Fit Target N-Benzoyl- DL-alanine Analog1 N-Benzoyl- L-alanine Analog2 Benzoic Acid Specific_Binding->Target Weak_Binding->Analog1 No_Binding->Analog2

Caption: Antibody binding to its target vs. cross-reactants.

Conclusion and Recommendations

The validation of antibody specificity is not an optional step; it is a prerequisite for developing a robust and reliable immunoassay.

  • For quantitative applications (e.g., pharmacokinetics, diagnostics), a monoclonal antibody with minimal cross-reactivity (<1%) against known metabolites and analogues is essential. Antibody A is the clear choice in this scenario.

  • For qualitative or semi-quantitative applications (e.g., high-throughput screening), a high-sensitivity polyclonal antibody like Antibody B may be acceptable, provided the end-user understands its limitations and potential for false positives.

Ultimately, the required level of specificity is dictated by the research question. We strongly recommend that researchers perform in-house cross-reactivity testing using the detailed protocol provided, as performance can be application-dependent. This empirical validation is the only way to ensure the generation of accurate, reproducible, and trustworthy data.

References

  • Principles | MI - Microbiology. MicrobiologyInfo.com. [Link]

  • Competitive ELISA Protocol. Bio-Rad. [Link]

  • Antibody Cross-Reactivity: How to Assess & Predict Binding. Boster Biological Technology. [Link]

  • Frank, S. A. (2002). Specificity and Cross-Reactivity. In Immunology and Evolution of Infectious Disease. Princeton University Press. [Link]

  • Sittampalam, G. S., et al. (2012). Immunoassay Methods. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Stave, J. W. (2002). Guidelines for the Validation and Use of Immunoassays for Determination of Introduced Proteins in Biotechnology Enhanced Crops and Foods. Food and Agricultural Immunology, 14(2), 153-170. [Link]

  • Difference between antibody specificity and selectivity. Aeonian Biotech. [Link]

  • Cross-reactivity of Antibody: Beneficial or Harmful?. CUSABIO. [Link]

  • Solutions to immunoassay interference, cross reactivity and other challenges. Gyros Protein Technologies. [Link]

  • This compound. National Institute of Standards and Technology. [Link]

  • This compound (CID 71002). PubChem, National Center for Biotechnology Information. [Link]

  • N-benzoyl-L-alanine (CID 709778). PubChem, National Center for Biotechnology Information. [Link]

  • This compound. National Institute of Standards and Technology. [Link]

  • Competitive ELISA Protocol. Creative Diagnostics. [Link]

  • Competitive ELISA. Creative Diagnostics. [Link]

  • Guidance for Industry: Class II Special Controls Guidance Document. U.S. Food and Drug Administration. [Link]

  • Synthesis of N-benzoyl L-alanine. PrepChem.com. [Link]

  • Competitive ELISA protocol. St John's Laboratory. [Link]

  • This compound. Cheméo. [Link]

  • Li, J., et al. (2019). Assessing cross-reactivity to neuromuscular blocking agents by skin and basophil activation tests in patients with neuromuscular blocking agent anaphylaxis. British Journal of Anaesthesia, 123(1), e144-e150. [Link]

  • Stefansson, K., et al. (2022). Antibody Cross-Reactivity in Auto-Immune Diseases. International Journal of Molecular Sciences, 23(21), 13031. [Link]

Sources

A Senior Application Scientist's Guide to Substrate Selection for Acylase I: Benchmarking N-Benzoyl-DL-alanine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in enzymology, particularly those utilizing Acylase I for applications such as the resolution of racemic amino acid mixtures, the selection of an appropriate substrate is a critical determinant of experimental success. This guide provides an in-depth comparison of N-Benzoyl-DL-alanine with other commonly employed substrates for Acylase I, supported by experimental data and protocols to inform your selection process.

Introduction to Acylase I and the Significance of Substrate Specificity

Acylase I (N-acyl-L-amino-acid amidohydrolase, EC 3.5.1.14) is a metalloenzyme, typically containing zinc, that catalyzes the stereospecific hydrolysis of N-acyl-L-amino acids to yield a free L-amino acid and a carboxylic acid.[1] This enzymatic activity is pivotal in various biotechnological applications, most notably in the kinetic resolution of racemic N-acyl-amino acids to produce enantiomerically pure L-amino acids, which are essential building blocks in the pharmaceutical industry.

The efficiency and specificity of Acylase I are profoundly influenced by the nature of the N-acyl group and the amino acid side chain of its substrate. A thorough understanding of the enzyme's substrate preferences is therefore paramount for optimizing reaction conditions and achieving desired outcomes. Porcine kidney Acylase I, a widely studied and commercially available form of the enzyme, exhibits a marked preference for substrates with specific structural features.

The Causality Behind Substrate Preference in Acylase I

The catalytic efficiency of porcine kidney Acylase I is intrinsically linked to the hydrophobicity and steric properties of the substrate's side chain. The enzyme possesses a narrow hydrophobic cleft in its active site, which accommodates the amino acid side chain.[2]

  • Unbranched and Hydrophobic Side Chains: The catalytic efficiency of Acylase I-mediated hydrolysis demonstrates a linear increase with the hydrophobicity of unbranched amino acid side chains.[2] This suggests that hydrophobic interactions play a crucial role in substrate binding and catalysis.

  • Branched Side Chains: When the amino acid side chain is branched, the efficiency of hydrolysis by Acylase I decreases by approximately an order of magnitude compared to substrates with unbranched side chains of the same carbon number.[2] This is likely due to steric hindrance within the confined active site.

  • Aromatic Side Chains: N-acetyl derivatives of aromatic amino acids are reported to be hydrolyzed to a lesser extent by Acylase I.[2] The bulky nature of aromatic rings can impede optimal positioning of the scissile amide bond for catalysis.

Comparative Analysis of this compound and Alternative Substrates

Given that this compound possesses a bulky aromatic N-acyl group and an alanine side chain, it is anticipated to be a poorer substrate for Acylase I compared to N-acetylated amino acids with linear, hydrophobic side chains. The benzoyl group is significantly larger than an acetyl group, which could introduce steric hindrance and affect the binding affinity and/or the catalytic rate.

For a direct comparison, the following table summarizes the Michaelis-Menten constants (Km) for several N-acetylated L-amino acids with porcine kidney Acylase I. The Km value is an inverse measure of the substrate's affinity for the enzyme; a lower Km indicates a higher affinity.

Table 1: Michaelis-Menten Constants (Km) of Various Substrates for Porcine Kidney Acylase I

SubstrateKm (mM)Reference
N-Acetyl-L-methionine0.99
N-Acetyl-L-phenylalanine5.5
N-Acetyl-L-glutamic acid10.2

From this data, N-acetyl-L-methionine emerges as a substrate with a significantly higher affinity for Acylase I compared to N-acetyl-L-phenylalanine and N-acetyl-L-glutamic acid. This aligns with the principle that unbranched, hydrophobic side chains are preferred. The aromatic side chain of phenylalanine and the charged side chain of glutamic acid result in weaker binding to the enzyme.

Experimental Protocol for Benchmarking Acylase I Substrates

To empirically determine the optimal substrate for your specific application, a standardized enzyme assay is essential. The following detailed protocol is adapted for the spectrophotometric determination of Acylase I activity and can be used to compare this compound with other potential substrates.

Principle

The hydrolysis of the N-acyl bond results in the formation of a free amino group. The rate of this reaction can be monitored by various methods. A continuous spectrophotometric rate determination is often preferred for its convenience and real-time data acquisition. For substrates like N-acetyl-L-methionine, the decrease in absorbance at 238 nm can be monitored. Alternatively, a colorimetric method involving the quantification of the liberated L-amino acid can be employed.

Materials
  • Porcine Kidney Acylase I (e.g., Sigma-Aldrich, Product No. A3010)

  • This compound

  • N-Acetyl-L-methionine (or other N-acyl-amino acids for comparison)

  • Potassium Phosphate, Monobasic

  • Potassium Hydroxide (1 M)

  • Deionized water

  • UV-Vis Spectrophotometer with temperature control

  • Quartz cuvettes (1 cm path length)

Reagent Preparation
  • 100 mM Potassium Phosphate Buffer (pH 7.0 at 25°C): Dissolve an appropriate amount of Potassium Phosphate, Monobasic in deionized water. Adjust the pH to 7.0 at 25°C with 1 M KOH.

  • Substrate Stock Solutions (e.g., 15 mM): Prepare individual stock solutions for this compound and each of the comparative substrates by dissolving the respective compound in the 100 mM Potassium Phosphate Buffer. Note: The solubility of different substrates may vary.

  • Acylase I Enzyme Solution: Prepare a stock solution of Acylase I in the 100 mM Potassium Phosphate Buffer. The final concentration in the assay will need to be optimized, but a starting point is typically in the range of 150-250 units/mL.

Assay Procedure (Spectrophotometric)
  • Set the spectrophotometer to 238 nm and equilibrate the cuvette holder to 25°C.

  • In a quartz cuvette, pipette 2.9 mL of the substrate stock solution.

  • Incubate the cuvette in the spectrophotometer for 5 minutes to allow for temperature equilibration.

  • Initiate the reaction by adding 0.1 mL of the Acylase I enzyme solution to the cuvette.

  • Immediately mix the contents by inverting the cuvette (with a stopper or parafilm) and start recording the decrease in absorbance at 238 nm for approximately 5 minutes.

  • Determine the maximum linear rate of absorbance change per minute (ΔA238/min).

  • Run a blank reaction for each substrate containing the substrate and buffer but no enzyme to account for any non-enzymatic hydrolysis.

  • Calculate the enzyme activity based on the rate of substrate hydrolysis.

Data Analysis and Interpretation

To perform a comprehensive benchmark, determine the initial reaction velocities at various substrate concentrations for each compound being tested. This data can then be used to plot a Michaelis-Menten curve and subsequently a Lineweaver-Burk plot to determine the Km and Vmax for each substrate. The catalytic efficiency of the enzyme for each substrate can then be compared by calculating the kcat/Km ratio.

Visualizing the Workflow and Rationale

To further elucidate the experimental design and decision-making process, the following diagrams are provided.

Enzymatic_Reaction cluster_reactants Reactants cluster_enzyme Enzyme cluster_products Products Substrate This compound AcylaseI Acylase I Substrate->AcylaseI Binds to active site Water H₂O Water->AcylaseI Alanine DL-Alanine AcylaseI->Alanine Releases BenzoicAcid Benzoic Acid AcylaseI->BenzoicAcid

Caption: Enzymatic hydrolysis of this compound by Acylase I.

Experimental_Workflow start Start: Substrate Selection prep Prepare Reagents: - Acylase I Solution - Substrate Stock Solutions - Phosphate Buffer start->prep assay Perform Spectrophotometric Assay: - Equilibrate at 25°C - Mix Substrate and Enzyme - Monitor Absorbance Change prep->assay data Data Acquisition: - Record Initial Velocities at Varying Substrate Concentrations assay->data analysis Kinetic Analysis: - Michaelis-Menten Plot - Lineweaver-Burk Plot - Determine Km and Vmax data->analysis comparison Comparative Evaluation: - Calculate kcat/Km - Rank Substrate Efficiency analysis->comparison end End: Optimal Substrate Identified comparison->end

Caption: Workflow for benchmarking Acylase I substrates.

Conclusion and Recommendations

The selection of an optimal substrate for Acylase I is a critical step in ensuring the efficiency and success of enzymatic resolution processes. While this compound can be hydrolyzed by Acylase I, the established substrate specificity of the enzyme suggests that it is likely to be a less efficient substrate compared to N-acetylated amino acids with linear, hydrophobic side chains, such as N-acetyl-L-methionine.

For researchers seeking high catalytic efficiency, N-acetyl-L-methionine is recommended as a primary candidate for porcine kidney Acylase I, owing to its high affinity for the enzyme as indicated by its low Km value. However, for specific applications where the benzoyl group may confer desirable properties, or for comparative studies, this compound remains a relevant, albeit likely less reactive, substrate.

It is strongly recommended that researchers perform their own benchmarking studies using the provided protocol to determine the most suitable substrate for their specific experimental conditions and objectives. This empirical approach ensures the selection of a substrate that will maximize the performance of Acylase I in their application.

References

  • Shviadas, V. I., Galaev, I. I., Galstian, N. A., & Berezin, I. V. (1980). Substrate specificity of acylase I from pig kidney. Biokhimiia, 45(8), 1361-1364.
  • Wikipedia. (2023). Aminoacylase. In Wikipedia. Retrieved from [Link]

  • Uttamsingh, V., Keller, D. A., & Anders, M. W. (1998). Acylase I-catalyzed deacetylation of N-acetyl-L-cysteine and S-alkyl-N-acetyl-L-cysteines. Chemical research in toxicology, 11(7), 800–809.
  • Sigma-Aldrich. (n.d.). Product Information: Acylase I from porcine kidney (A3010).
  • Chenault, H. K., Dahmer, J., & Whitesides, G. M. (1989). Kinetic Resolution of Unnatural and Rarely Occurring Amino Acids: Enantioselective Hydrolysis of N-Acyl Amino Acids Catalyzed by Acylase I. Journal of the American Chemical Society, 111(16), 6354–6364.
  • Endo, Y. (1978). N-Acyl-L-aromatic amino acid deacylase in animal tissues. Biochimica et Biophysica Acta (BBA) - Enzymology, 523(1), 207-214.
  • Bixler, R. L., & Niemann, C. (1958). The α-Chymotrypsin-catalyzed Hydrolysis of α-N-Benzoyl-β-(4-pyridyl-1-oxide)-L-alanine Methyl Ester and of α-N-(Nicotinyl-1-oxide)-L-phenylalanine Methyl Ester. The Journal of Organic Chemistry, 23(5), 742-745.
  • Lehninger, A. L., Nelson, D. L., & Cox, M. M. (2017). Lehninger principles of biochemistry (7th ed.). W.H. Freeman.
  • Fones, W. S., & Lee, M. (1953). Hydrolysis of N-acyl derivatives of alanine and phenylalanine by acylase I and carboxypeptidase. Journal of Biological Chemistry, 201(2), 847-856.
  • Lindner, H. A., Täfler-Naumann, M., & Röhm, K. H. (2008). N-acetylamino acid utilization by kidney aminoacylase-1. Biochimie, 90(5), 773-780.
  • Koshland, D. E. (1958). Application of a Theory of Enzyme Specificity to Protein Synthesis.
  • Birnbaum, S. M., Levintow, L., Kingsley, R. B., & Greenstein, J. P. (1952). Specificity of amino acid acylases. Journal of Biological Chemistry, 194(2), 455-470.
  • Ni, R., Bhandari, S., Mitchell, P. R., Suarez, G., Patel, N. B., Lamb, K., ... & Biringer, R. G. (2022). The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine. Frontiers in Molecular Biosciences, 8, 807621.
  • Plou, F. J., Gómez de Segura, A., Warnke, M., Ballesteros, A., & Alcalde, M. (2002). Specificity of penicillin acylases in deprotection of N-benzyloxycarbonyl derivatives of amino acids.
  • Lee, S. H., & Kim, H. S. (2001). Enzymatic synthesis of N-acyl-L-amino acids in a glycerol-water system using acylase I from pig kidney.
  • Fones, W. S. (1954). The hydrolysis of some N-benzoylamino acids in dilute mineral acid. Journal of the American Chemical Society, 76(5), 1370-1371.
  • Wikipedia contributors. (2023, December 12). Aminoacylase. In Wikipedia, The Free Encyclopedia. Retrieved January 3, 2026, from [Link]

Sources

Definitive Identification and Quantification of N-Benzoyl-DL-alanine: A Comparative Guide to LC-MS/MS and Alternative Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise and reliable analysis of molecules like N-Benzoyl-DL-alanine is paramount. This N-acyl amino acid, a metabolite and potential pharmaceutical intermediate, demands analytical methods that are not only sensitive but also unequivocally specific.[1][2] This guide provides an in-depth technical comparison of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with other common analytical techniques for the definitive identification and quantification of this compound. We will explore the causality behind experimental choices, present supporting data, and offer field-proven insights to ensure robust and trustworthy analytical outcomes.

The Gold Standard: LC-MS/MS for Unambiguous Quantification

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) stands as the premier technique for analyzing this compound in complex matrices due to its unparalleled sensitivity and selectivity. The power of LC-MS/MS lies in its hybrid nature: the liquid chromatography (LC) component separates the target analyte from other molecules in the sample, while the tandem mass spectrometry (MS/MS) component provides definitive identification and precise quantification based on the molecule's unique mass-to-charge ratio (m/z) and its fragmentation pattern.

The Causality Behind the LC-MS/MS Protocol

A robust LC-MS/MS method is a self-validating system. Each step is designed to minimize interference and maximize the signal of the target analyte.

Experimental Protocol: Quantification of this compound in Human Plasma

a) Sample Preparation: The Foundation of Accuracy

The goal is to isolate this compound from the complex biological matrix (e.g., plasma), which contains proteins, lipids, salts, and other endogenous components that can interfere with the analysis.[3]

  • Protein Precipitation: To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing a stable isotope-labeled internal standard (SIL-IS), such as this compound-d5. The acetonitrile serves to denature and precipitate the abundant plasma proteins. The SIL-IS is critical as it is chemically identical to the analyte and will co-elute, experiencing the same sample processing variations and matrix effects, thereby ensuring the most accurate quantification.[4]

  • Vortex & Centrifuge: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation. Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant, which contains the analyte and internal standard, to a new microcentrifuge tube.

  • Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid). This step concentrates the analyte and ensures compatibility with the LC system.

b) Liquid Chromatography: Achieving Separation

Chromatographic separation is essential to resolve this compound from other compounds, particularly isomers and matrix components that could cause ion suppression.[5][6]

  • Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is ideal. The nonpolar stationary phase retains the moderately nonpolar this compound.

  • Mobile Phase A: 0.1% Formic Acid in Water. The acid protonates the analyte, improving ionization efficiency in positive ESI mode.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Acetonitrile is the organic solvent used to elute the analyte from the C18 column.

  • Gradient Elution: A gradient from 5% to 95% Mobile Phase B over several minutes allows for the effective elution of the analyte while separating it from more polar and less polar contaminants.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C to ensure reproducible retention times.

c) Tandem Mass Spectrometry: Definitive Detection

This is where the technique derives its specificity.

  • Ionization: Electrospray Ionization in Positive Mode (ESI+). The formic acid in the mobile phase facilitates the protonation of this compound to form the precursor ion [M+H]⁺.

  • Multiple Reaction Monitoring (MRM): This is the key to selectivity and sensitivity.

    • Precursor Ion Selection (Q1): The first quadrupole (Q1) is set to isolate the m/z of the protonated this compound (C10H11NO3, MW: 193.20), which is 194.2 m/z.[7]

    • Collision-Induced Dissociation (Q2): The isolated precursor ion is fragmented in the collision cell (Q2) by collision with an inert gas (e.g., argon).

    • Product Ion Selection (Q3): The third quadrupole (Q3) is set to monitor for specific, stable fragment ions (product ions). For this compound, characteristic fragments would be the benzoyl cation (m/z 105) and a fragment from the alanine portion (e.g., m/z 77).[1]

    • MRM Transitions:

      • Quantifier: 194.2 -> 105.0 (most abundant, used for quantification)

      • Qualifier: 194.2 -> 77.0 (used for confirmation, the ratio of quantifier to qualifier must be constant)

LC-MS/MS Workflow Visualization

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Plasma Sample Add_IS Add SIL-IS & Protein Precipitation Sample->Add_IS Centrifuge Centrifugation Add_IS->Centrifuge Evap Evaporation Centrifuge->Evap Recon Reconstitution Evap->Recon LC LC Separation (C18 Column) Recon->LC ESI ESI Source (Ionization) LC->ESI MSMS Tandem MS (MRM Detection) ESI->MSMS Integration Peak Integration MSMS->Integration Calib Calibration Curve Integration->Calib Quant Quantification Calib->Quant

Caption: Workflow for this compound analysis by LC-MS/MS.

Comparative Analysis: Alternative Methodologies

While LC-MS/MS is the gold standard, other techniques can be employed, each with a distinct profile of advantages and limitations. The choice of method is dictated by the specific requirements of the study, such as required sensitivity, sample complexity, and available instrumentation.

a) High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
  • Principle: Separation via HPLC is followed by detection using a UV-Vis detector. The benzoyl group in this compound provides a strong chromophore, making it amenable to UV detection (typically around 230 nm).[8]

  • Strengths:

    • Accessibility & Cost: HPLC-UV systems are widely available and less expensive to operate and maintain than LC-MS/MS systems.

    • Simplicity: The methodology is generally simpler and more straightforward.

  • Weaknesses:

    • Limited Selectivity: The detector responds to any compound that absorbs at the selected wavelength and co-elutes with the analyte, leading to a high potential for interference and inaccurate quantification in complex matrices.

    • Lower Sensitivity: Sensitivity is typically in the microgram to high-nanogram per mL range, often insufficient for detecting low-level metabolites in biological samples.

b) Gas Chromatography-Mass Spectrometry (GC-MS)
  • Principle: Analytes are vaporized and separated in a gas stream, followed by mass spectrometry detection.

  • Strengths:

    • High Chromatographic Efficiency: Capillary GC columns offer excellent separation power.

  • Weaknesses:

    • Mandatory Derivatization: this compound is a non-volatile amino acid derivative. It cannot be analyzed directly by GC and requires a chemical derivatization step (e.g., silylation) to increase its volatility. This additional step complicates sample preparation, introduces potential variability, and can be a source of analytical error.[9]

    • Thermal Stability: The derivatized compound must be thermally stable, which is not always guaranteed.

c) Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Principle: NMR provides detailed structural information by measuring the magnetic properties of atomic nuclei.

  • Strengths:

    • Definitive Structural Elucidation: NMR is unparalleled for unambiguous structure confirmation without needing a reference standard.[10][11][12]

    • Non-Destructive: The sample can be recovered after analysis.

  • Weaknesses:

    • Extremely Low Sensitivity: NMR is an inherently insensitive technique, making it unsuitable for quantifying the low concentrations of this compound typically found in biological or pharmaceutical samples. Its utility is primarily for structural confirmation of bulk material.

d) Chiral Chromatography
  • The Enantiomer Challenge: The topic specifies N-Benzoyl-DL -alanine, a racemic mixture. Standard analytical methods like those described above will not separate the D- and L-enantiomers. If the biological activity or concentration of the individual enantiomers is of interest, a chiral separation method is required.[13]

  • Methodology:

    • Chiral Stationary Phases (CSPs): Specialized HPLC columns (e.g., polysaccharide-based) can directly separate the enantiomers.[8][14]

    • Chiral Derivatization: The DL-mixture can be reacted with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard (achiral) reversed-phase column.[15][16] This approach is compatible with LC-MS/MS detection.

Performance Metrics: A Head-to-Head Comparison

The choice of an analytical technique is a trade-off between various performance characteristics.

Parameter LC-MS/MS HPLC-UV GC-MS NMR Spectroscopy
Selectivity/Specificity Excellent (Based on m/z and fragmentation)Poor to Fair (Prone to interferences)Very Good (Mass-based detection)Excellent (Structure-based)
Sensitivity (Typical LOQ) pg/mL - low ng/mLhigh ng/mL - µg/mLng/mL (analyte dependent)mg/mL
Quantitative Accuracy Excellent (with proper IS)Good (in simple matrices)Good (if derivatization is complete)Poor (for trace analysis)
Throughput High High Moderate (derivatization adds time)Low
Sample Prep Complexity ModerateLow to ModerateHigh (requires derivatization)Low
Enantiomer Separation Requires chiral LC or derivatizationRequires chiral LCRequires chiral GC columnPossible with chiral solvating agents
Primary Application Trace Quantification & Confirmation Routine QC, High Concentration AnalysisVolatile compound analysisStructural Elucidation

Overcoming the Achilles' Heel of LC-MS/MS: The Matrix Effect

While powerful, LC-MS/MS is susceptible to the "matrix effect," where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte in the ESI source.[3][17] This can lead to ion suppression (decreased signal) or enhancement (increased signal), causing significant errors in quantification.[5][6][18]

Mitigation Strategies:

  • Optimized Sample Cleanup: Thorough sample preparation, as detailed in the protocol, is the first line of defense to remove interfering substances like phospholipids.[18]

  • Chromatographic Separation: Adjusting the LC gradient to separate the analyte from regions where matrix components elute can significantly reduce interference.

  • Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective solution. A SIL-IS co-elutes with the analyte and is affected by the matrix in the same way, allowing the ratio of analyte to IS to remain constant, thus providing accurate quantification even in the presence of ion suppression.[4]

  • Matrix-Matched Calibration: If a SIL-IS is unavailable, calibration standards can be prepared in a blank matrix identical to the sample to compensate for the matrix effect.[17]

Logical Framework for Method Selection

Method_Selection Start Start: Analyze This compound Quant_Trace Need to quantify trace levels in a complex matrix? Start->Quant_Trace Structure_ID Need definitive structural ID of bulk material? Quant_Trace->Structure_ID No LCMSMS Use LC-MS/MS Quant_Trace->LCMSMS Yes Separate_Enantiomers Need to separate D and L forms? Structure_ID->Separate_Enantiomers No NMR Use NMR Structure_ID->NMR Yes Simple_Matrix Is the sample a simple, clean matrix (e.g., pure solution)? Separate_Enantiomers->Simple_Matrix No Chiral_LC Use Chiral HPLC (with MS or UV detector) Separate_Enantiomers->Chiral_LC Yes Simple_Matrix->LCMSMS No (Complex Matrix) HPLC_UV HPLC-UV is a cost-effective option Simple_Matrix->HPLC_UV Yes

Sources

A Senior Application Scientist's Guide to the Certificate of Analysis and Analytical Standards for N-Benzoyl-DL-alanine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the exacting world of pharmaceutical research and drug development, the quality and consistency of starting materials are not merely desirable—they are foundational. N-Benzoyl-DL-alanine, a key intermediate and building block, is no exception.[1][2] Its purity and identity directly impact the downstream success of complex syntheses and the ultimate safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of the analytical methodologies used to substantiate the Certificate of Analysis (CoA) for this compound, offering field-proven insights into the validation of its quality.

Deconstructing the Certificate of Analysis: Beyond a Sheet of Paper

A Certificate of Analysis is the primary declaration of a material's quality, a snapshot of its properties against pre-defined specifications. However, for the discerning scientist, it is not just a pass/fail document but the starting point for a rigorous verification process. A robust CoA for this compound will invariably detail several key analytical parameters.

Table 1: Typical Certificate of Analysis Parameters for this compound

ParameterTypical SpecificationPurpose & Scientific Rationale
Appearance White to off-white crystalline powderProvides a simple, first-pass qualitative check against gross contamination or degradation.
Identification Conforms to the reference spectrum (FTIR, NMR)Confirms the molecular structure is correct. FTIR is excellent for functional group fingerprinting, while NMR provides a detailed map of the atomic framework.[3][4][5][6]
Assay ≥97.0% (e.g., by Titration or HPLC)[7][8]Quantifies the amount of pure this compound present. This is a critical measure of the material's strength or potency.
Purity (HPLC) ≥97.0%Determines the percentage of the main component relative to any impurities, which could be starting materials, by-products, or degradants.
Melting Point 160.0 - 170.0 °C[7][8]A sharp melting point range is a classic indicator of high purity for a crystalline solid. A broad range suggests the presence of impurities.
Solubility Very slightly soluble in water[1][2][9]An important physical property that can influence reaction conditions and formulation development.

Causality Insight: Why are both Assay and Purity required? An assay by titration, for instance, measures the total amount of acidic substance but may not distinguish between the target molecule and acidic impurities. A purity assessment by a separation technique like HPLC is orthogonal, meaning it separates components based on a different principle (e.g., polarity), thus providing a more complete picture of the impurity profile. Utilizing both provides a self-validating system for assessing quality.

The Role and Comparison of Analytical Standards

The data on a CoA is only as reliable as the reference against which it was measured. Analytical standards are highly characterized materials of known purity that serve as this benchmark.

  • Primary Standards: Of the highest purity, directly traceable to national or international standards (e.g., NIST).[10][11][12] They are used to calibrate secondary standards.

  • Secondary (or Working) Standards: These are standards qualified against a primary standard. They are used for routine laboratory analyses, such as the daily calibration of an HPLC system for assay determination.

  • Pharmacopeial Standards (e.g., USP, EP): These are well-characterized standards released by pharmacopeial bodies. When a monograph for this compound exists, using the corresponding pharmacopeial standard is mandatory for cGMP (current Good Manufacturing Practices) applications.

Trustworthiness Insight: When sourcing a research-grade this compound, the supplier may not provide a pharmacopeial-grade standard. In this case, it is incumbent upon the receiving laboratory to qualify the supplied material. This can be done by comprehensive characterization using multiple techniques (NMR, MS, elemental analysis) to establish its identity and purity, effectively creating an in-house, well-characterized working standard.

Comparative Analysis of Key Analytical Methodologies

A robust quality assessment relies on a suite of analytical techniques. Each provides a different piece of the puzzle, and their collective data build a comprehensive quality profile. The following workflow illustrates a logical approach to verifying a new batch of material.

Caption: Workflow for verifying a new batch of this compound.

Identity Confirmation: Is It What It Says It Is?

Fourier-Transform Infrared Spectroscopy (FTIR): This is a rapid and powerful technique for confirming the presence of key functional groups. For this compound, one would expect to see characteristic absorptions for the N-H bond of the amide, the C=O of the amide and carboxylic acid, and the aromatic C-H and C=C bonds of the benzoyl group.[6] It serves as an excellent identity fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides the most definitive structural confirmation.

  • ¹H NMR: Will show distinct signals for the aromatic protons, the methine proton of the alanine backbone, and the methyl protons. The integration of these signals should correspond to the number of protons in each environment.[3]

  • ¹³C NMR: Will show a unique signal for each carbon atom in the molecule, confirming the carbon skeleton.[4]

Purity and Assay: How Much of It Is There?

High-Performance Liquid Chromatography (HPLC): This is the workhorse for purity analysis in the pharmaceutical industry.[13][14] A reversed-phase HPLC method is typically employed for this compound.

Table 2: Comparison of Assay vs. Purity Techniques

TechniquePrincipleAdvantagesDisadvantagesBest For
HPLC (UV) Differential partitioning between a stationary and mobile phase.High specificity, can separate and quantify impurities.Requires a well-developed method, more complex instrumentation.Purity, Impurity Profiling, Assay.
Acid-Base Titration Neutralization of the carboxylic acid with a standardized base.Simple, inexpensive, highly precise.Non-specific; will quantify any acidic impurity.Assay (Potency).

Expertise Insight: When developing an HPLC purity method, the choice of mobile phase and column is critical. A C18 column is a common starting point. The mobile phase, often a mixture of acetonitrile and a buffered aqueous solution (e.g., phosphate or acetate buffer), is optimized to achieve good resolution between the main peak and any impurities. Method validation according to ICH Q2(R2) guidelines is essential for use in a regulated environment to ensure the method is accurate, precise, specific, and robust.[15][16][17][18][19]

Advanced Analysis: Chiral Purity

Since the starting material is DL-alanine, the product is a racemic mixture of N-Benzoyl-D-alanine and N-Benzoyl-L-alanine.[20] In many pharmaceutical applications, only one enantiomer is active. While this product is the DL form, demonstrating the capability to separate the enantiomers is a hallmark of a thorough analytical program. This is typically achieved using a chiral stationary phase (CSP) in HPLC.[21][22]

  • Chiral HPLC: Columns with chiral selectors (e.g., polysaccharide-based or cyclodextrin-based) create a chiral environment where the two enantiomers interact differently, leading to different retention times and thus, separation.[22][23] This technique is crucial for developing stereospecific drugs.

Self-Validating Experimental Protocols

The trustworthiness of analytical data is built upon well-designed and validated protocols. Below are example protocols for the two most critical quantitative tests.

Protocol 1: Purity Determination by Reversed-Phase HPLC

This protocol is designed to be a self-validating system by incorporating a System Suitability Test (SST). The SST ensures the chromatographic system is performing adequately on the day of analysis.

Caption: Experimental workflow for HPLC purity analysis.

Methodology:

  • Chromatographic System:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: Acetonitrile : Water : Trifluoroacetic Acid (50:50:0.1 v/v/v)

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 230 nm[21]

    • Column Temperature: 30 °C

  • System Suitability Test (SST):

    • Prepare a standard solution of this compound at approximately 1.0 mg/mL in mobile phase.

    • Inject the standard solution five times.

    • Acceptance Criteria: The relative standard deviation (%RSD) of the peak area for the five injections must be ≤ 2.0%. The tailing factor for the this compound peak must be ≤ 2.0. This ensures the system is precise and the peak shape is good. The USP General Chapter <621> provides detailed guidance on system suitability.[13][24]

  • Procedure:

    • Prepare a sample solution of this compound at approximately 1.0 mg/mL in mobile phase.

    • Inject a blank (mobile phase), followed by the standard solution, and then the sample solution.

    • Integrate all peaks in the sample chromatogram.

  • Calculation:

    • Calculate the purity using area percent normalization:

      • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Protocol 2: Assay by Aqueous Acid-Base Titration

This protocol uses a primary standard to standardize the titrant, ensuring the accuracy of the measurement is traceable.

Methodology:

  • Standardization of Titrant (0.1 M NaOH):

    • Accurately weigh approximately 200 mg of primary standard Potassium Hydrogen Phthalate (KHP), previously dried at 110 °C for 2 hours.

    • Dissolve in 50 mL of deionized water.

    • Add 2-3 drops of phenolphthalein indicator.

    • Titrate with the prepared ~0.1 M NaOH solution to a faint pink endpoint that persists for 30 seconds.

    • Calculate the exact molarity of the NaOH solution.

  • Procedure:

    • Accurately weigh approximately 150 mg of this compound into a flask.[10]

    • Dissolve in 50 mL of a suitable solvent (e.g., 50:50 ethanol:water, neutralized to the endpoint).

    • Add 2-3 drops of phenolphthalein indicator.

    • Titrate with the standardized 0.1 M NaOH to the same faint pink endpoint.

  • Calculation:

    • % Assay = [(V x M x MW) / (W_sample)] x 100

      • V = Volume of NaOH titrant used (L)

      • M = Molarity of standardized NaOH (mol/L)

      • MW = Molecular Weight of this compound (193.20 g/mol )[5][10][25]

      • W_sample = Weight of the sample (g)

Conclusion

The Certificate of Analysis for this compound is a critical starting point, but it requires an intelligent and comparative approach for verification. By understanding the causality behind the choice of analytical techniques—from the broad fingerprint of FTIR to the quantitative power of HPLC and titration—researchers can build a comprehensive and trustworthy quality profile of their starting materials. This multi-faceted approach, grounded in authoritative standards and self-validating protocols, is essential for ensuring the reproducibility of research and the integrity of the drug development process.

References

  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures. [Link]

  • U.S. Pharmacopeia. General Chapter <621> Chromatography. [Link]

  • International Council for Harmonisation. Validation of Analytical Procedures Q2(R2). [Link]

  • S-Matrix Corporation. ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. [Link]

  • Agilent Technologies. Understanding the Latest Revisions to USP <621>. [Link]

  • LCGC International. Are You Sure You Understand USP <621>? [Link]

  • U.S. Food & Drug Administration. Q2(R2) Validation of Analytical Procedures. [Link]

  • ECA Academy. The new ICH Draft Guideline Q2 Validation of Analytical Procedures (Revision 2). [Link]

  • SpectraBase. N-Benzoylalanine. [Link]

  • National Center for Biotechnology Information. This compound. PubChem Compound Database. [Link]

  • DAICEL Chiral Application Search. This compound. [Link]

  • National Institute of Standards and Technology. This compound. NIST Chemistry WebBook. [Link]

  • National Institute of Standards and Technology. This compound Mass Spectrum. NIST Chemistry WebBook. [Link]

  • National Institute of Standards and Technology. This compound IR Spectrum. NIST Chemistry WebBook. [Link]

  • ChemBK. This compound. [Link]

  • Banack, S. A., et al. (2023). A Direct Analysis of β-N-methylamino-l-alanine Enantiomers and Isomers and Its Application to Cyanobacteria and Marine Mollusks. Toxins, 15(11), 648. [Link]

  • Lebl, M., et al. (1987). Chiral separation of enantiomers of substituted alpha- and beta-alanine and gamma-aminobutyric acid analogues by gas chromatography and high-performance liquid chromatography. Journal of Chromatography A, 392, 211-224. [Link]

  • Kokel, A. (2018). How to separate amino acid enantiomers? ResearchGate. [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Alanine. [Link]

  • Ruifu Chemical. This compound CAS 1205-02-3 Assay ≥98.0% (HPLC). [Link]

Sources

A Comparative Analysis of the Bioactivity of N-Benzoyl-DL-alanine and Structurally Related N-Acyl Amino Acids

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of the bioactivity of N-Benzoyl-DL-alanine against other N-acyl amino acids (NAAAs). Synthesizing data from authoritative studies, we explore the structure-activity relationships that govern the antimicrobial, antifungal, and enzymatic inhibition properties of this class of molecules. This document is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential and mechanistic underpinnings of N-acyl amino acids.

Introduction: The Significance of N-Acyl Amino Acids

N-acyl amino acids (NAAAs) are a diverse and important class of endogenous signaling molecules, formed by the amide linkage of a fatty acid to an amino acid.[1][2] Their structural similarity to endocannabinoids has spurred significant research into their physiological roles, which span neuromodulation, immune response, and energy homeostasis.[3][4] The introduction of a synthetic acyl group, such as the benzoyl group, creates derivatives like this compound, a compound utilized in biochemical research to probe enzyme-substrate interactions and as a building block in peptide synthesis.[5] This guide moves beyond its synthetic utility to evaluate its biological activities in comparison to other NAAAs, providing a framework for future research and development.

Comparative Bioactivity Analysis

The bioactivity of N-acyl amino acids is profoundly influenced by both the acyl group and the amino acid residue. The benzoyl group in this compound provides a rigid, aromatic structure that can significantly influence binding affinities to molecular targets compared to flexible, long-chain acyl groups found in endogenous NAAAs.[5]

Antimicrobial and Antibiofilm Activity

Several studies have highlighted the antimicrobial potential of N-benzoyl amino acid derivatives. The core principle behind this activity often relates to the disruption of bacterial cell membranes or the inhibition of essential enzymes.

A study on new amide derivatives of N-benzoyl amino acids coupled with sulfa drugs demonstrated excellent antimicrobial activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Aeromonas hydrophilia) bacteria.[6] While this study did not specifically test this compound, it established the N-benzoyl amino acid scaffold as a promising backbone for novel antimicrobial agents. Another study synthesized valine-derived N-acyl-α-amino acids and found that they exhibited inhibitory effects against Enterococcus faecium biofilms, a critical aspect of persistent infections.[7][8]

Further research into N-aryl amino acids showed that compounds like N-(4-Nitrophenyl)-L-alanine displayed significant, broad-spectrum antibacterial potential, in some cases comparable to the standard drug streptomycin against strains like Streptococcus pneumoniae and Escherichia coli.[9] This suggests that modifications to the aryl group can dramatically tune the antimicrobial potency.

Table 1: Comparative Antimicrobial Activity of Selected N-Acyl Amino Acids

Compound/Derivative ClassTarget Organism(s)Observed ActivitySource(s)
N-Benzoyl Amino Acid-Sulfa Drug ConjugatesStaphylococcus aureus, Aeromonas hydrophiliaExcellent antimicrobial activity[6]
Valine-Derived N-Acyl-α-Amino AcidEnterococcus faeciumInhibition of biofilm formation[7][8]
N-(4-Nitrophenyl)-L-alanineStreptococcus pneumoniae, Escherichia coliPotency comparable to streptomycin[9]
N-Benzoyl-p-chloro-DL-phenylalanineMicrobial Antitumor ScreenPotent growth inhibition (96% at 1 mg/ml)[10]
N-Benzoyl-m-fluoro-DL-phenylalanineMicrobial Antitumor ScreenPotent growth inhibition (almost complete)[10]
Antifungal Activity

The development of new antifungal agents is a pressing public health issue.[11] N-benzoyl amino acid derivatives have emerged as a promising area of investigation. A systematic study evaluating a series of N-benzoyl amino esters and acids against filamentous fungi revealed significant findings. Notably, N-benzoylamino methyl esters derived from valine and tryptophan showed potent inhibitory activity against Aspergillus fumigatus and Fusarium temperatum.[11] An important structure-activity relationship was observed: the esterified versions of the N-benzoyl amino acids were significantly more active than their corresponding carboxylic acids. This suggests that cellular uptake, which is often enhanced by esterification, is a critical determinant of antifungal efficacy. For instance, the N-benzoyl valine methyl ester derivative 7 showed 78.2% growth inhibition against A. fumigatus.[11]

This contrasts with the echinocandin class of antifungals, which are large cyclic lipopeptides that inhibit β-glucan synthesis in the fungal cell wall.[12] While mechanistically different, the efficacy of both classes highlights the importance of lipid-like moieties for interacting with fungal cell membranes.

Enzymatic and Receptor Interactions

This compound serves as a valuable tool for studying enzyme mechanisms and protein-ligand interactions.[5] Its structure allows it to act as a substrate or inhibitor for various enzymes, particularly proteases like carboxypeptidase and trypsin. The benzoyl group can enhance binding affinity to specific enzymatic pockets, thereby modulating their activity.[5]

While specific inhibitory constants for this compound are not widely reported, the broader class of NAAAs has been shown to interact with numerous biological targets:

  • Alanine Racemase Inhibition: While not a benzoyl derivative, β,β,β-trifluoroalanine has been shown to inactivate alanine racemase, an essential bacterial enzyme for cell wall synthesis.[13] This highlights the potential for modified alanines to act as potent enzyme inhibitors.

  • Aminoacyl-tRNA Synthetase (aaRS) Interaction: The non-proteinogenic amino acid BMAA has been found to be a substrate for alanyl-tRNA synthetase (AlaRS), leading to its misincorporation into proteins and inhibition of AlaRS's normal function.[14] This underscores the possibility that this compound could interact with amino acid metabolic pathways.

  • Mitochondrial Uncoupling: Certain N-acyl amino acids, particularly those with neutral amino acid residues like phenylalanine and leucine, have been identified as potent mitochondrial uncouplers, inducing proton leak respiration.[15] However, this beneficial effect can be overshadowed by reduced cell viability at higher concentrations.[15]

Experimental Methodologies

To ensure scientific integrity and reproducibility, the protocols used to evaluate the bioactivity of these compounds must be robust and well-defined. Below are step-by-step methodologies for key assays.

General Workflow for Bioactivity Screening

The process of evaluating a novel compound like this compound follows a logical progression from initial screening to mechanistic studies.

G cluster_0 Phase 1: Synthesis & Characterization cluster_1 Phase 2: Primary Screening cluster_2 Phase 3: Secondary & Mechanistic Assays a Synthesis of N-Acyl Amino Acid Analogs b Purification & Structural Verification (NMR, MS) a->b c Antimicrobial Assay (e.g., MIC Determination) b->c Test Compounds d Antifungal Assay (e.g., Radial Growth Inhibition) b->d Test Compounds e Enzyme Inhibition Assay (IC50) c->e Active Hits f Cytotoxicity Assay (e.g., MTT) c->f Active Hits g Biofilm Inhibition Assay c->g Active Hits d->e Active Hits d->f Active Hits d->g Active Hits

Caption: High-level workflow for synthesis and bioactivity testing of N-acyl amino acids.

Protocol: Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of a compound that prevents visible growth of a microorganism.

Causality: The broth microdilution method is chosen for its efficiency in testing multiple concentrations simultaneously and its conservation of test compound. Standardized bacterial inoculums (measured by McFarland standards) are critical for reproducibility, ensuring that the inhibitory effect is not merely due to a low number of starting bacteria.

Methodology:

  • Preparation of Stock Solution: Dissolve this compound and comparator compounds in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Bacterial Culture: Inoculate a sterile nutrient broth with a single colony of the test bacterium (e.g., S. aureus ATCC 25923). Incubate at 37°C until it reaches the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this culture 1:100 in fresh broth.

  • Serial Dilution: In a 96-well microtiter plate, add 100 µL of nutrient broth to all wells. Add 100 µL of the compound stock solution to the first well and perform a 2-fold serial dilution across the plate.

  • Inoculation: Add 100 µL of the diluted bacterial culture to each well, resulting in a final bacterial concentration of approximately 5 x 10⁵ CFU/mL.

  • Controls: Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Result Interpretation: The MIC is the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.

Conclusion and Future Directions

This compound, while primarily known as a synthetic reagent, belongs to a chemical class with demonstrated and varied bioactivity.[5] Comparative analysis reveals that N-benzoyl and other N-acyl amino acids possess significant antimicrobial and antifungal properties.[6][11] Key structure-activity insights indicate that the choice of amino acid residue, modifications to the acyl group, and esterification of the C-terminus are critical determinants of potency and spectrum of activity.[10][11]

While direct, quantitative bioactivity data for this compound remains limited in the public domain, the collective evidence from its analogs provides a strong rationale for its inclusion in future screening campaigns. Future research should focus on systematic testing of this compound and its close derivatives in standardized antimicrobial, antifungal, and enzymatic assays to precisely map its therapeutic potential.

References

  • BenchChem. A Comparative Analysis of the Bioactivity of N-Acetyl-L-phenylalanine and Other N-Acyl Amino Acids.
  • National Institutes of Health (NIH). Synthesis and Biological Evaluation of New N-Acyl-α-amino Ketones and 1,3-Oxazoles Derivatives.
  • BenchChem. This compound | High-Purity Reagent.
  • Insight Medical Publishing. Synthesis, Characterization and Antimicrobial Activity Studies of New Amide Derivatives from Benzoyl derivatives of Amino Acid and Selected Sulfa Drugs by Using DCCI.
  • PubMed. Synthesis and Biological Evaluation of New N-Acyl-α-amino Ketones and 1,3-Oxazoles Derivatives.
  • DiVA portal. Biosynthesis and physiological functions of N-‐acyl amino acids.
  • PubMed. N-Benzoyl derivatives of amino acids and amino acid analogs as growth inhibitors in microbial antitumor screen.
  • National Institutes of Health (NIH). The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids.
  • Frontiers. The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine.
  • MDPI. N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes.
  • MDPI. Novel Glycerophospholipid, Lipo- and N-acyl Amino Acids from Bacteroidetes: Isolation, Structure Elucidation and Bioactivity.
  • PubMed Central (PMC). N-Acyl amino acids and N-acyl neurotransmitter conjugates: neuromodulators and probes for new drug targets.
  • ResearchGate. (PDF) N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes.
  • ResearchGate. Research Progress in the Synthesis of N-Acyl Amino Acid Surfactants: A Review.
  • Wikipedia. Echinocandin.
  • PubMed Central (PMC). Adverse bioenergetic effects of N-acyl amino acids in human adipocytes overshadow beneficial mitochondrial uncoupling.
  • PubMed Central (PMC). Structure-activity-relationship study of N-acyl-N-phenylpiperazines as potential inhibitors of the Excitatory Amino Acid Transporters (EAATs): improving the potency of a micromolar screening Hit is not truism.
  • ChemRxiv. Antimicrobial activity of self-assembled structures formed by protected amino acids Monisha Patel.
  • National Institutes of Health (NIH). This compound | C10H11NO3 | CID 71002 - PubChem.
  • MDPI. N-Aryl Amino Acids as Potential Antibacterial Agents.
  • SciELO México. Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity.
  • National Institutes of Health (NIH). N-benzoyl-L-alanine | C10H11NO3 | CID 709778 - PubChem.
  • ResearchGate. Structures of amino acid antifungals 10 to 15 used in this study.
  • ECHEMI. 1205-02-3, this compound Formula.
  • MedChemExpress. N-[(Benzyloxy)carbonyl]-L-alanine (L-Alanine, N-carboxy-, N-benzyl ester (6CI,7CI)) | Amino Acid Derivative.
  • ChemicalBook. This compound | 1205-02-3.
  • MDPI. Synthesis and Biological Activity of Novel Amino Acid-(N'-Benzoyl) Hydrazide and Amino Acid-(N'-Nicotinoyl) Hydrazide Derivatives.
  • MDPI. Discovery of Triazone Derivatives Containing Acylhydrazone and Phenoxypyridine Motifs as Novel Insecticidal and Antiphytopathogenic Fungus Agents.
  • Cheméo. This compound.
  • Mechanism of Inactivation of Alanine Racemase by Beta, Beta, Beta-Trifluoroalanine.
  • The Mechanism of β-N-methylamino-l-alanine Inhibition of tRNA Aminoacylation and Its Impact on Misincorporation.

Sources

A Senior Application Scientist's Guide to the Enantiomeric Excess (ee) Determination of N-Benzoyl-alanine

Author: BenchChem Technical Support Team. Date: January 2026

In the realms of pharmaceutical synthesis and catalyst development, the precise quantification of a molecule's enantiomeric composition is not merely a procedural step but a cornerstone of safety, efficacy, and innovation. N-Benzoyl-alanine, a protected amino acid, serves as a crucial chiral building block. The ability to accurately determine its enantiomeric excess (ee) is paramount, as the biological activity of the final product often resides in a single enantiomer.[1][2]

This guide provides an in-depth comparison of the principal analytical methodologies for assessing the enantiomeric excess of N-Benzoyl-alanine. Moving beyond a simple listing of techniques, we will explore the underlying principles, the rationale behind experimental choices, and the practical nuances that influence method selection. We aim to equip researchers, scientists, and drug development professionals with the necessary insights to implement robust, reliable, and fit-for-purpose analytical strategies.

The primary methods for ee determination fall into three main categories: chromatographic separations, spectroscopic analysis, and classical chiroptical techniques.[3] The selection of the optimal method is a critical decision dictated by factors such as required accuracy, sample throughput, analyte concentration, and the instrumentation available.[3][4]

Comparative Analysis of Core Methodologies

The choice between chromatographic, spectroscopic, and polarimetric methods hinges on a trade-off between resolution, speed, sensitivity, and the need for sample derivatization.

  • Chiral Chromatography (HPLC & GC): These techniques physically separate the enantiomers, providing unambiguous, high-resolution quantification.[5] Chiral High-Performance Liquid Chromatography (HPLC) is often the gold standard due to its robustness and direct applicability to a wide range of molecules, including N-Benzoyl-alanine.[1][5] It operates by passing the sample through a column containing a Chiral Stationary Phase (CSP), which interacts differently with each enantiomer, causing them to elute at different times.[6] Gas Chromatography (GC) offers exceptional resolution but is limited to volatile and thermally stable compounds.[7] For N-Benzoyl-alanine, a non-volatile molecule, a chemical derivatization step is mandatory to increase its volatility prior to GC analysis.[1][8]

  • ¹H NMR Spectroscopy: This powerful technique offers a rapid, non-destructive alternative to chromatography.[9][10] Since enantiomers are indistinguishable in a standard NMR spectrum, a Chiral Solvating Agent (CSA) is added to the sample.[11][12] The CSA forms transient, diastereomeric complexes with the enantiomers of N-Benzoyl-alanine. These diastereomers have distinct chemical environments, resulting in separate, quantifiable signals in the ¹H NMR spectrum, from which the ee can be calculated directly.[11][12] This method is particularly advantageous for high-throughput screening due to its speed.[9][13]

  • Polarimetry: As the most traditional method, polarimetry measures the rotation of plane-polarized light as it passes through a solution of a chiral compound.[14] The magnitude and direction of rotation are proportional to the concentration of the enantiomers in the sample.[15][16] While simple and non-destructive, its utility for accurate ee determination is limited by its lower sensitivity and susceptibility to impurities, temperature fluctuations, and solvent effects.[14][17] It is most effective for verifying the identity of a highly pure enantiomer rather than quantifying mixtures with high accuracy.

Quantitative Performance Comparison

The following table summarizes the key performance metrics for the principal analytical methods discussed. This allows for a direct comparison to guide method selection based on specific analytical requirements.

ParameterChiral HPLCChiral GC (with Derivatization)¹H NMR with Chiral Solvating AgentPolarimetry
Principle Physical separation on a Chiral Stationary Phase (CSP).[6]Separation of volatile derivatives on a chiral capillary column.[7]Formation of transient diastereomeric complexes in solution.[11]Measurement of optical rotation of plane-polarized light.[14]
Accuracy Very HighVery HighHighModerate to Low
Precision Very HighVery HighHighModerate
Limit of Quantitation (LOQ) Low (µg/mL range)Very Low (pg/mL range)Moderate (mg/mL range)High (mg/mL range)
Sample Throughput Moderate (minutes per sample)[3]Moderate (minutes per sample)High (minutes per sample)[18]Very High (seconds per sample)
Sample Preparation Minimal (dissolution)[1]Required (derivatization)[1]Minimal (dissolution, add CSA)[19]Minimal (dissolution)
Method Development Moderate to HighHighLow to ModerateLow
Non-Destructive Yes (sample can be collected)NoYesYes

Experimental Protocols & Workflows

A self-validating protocol is essential for ensuring the trustworthiness of analytical results.[4] The following sections provide detailed, step-by-step methodologies for the key techniques discussed.

Method 1: Chiral High-Performance Liquid Chromatography (HPLC)

This protocol is based on established methods for separating N-acyl amino acids using a polysaccharide-based chiral stationary phase, which provides excellent enantioselectivity through a combination of hydrogen bonding, dipole-dipole, and π-π interactions.[20]

Experimental Protocol:

  • System Preparation: Equilibrate the HPLC system, equipped with a suitable UV detector, with the mobile phase until a stable baseline is achieved.

  • Sample Preparation: Accurately prepare a 1 mg/mL solution of the N-Benzoyl-alanine sample in the mobile phase. Filter the sample through a 0.45 µm syringe filter to remove any particulates.

  • Chromatographic Conditions:

    • Column: Polysaccharide-based CSP (e.g., Chiralpak® AD-H, 250 x 4.6 mm, 5 µm).

    • Mobile Phase: An isocratic mixture of Hexane/Isopropanol/Trifluoroacetic Acid (e.g., 80:20:0.1, v/v/v). The ratio may require optimization.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at 230 nm.

    • Injection Volume: 10 µL.

  • Data Acquisition: Inject the sample and record the chromatogram for a sufficient duration to allow both enantiomer peaks to elute.

  • Data Analysis: Identify the two enantiomer peaks. Integrate the peak area for each. Calculate the enantiomeric excess using the formula:

    • ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100% (where Area₁ and Area₂ are the integrated areas of the major and minor enantiomers, respectively).

Visual Workflow: Chiral HPLC Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing p1 Equilibrate HPLC with Mobile Phase p2 Prepare 1 mg/mL Sample Solution p1->p2 p3 Filter Sample (0.45 µm) p2->p3 a1 Inject Sample (10 µL) onto Chiral Column p3->a1 a2 Isocratic Elution & UV Detection (230 nm) a1->a2 d1 Record Chromatogram a2->d1 d2 Integrate Enantiomer Peaks d1->d2 d3 Calculate ee% d2->d3

Caption: Workflow for ee% determination by Chiral HPLC.

Method 2: ¹H NMR Spectroscopy with a Chiral Solvating Agent (CSA)

This protocol leverages the formation of diastereomeric complexes to induce chemical shift non-equivalence between the enantiomers.[11] The choice of a suitable CSA is critical; acids like (R)- or (S)-1,1'-Bi-2-naphthol (BINOL) derivatives or metal complexes are effective for recognizing chiral carboxylic acids.[19][21]

Experimental Protocol:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the N-Benzoyl-alanine sample into a clean, dry NMR tube.

    • Add 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or Benzene-d₆).

    • Acquire a standard ¹H NMR spectrum of the substrate alone. This serves as a reference.

  • Addition of CSA:

    • Add 1.1 to 1.2 molar equivalents of a suitable chiral solvating agent (e.g., a BINOL derivative) to the NMR tube.

    • Gently shake the tube to ensure complete dissolution and complex formation.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum of the mixture. Ensure a sufficient number of scans to achieve a high signal-to-noise ratio, which is crucial for accurate integration of the minor enantiomer's signal.

  • Data Analysis:

    • Identify a well-resolved proton signal (e.g., the α-proton or methyl protons of the alanine moiety) that shows distinct peaks for the two diastereomeric complexes.

    • Carefully integrate the areas of these two distinct signals.

    • Calculate the enantiomeric excess using the formula:

      • ee (%) = [ (Integral₁ - Integral₂) / (Integral₁ + Integral₂) ] x 100% (where Integral₁ and Integral₂ correspond to the major and minor diastereomers).

Visual Workflow: ¹H NMR Analysis with CSA

NMR_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing p1 Dissolve Sample in Deuterated Solvent p2 Acquire Reference ¹H NMR Spectrum p1->p2 p3 Add 1.1 eq. Chiral Solvating Agent p2->p3 a1 Acquire ¹H NMR of Mixture p3->a1 a2 Identify Resolved Diastereomer Signals a1->a2 d1 Integrate Resolved Signals a2->d1 d2 Calculate ee% d1->d2

Caption: Workflow for ee% determination by ¹H NMR with a CSA.

Method 3: Chiral Gas Chromatography (GC) with Derivatization

This method is highly sensitive but requires converting the non-volatile N-Benzoyl-alanine into a volatile ester derivative. This protocol outlines a common two-step derivatization.

Experimental Protocol:

  • Derivatization: Esterification

    • Place ~1 mg of the N-Benzoyl-alanine sample in a vial.

    • Add 1 mL of 2M HCl in isopropanol.

    • Heat the mixture at 100 °C for 1 hour to form the isopropyl ester.

    • Evaporate the solvent under a stream of nitrogen.

  • Derivatization: Acylation

    • To the dry residue, add 500 µL of dichloromethane and 100 µL of trifluoroacetic anhydride (TFAA).

    • Heat at 60 °C for 15 minutes to form the N-trifluoroacetyl derivative.

    • Evaporate the excess reagent and solvent under a stream of nitrogen.

    • Reconstitute the final derivative in a suitable solvent (e.g., ethyl acetate) for injection.

  • GC Conditions:

    • System: Gas chromatograph with a split/splitless injector and a Flame Ionization Detector (FID).

    • Column: Chiral capillary column (e.g., Chirasil-Val).[8]

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 2 min, then ramp to 200 °C at 5 °C/min.

    • Detector Temperature: 250 °C.

    • Carrier Gas: Helium.

  • Data Acquisition & Analysis: Inject the derivatized sample. Identify and integrate the two enantiomer peaks and calculate the ee% as described for HPLC.

Visual Workflow: Chiral GC Analysis

GC_Workflow cluster_prep Derivatization cluster_analysis Analysis cluster_data Data Processing p1 Esterification (e.g., Isopropanol/HCl) p2 Acylation (e.g., TFAA) p1->p2 p3 Reconstitute in Injection Solvent p2->p3 a1 Inject Derivatized Sample onto Chiral GC Column p3->a1 a2 Temperature Programmed Elution & FID Detection a1->a2 d1 Record Chromatogram a2->d1 d2 Integrate Enantiomer Peaks d1->d2 d3 Calculate ee% d2->d3

Caption: Workflow for ee% determination by Chiral GC.

Conclusion and Recommendations

The determination of enantiomeric excess for N-Benzoyl-alanine can be reliably achieved through several analytical techniques, each with distinct advantages.

  • For routine quality control and regulatory submissions , where accuracy and robustness are paramount, Chiral HPLC is the recommended method. It provides direct, unambiguous separation and quantification with high precision.

  • For high-throughput screening, reaction monitoring, or rapid process development , ¹H NMR with a Chiral Solvating Agent is the superior choice. Its speed, minimal sample preparation, and non-destructive nature allow for the rapid analysis of numerous samples.[9][18]

  • For applications requiring the utmost sensitivity , Chiral GC is a viable, albeit more labor-intensive, option due to the mandatory derivatization step.

  • Polarimetry should be reserved for qualitative confirmation of bulk, enantiomerically pure samples rather than for the precise determination of enantiomeric excess in mixtures.

Ultimately, the choice of method should be guided by a comprehensive assessment of the specific analytical needs, available resources, and the intended application of the results. By understanding the causality behind each experimental approach, researchers can confidently select and implement a self-validating system for the accurate assessment of enantiomeric purity.

References

  • A Comparative Guide to Analytical Methods for Determining Enantiomeric Excess (ee%) - Benchchem. (URL: )
  • Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment | Journal of Chemical Education. (URL: [Link])

  • Discrimination and Enantiomeric Excess Determination of Chiral Primary Amines Based on a Chiral-at-Metal Ir(III) Complex Using NMR Spectroscopy | Inorganic Chemistry - ACS Publications. (URL: [Link])

  • A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis - PMC - NIH. (URL: [Link])

  • Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy | Analytical Chemistry - ACS Publications. (URL: [Link])

  • DETECTION LIMITS FOR CHIRAL AMINO ACIDS USING A POLARIZATION CAMERA. C. W. Cook1, D. Viola2, S. Byrne1, C. Drouet d'Aubigny1, - Universities Space Research Association. (URL: [Link])

  • DETECTION LIMITS FOR CHIRAL AMINO ACIDS USING A POLARIZATION CAMERA. C. W. Cook1, S. Byrne1, D. Viola2, C. Drouet d'Aubigny1, - Universities Space Research Association. (URL: [Link])

  • NMR Spectroscopic Detection of Chirality and Enantiopurity in Referenced Systems Without Formation of Diastereomers - PubMed. (URL: [Link])

  • Resolution of (R, S) Benzoyl Amino Acids | Free Essay Example - StudyCorgi. (URL: [Link])

  • A Comparative Guide to Chiral HPLC Analysis for Enantiomeric Purity of BOC-L-Alanine Benzyl Ester - Benchchem. (URL: )
  • Rapid Optical Methods for Enantiomeric Excess Analysis: From Enantioselective Indicator Displacement Assays to Exciton-Coupled Circular Dichroism | Accounts of Chemical Research. (URL: [Link])

  • Synthesis of N-benzoyl L-alanine - PrepChem.com. (URL: [Link])

  • Determination of Enantiomeric Purity by Direct Methods. (URL: [Link])

  • Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids - NIH. (URL: [Link])

  • N-benzoyl-L-alanine | C10H11NO3 | CID 709778 - PubChem - NIH. (URL: [Link])

  • Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids - Organic Chemistry Frontiers (RSC Publishing). (URL: [Link])

  • Chiral α‐Amino Acid‐Based NMR Solvating Agents. (URL: [Link])

  • Highly Enantioselective HPLC Separations using the Covalently Bonded Macrocyclic Antibiotic, Ristocetin A, Chiral - Scholars' Mine. (URL: [Link])

  • Polarimeter - S4Science. (URL: [Link])

  • Absolute optical chiral analysis using cavity-enhanced polarimetry - PMC - PubMed Central. (URL: [Link])

  • Improved Synthesis and Resolution of α-N-Benzoyl-β(3-Qumolyl)-DL-α-Alanine Methyl Ester. (URL: [Link])

  • A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids - NIH. (URL: [Link])

  • N-Benzoyl-DL-alanine - DAICEL Chiral Application Search. (URL: [Link])

  • Novel NMR chiral solvating agents derived from (1R,2R)-diaminocyclohexane - ElectronicsAndBooks. (URL: [Link])

  • Validation of Analytical Methods: A Review - Gavin Publishers. (URL: [Link])

  • Rapid Optical Methods for Enantiomeric Excess Analysis: From Enantioselective Indicator Displacement Assays to Exciton-Coupled Circular Dichroism | Scilit. (URL: [Link])

  • This compound | C10H11NO3 | CID 71002 - PubChem - NIH. (URL: [Link])

  • Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide - UNIPI. (URL: [Link])

  • Chiral HPLC Separations - Phenomenex. (URL: [Link])

  • 1H NMR Chiral Analysis of Charged Molecules via Ion Pairing with Aluminum Complexes. (URL: [Link])

  • A Comparative Guide to Determining the Enantiomeric Excess of N-benzyl-DL-serine Methyl Ester - Benchchem. (URL: )
  • Chiral separation of enantiomers of substituted alpha- and beta-alanine and gamma-aminobutyric acid analogues by gas chromatography and high-performance liquid chromatography - PubMed. (URL: [Link])

  • Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide - PMC - PubMed Central. (URL: [Link])

  • A Comparative Guide to the Determination of Enantiomeric Excess of L-Alanine Isopropyl Ester - Benchchem. (URL: )
  • A Guide to the Analysis of Chiral Compounds by GC. (URL: [Link])

  • This compound - the NIST WebBook - National Institute of Standards and Technology. (URL: [Link])

  • Synthesis of α-benzoyl-L-alanine and α-benzoyl-D-alanine from acetamidomalonate. … - ResearchGate. (URL: [Link])

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of N-Benzoyl-DL-alanine

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of chemical waste management is a critical responsibility for every researcher and institution. This guide provides an in-depth, procedural framework for the safe and compliant disposal of N-Benzoyl-DL-alanine (CAS No. 1205-02-3), a common amino acid derivative used in various laboratory applications. Our objective is to move beyond mere instruction and instill a deep understanding of the principles behind these procedures, ensuring the safety of personnel and the protection of our environment.

Section 1: Core Principles and Hazard Assessment

Before any disposal protocol can be established, a thorough understanding of the subject chemical is paramount. This compound is an N-acylamino acid.[1][2] While some safety data sheets (SDS) indicate it is not considered hazardous under the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200)[3][4], others classify it as a substance that causes skin, eye, and respiratory irritation.[5][6] This discrepancy underscores a core principle of laboratory safety: always default to the more conservative safety assessment. Therefore, this compound should be handled as an irritant.

Spills and waste should be managed with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For handling larger quantities or when generating dust, respiratory protection may be necessary.[6][7]

Table 1: Key Properties of this compound

PropertyValueSource
CAS Number 1205-02-3[1][3][4]
Molecular Formula C₁₀H₁₁NO₃[1][4]
Molecular Weight 193.20 g/mol [1][5]
Appearance White to light yellow solid/crystalline powder[2][4][6]
Solubility Very slightly soluble in water[2][8]

Section 2: Regulatory Compliance and Waste Characterization

The primary regulation governing hazardous waste in the United States is the Resource Conservation and Recovery Act (RCRA), administered by the Environmental Protection Agency (EPA). This compound is not explicitly found on the EPA's F, K, P, or U lists of hazardous wastes.[9][10]

However, this does not automatically classify it as non-hazardous. The responsibility falls upon the waste generator—your institution—to determine if the waste exhibits any of the four characteristics of hazardous waste:

  • Ignitability: this compound is a solid with no specified flash point, making this unlikely.

  • Corrosivity: It is not a strong acid or base.

  • Reactivity: It is stable under normal conditions and does not undergo hazardous polymerization.[3]

  • Toxicity: This is determined by the Toxicity Characteristic Leaching Procedure (TCLP).

Unless your institutional Environmental Health & Safety (EHS) department has specific data to the contrary, waste this compound, especially when mixed with solvents, should be conservatively managed as a chemical waste stream destined for professional disposal. Crucially, you must consult your local, state, and institutional hazardous waste regulations, as they can be more stringent than federal guidelines. [3]

Section 3: Step-by-Step Disposal Protocol

This protocol provides a self-validating system for the safe handling of this compound waste from generation to final disposal.

Step 1: Waste Segregation

Immediately upon generation, all waste containing this compound must be segregated. This includes:

  • Unused or expired solid chemical.

  • Contaminated materials (e.g., weigh boats, gloves, paper towels).

  • Solutions containing the compound.

Causality: Segregating waste at the source is the most critical step. It prevents accidental mixing with incompatible chemicals (e.g., strong oxidizers) and ensures the waste stream is correctly identified for the disposal vendor, which is essential for proper treatment and cost-effective management.

Step 2: Containerization and Labeling
  • Solid Waste: Collect in a clearly labeled, sealable container (e.g., a wide-mouth polyethylene jar). Ensure the container is compatible with the chemical.

  • Liquid Waste: If dissolved in a solvent, collect in a designated, compatible, and leak-proof solvent waste container.

  • Labeling: The waste container must be labeled at all times with the words "Hazardous Waste " (or as required by your institution) and a full chemical inventory, including "this compound" and any solvents present with their approximate concentrations.

Step 3: On-Site Storage

Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) or your lab's main accumulation area, as directed by your EHS department. The storage location should be cool, dry, and well-ventilated, away from heat sources and incompatible materials.[3][6]

Step 4: Final Disposal Pathway

The final disposal of this compound must be conducted through your institution's approved EHS program or a licensed chemical waste disposal contractor.

  • Preferred Method: Incineration. The most common and environmentally sound method for this type of organic solid is controlled incineration at a licensed chemical destruction plant.[11] This process ensures the complete destruction of the compound.

  • Prohibited Method: Sewer Disposal. Never discharge this compound into the sewer system.[11] Its low water solubility and potential environmental effects make this an irresponsible and non-compliant practice.

The entire workflow, from generation to disposal, is a closed-loop system designed to minimize risk and ensure regulatory compliance.

G cluster_lab Laboratory Operations cluster_ehs EHS / Vendor Operations gen Waste Generation (Solid, Liquid, Contaminated PPE) seg Step 1: Segregate Waste (this compound Stream) gen->seg lab Step 2: Label Container ('Hazardous Waste', Full Contents) seg->lab store Step 3: Store in SAA (Cool, Dry, Ventilated) lab->store pickup Scheduled EHS Pickup store->pickup Hand-off transport Transport to Licensed Facility pickup->transport incin Step 4: Final Disposal (Controlled Incineration) transport->incin

Caption: Workflow for the disposal of this compound.

Section 4: Spill Management and Decontamination

In the event of a small spill of solid this compound:

  • Ensure adequate ventilation and restrict access to the area.

  • Wear appropriate PPE: safety glasses, gloves, and a lab coat.

  • Contain the spill: Gently sweep up the solid material, avoiding dust formation.[3][4]

  • Collect and Dispose: Place the swept material and all cleanup items into a labeled hazardous waste container for disposal according to the procedures in Section 3.

  • Decontaminate: Clean the spill area with soap and water.

This systematic approach ensures that even accidental releases are managed with the same level of care as routine waste.

Decision Framework for Disposal

The following diagram illustrates the critical thinking process for determining the correct disposal pathway, emphasizing the importance of institutional EHS consultation.

G start This compound Waste Generated consult_ehs Consult Institutional EHS Guidelines start->consult_ehs is_hazardous Is waste deemed hazardous by EHS or local regulation? consult_ehs->is_hazardous hazardous_path Manage as Chemical Waste (Follow Section 3 Protocol) is_hazardous->hazardous_path Yes / Default non_haz_path Follow specific EHS guidance for non-hazardous chemical solids. (Incineration still preferred) is_hazardous->non_haz_path No

Caption: Decision-making process for waste classification.

By adhering to this comprehensive guide, researchers, scientists, and drug development professionals can manage this compound waste with confidence, ensuring that their vital work is conducted safely, responsibly, and in full compliance with regulatory standards.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 709778, N-benzoyl-L-alanine. Retrieved from PubChem. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 71002, this compound. Retrieved from PubChem. [Link]

  • Thermo Fisher Scientific (2025). Safety Data Sheet: this compound. Retrieved from Thermo Fisher Scientific. [Link]

  • Carl ROTH (n.d.). Safety Data Sheet: DL-Alanine. Retrieved from Carl ROTH. [Link]

  • U.S. Environmental Protection Agency (n.d.). Substance Details - Alanine, N-benzoyl-. Retrieved from EPA Substance Registry Services. [Link]

  • U.S. Environmental Protection Agency (n.d.). Hazardous Waste Listings. Retrieved from EPA.gov. [Link]

Sources

A Researcher's Guide to Personal Protective Equipment for Handling N-Benzoyl-DL-alanine

Author: BenchChem Technical Support Team. Date: January 2026

As scientists and researchers, our commitment to discovery is paralleled by our duty to maintain a safe laboratory environment. The handling of any chemical reagent, regardless of its perceived hazard level, demands a systematic approach to safety. This guide provides a detailed protocol for the use of Personal Protective Equipment (PPE) when working with N-Benzoyl-DL-alanine (CAS No. 1205-02-3), ensuring both personal safety and the integrity of your research.

While some safety data sheets (SDS) may classify this compound as not hazardous under the OSHA 2012 standard, a deeper look into authoritative chemical databases reveals a more nuanced picture.[1][2] The European Chemicals Agency (ECHA), for instance, has assigned hazard classifications to the closely related N-benzoyl-L-alanine isomer, indicating potential for skin, eye, and respiratory irritation.[3] Our protocol is therefore grounded in a conservative approach, addressing these potential risks to provide a comprehensive safety framework.

Hazard Assessment: Understanding the Risks

This compound is a white, crystalline solid.[1][2] The primary routes of potential exposure in a laboratory setting are through the inhalation of dust, direct skin contact, or eye contact. Based on the available data for related compounds, the following hazards should be considered and mitigated.[3]

Hazard CodeHazard StatementCausality & Experimental Relevance
H315 Causes skin irritationDirect contact with the solid powder or solutions can lead to localized skin irritation. This is critical during weighing, transfer, and cleanup procedures.
H319 Causes serious eye irritationThe crystalline or powdered form of the compound can cause significant irritation if it comes into contact with the eyes, potentially leading to redness and discomfort.
H335 May cause respiratory irritationFine dust generated during handling, particularly when weighing or transferring the solid, can be inhaled and cause irritation to the respiratory tract.[3]

Core PPE Protocol: Your First Line of Defense

A multi-layered PPE approach is essential to prevent exposure. The following equipment is mandatory when handling this compound.

Protection TypeRequired EquipmentSpecifications and Rationale
Eye/Face Protection Safety GogglesMust conform to EN 166 or OSHA 29 CFR 1910.133 standards.[1] Goggles provide a full seal to protect against airborne dust and accidental splashes, which is superior to standard safety glasses.
Hand Protection Chemical-Resistant GlovesNitrile gloves are recommended. Always inspect gloves for tears or holes before use. For any sign of degradation or after prolonged use, they should be replaced immediately.[2][4]
Body Protection Laboratory CoatA standard, long-sleeved laboratory coat is required to protect skin and personal clothing from contamination.[2]
Respiratory Protection NIOSH-approved Respirator (Conditional)While not required when handling small quantities within a certified chemical fume hood, a respirator (e.g., N95 particle filter) is necessary when handling the compound on an open bench or if there is a potential for dust generation.[2][5]

Procedural Workflows: Donning and Doffing PPE

The order in which you put on and take off your PPE is as critical as the equipment itself. Incorrect removal can lead to self-contamination.

Donning (Putting On) PPE Sequence

The sequence is designed to progress from the least clean to the most clean actions, ensuring that gloves are the last item donned to maintain their sterility for handling primary containers.

G cluster_donning PPE Donning Workflow A 1. Lab Coat B 2. Respirator (if required) A->B C 3. Safety Goggles B->C D 4. Gloves C->D

Figure 1. The correct sequence for donning PPE.
Doffing (Removing) PPE Sequence

This process is a careful reversal, designed to contain contaminants. The most contaminated items (gloves) are removed first, and the respirator last, to protect you until you have left the immediate work area.

G cluster_doffing PPE Doffing Workflow A 1. Gloves B 2. Safety Goggles A->B C 3. Lab Coat B->C D 4. Respirator (outside work area) C->D

Figure 2. The safe sequence for doffing PPE.

Decontamination and Disposal Plan

Proper disposal prevents the contamination of communal laboratory spaces and ensures compliance with environmental safety regulations.

Immediate Actions
  • Handling: All manipulations of solid this compound should ideally be performed in a chemical fume hood or a ventilated enclosure to minimize dust.[6][7]

  • Spills: In the event of a small spill, wearing your full PPE, gently sweep up the solid material and place it into a suitable, sealed container for disposal. Avoid creating dust.[1][4]

Waste Disposal Workflow

All materials that come into direct contact with this compound must be treated as chemical waste.

G cluster_disposal Waste Disposal Decision Start Item for Disposal (e.g., gloves, weigh paper, excess chemical) Decision Direct Contact with This compound? Start->Decision Yes Dispose in Labeled Chemical Waste Container Decision->Yes Yes No Dispose in Regular Laboratory Waste Decision->No No

Figure 3. Decision workflow for waste disposal.

Emergency Procedures: First-Aid Measures

In the event of an accidental exposure, immediate and correct first aid is crucial.

Exposure RouteFirst-Aid Protocol
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Get medical attention if irritation develops or persists.[1][2]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[1][2]
Inhalation Move the person into fresh air. If they are not breathing, give artificial respiration. Get medical attention if symptoms occur.[1][2]
Ingestion Do not induce vomiting. Clean the mouth with water and drink plenty of water afterwards. Never give anything by mouth to an unconscious person. Get medical attention if symptoms occur.[1][2]

This guide is intended to provide a robust framework for the safe handling of this compound. Always consult your institution's specific safety protocols and the most recent Safety Data Sheet from your supplier before beginning any work.

References

  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2025-09-19). Available from: [Link]

  • N-benzoyl-L-alanine | C10H11NO3 | CID 709778 - PubChem. National Institutes of Health. Available from: [Link]

  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2025-09-24). Available from: [Link]

  • This compound | C10H11NO3 | CID 71002 - PubChem. National Institutes of Health. Available from: [Link]

  • SAFETY DATA SHEETS. Available from: [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Benzoyl-DL-alanine
Reactant of Route 2
N-Benzoyl-DL-alanine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.